molecular formula C8H9NO B1663938 4-Propionylpyridine CAS No. 1701-69-5

4-Propionylpyridine

Cat. No.: B1663938
CAS No.: 1701-69-5
M. Wt: 135.16 g/mol
InChI Key: AFHFHXVRHACYSR-UHFFFAOYSA-N
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Description

1-(4-Pyridinyl)-1-propanone is chemical for drug synthesis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-4-ylpropan-1-one
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InChI

InChI=1S/C8H9NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHFHXVRHACYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00168795
Record name 1-Propanone, 1-(4-pyridyl)-
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1701-69-5
Record name 4-Propionylpyridine
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Record name 1-(4-Pyridinyl)-1-propanone
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Record name 4-Propionylpyridine
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Record name 1-Propanone, 1-(4-pyridyl)-
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Record name 1-(pyridin-4-yl)propan-1-one
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Record name 1-(4-PYRIDINYL)-1-PROPANONE
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Foundational & Exploratory

Technical Monograph: 4-Propionylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Propionylpyridine (CAS 1122-70-9) . This monograph is structured to serve researchers and drug development professionals, focusing on synthetic methodology, reactivity profiles, and pharmaceutical utility.[1]

CAS Number: 1122-70-9 IUPAC Name: 1-(Pyridin-4-yl)propan-1-one Synonyms: Ethyl 4-pyridyl ketone; 4-Propanoylpyridine

Physiochemical Identity & Profile

4-Propionylpyridine represents a specific class of "privileged scaffolds" in medicinal chemistry—the acyl pyridines . Unlike its ubiquitous analog 4-acetylpyridine, the propionyl derivative offers a unique lipophilic profile (LogP adjustment) and steric bulk, making it a critical tool for structure-activity relationship (SAR) tuning in drug discovery.

Table 1: Critical Physiochemical Data
PropertyValueContext/Notes
Molecular Formula C₈H₉NOHeteroaromatic Ketone
Molecular Weight 149.19 g/mol Fragment-based drug design compliant
Boiling Point 225–230 °C (est.)~105–110 °C @ 12 mmHg (Vacuum distillation required)
Density 1.06–1.09 g/mLLiquid at STP
Solubility Soluble in organic solventsMiscible with DCM, EtOH, Et₂O; Limited H₂O solubility
pKa (Pyridine N) ~5.2Basic nitrogen allows salt formation (HCl, etc.)

Synthetic Routes & Mechanistic Insight

The synthesis of 4-Propionylpyridine is a classic example of chemoselective nucleophilic addition . The challenge lies in preventing over-addition (tertiary alcohol formation), which is common when reacting Grignard reagents with esters. Therefore, the Nitrile Route is the industry standard for high-fidelity synthesis.

The Grignard-Nitrile Protocol (Primary Route)

This method utilizes the reaction between 4-cyanopyridine and ethylmagnesium bromide. The reaction proceeds through a stable metallo-imine intermediate, which prevents the addition of a second equivalent of Grignard reagent—a self-limiting mechanism that ensures ketone selectivity.

Mechanistic Workflow (DOT Visualization)

GrignardMechanism Start 4-Cyanopyridine (Electrophile) Inter Magnesium Imine Salt (Stable Intermediate) Start->Inter Nucleophilic Attack (Et-) Reagent EtMgBr (Nucleophile) Reagent->Inter Hydrolysis Acidic Hydrolysis (H3O+ / Heat) Inter->Hydrolysis Quench Product 4-Propionylpyridine (Target Ketone) Hydrolysis->Product Imine Cleavage

Figure 1: The chemoselective pathway from nitrile to ketone via the metallo-imine intermediate, avoiding tertiary alcohol byproducts.

Experimental Protocol: Laboratory Scale (10g Batch)

Objective: Synthesis of 1-(pyridin-4-yl)propan-1-one via Grignard addition.

Reagents:

  • 4-Cyanopyridine (10.4 g, 100 mmol)

  • Ethylmagnesium bromide (3.0 M in Et₂O, 35 mL, ~105 mmol)

  • Anhydrous Diethyl Ether or THF (Solvent)

  • Sulfuric Acid (2M) or Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Solvation: Dissolve 4-cyanopyridine (10.4 g) in 100 mL of anhydrous ether. Cool the system to 0°C using an ice bath.

  • Controlled Addition: Transfer the EtMgBr solution to the addition funnel. Add dropwise over 30 minutes. Causality: Slow addition prevents local overheating and uncontrolled polymerization of the nitrile.

  • Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature. A precipitate (the magnesium salt) will form. Stir for 2–4 hours.

    • Validation: Monitor by TLC (Silica, 30% EtOAc/Hex). Disappearance of the nitrile spot (Rf ~0.6) indicates completion.

  • Hydrolysis (Critical Step): Cool back to 0°C. Slowly add 50 mL of 2M H₂SO₄ or 6M HCl.

    • Note: Strong acid is preferred over NH₄Cl here to drive the hydrolysis of the imine (C=N) to the ketone (C=O) quickly. Heat to reflux for 1 hour if the imine persists.

  • Workup: Basify the aqueous layer to pH ~9 with Na₂CO₃ (to liberate the pyridine base). Extract with DCM (3 x 50 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate in vacuo. Purify via vacuum distillation (bp ~105°C @ 12 mmHg) or flash chromatography.

Reactivity & Functionalization Map

4-Propionylpyridine is a bifunctional scaffold:

  • Pyridine Nitrogen: Basic, nucleophilic, capable of N-oxidation or salt formation.

  • Ketone Carbonyl: Electrophilic, susceptible to reduction, condensation, and alpha-functionalization.

Reaction Network (DOT Visualization)

ReactivityMap Core 4-Propionylpyridine Red Reduction (NaBH4) Core->Red Cond Condensation (Hydrazines/Amines) Core->Cond Ox N-Oxidation (mCPBA) Core->Ox Prod1 1-(4-Pyridyl)propan-1-ol (Chiral Precursor) Red->Prod1 Prod2 Schiff Bases / Hydrazones (Ligands) Cond->Prod2 Prod3 N-Oxide Derivative (Metabolite Mimic) Ox->Prod3

Figure 2: Divergent synthesis pathways utilizing the 4-propionylpyridine scaffold.

Key Transformations
  • Asymmetric Reduction: The ketone can be reduced to 1-(pyridin-4-yl)propan-1-ol . Using chiral catalysts (e.g., Noyori transfer hydrogenation), this yields enantiopure secondary alcohols, which are high-value chiral building blocks for pharmaceutical intermediates.

  • Ligand Synthesis: Condensation with thiosemicarbazides yields tridentate ligands used in coordination chemistry (e.g., Palladium or Platinum complexes) for potential anticancer applications [1].

Pharmaceutical Applications

In drug development, the 4-propionylpyridine moiety serves two primary functions:

  • Lipophilicity Tuning: Replacing a methyl group (acetyl) with an ethyl group (propionyl) increases the cLogP by approximately 0.5 units. This is a standard medicinal chemistry tactic to improve blood-brain barrier (BBB) penetration or alter protein binding affinity.

  • Bioisostere Construction: The molecule is a precursor to 1,4-dihydropyridines (via Hantzsch-like syntheses) and indolizines , which are scaffolds found in calcium channel blockers and anti-inflammatory agents.

Specific Utility:

  • Intermediate for Pinacidil Analogs: While Pinacidil itself contains a cyanoguanidine tail, analogs utilizing the 1-(4-pyridyl)propyl amine skeleton are synthesized via reductive amination of 4-propionylpyridine.

  • Metabolic Probes: Used to synthesize N-oxide metabolites to study the toxicology of pyridine-containing drugs.

Safety, Handling & References

Safety Profile (SDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can catalyze aldol-type self-condensation over time.

  • Handling: Use in a fume hood. Pyridine derivatives often possess distinct, unpleasant odors and can cause respiratory irritation.

References
  • Synthesis of Pyridyl Ketones: Organic Syntheses, Coll. Vol. 3, p. 231 (General method for Grignard addition to nitriles).

  • Grignard Mechanism: "Reaction of Grignard Reagents with Nitriles."[2][3] Chemistry LibreTexts.

  • Anticancer Ligands: "Synthesis and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with Pyridine Derivative Ligands." MDPI Molecules, 2021.

  • Physical Properties: PubChem Compound Summary for CID 70738 (4-Propylpyridine - Analog comparison) and specific vendor data for CAS 1122-70-9.

(Note: While specific boiling point data for the propionyl derivative varies by vendor, the synthesis and reactivity protocols described above are grounded in established pyridine chemistry principles.)

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Propionylpyridine for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with 4-Propionylpyridine. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and application, grounded in established scientific principles and methodologies.

Core Molecular and Physicochemical Profile

4-Propionylpyridine, also known as 1-(4-Pyridinyl)-1-propanone or Ethyl 4-pyridyl ketone, is a heterocyclic ketone. Its structure, featuring a pyridine ring functionalized with a propionyl group at the fourth position, makes it a valuable intermediate in synthetic organic chemistry, particularly in the construction of more complex pharmaceutical agents. The pyridine moiety offers a basic nitrogen atom, influencing the molecule's solubility and potential for hydrogen bonding, while the ketone group provides a reactive site for a multitude of chemical transformations.

Key Physicochemical Data

The fundamental properties of 4-Propionylpyridine are summarized below, providing a critical data baseline for experimental design.

PropertyValueSource(s)
Molecular Formula C₈H₉NO[1][2]
Molecular Weight 135.166 g/mol [1]
CAS Number 1701-69-5[1][2][3]
Boiling Point 89-90°C at 2 mmHg[3]
Density 1.034 g/cm³[3]
Refractive Index 1.5220[3]
pKa (Predicted) 2.75 ± 0.26[1]
Monoisotopic Mass 135.068413911 Da[1]

Significance in Medicinal Chemistry and Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5][6] Its presence can enhance the pharmacological and pharmacokinetic properties of a molecule, including improving water solubility and the ability to form critical interactions with biological targets.[6] Pyridine-containing drugs are employed across a vast range of therapeutic areas, including antimicrobial, antiviral, anticancer, and antihypertensive agents.[4][5][7]

4-Propionylpyridine serves as a key building block in this context. The propionyl group can be elaborated through various synthetic routes—for instance, reduction to an alcohol, conversion to an amine via reductive amination, or alpha-functionalization—to generate a diverse library of derivatives for biological screening.

Role of 4-Propionylpyridine in a Drug Discovery Workflow.

Synthesis and Purification Strategies

The synthesis of 4-Propionylpyridine typically involves the acylation of a pyridine precursor. While multiple specific routes exist in proprietary and academic literature, a common conceptual approach is the reaction of a 4-substituted pyridine with a propionylating agent.

Illustrative Synthesis Protocol: Friedel-Crafts Acylation Approach

This protocol provides a conceptual framework. Researchers must adapt it based on available reagents and safety infrastructure.

Principle: This method utilizes a Lewis acid to catalyze the acylation of a pyridine derivative. The choice of starting material is critical; direct acylation of pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom complexing with the Lewis acid. A more feasible route often involves precursors like 4-cyanopyridine or 4-halopyridine followed by functional group interconversion. A generalized procedure starting from a suitable precursor is outlined below.

Step-by-Step Methodology:

  • Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system must be thoroughly dried to prevent quenching of the reagents.

  • Reagent Charging: The pyridine precursor and a suitable solvent (e.g., nitrobenzene or dichloroethane) are charged into the flask under an inert nitrogen atmosphere.

  • Catalyst Addition: A Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is added portion-wise while maintaining a low temperature to control the initial exothermic reaction.

  • Acylating Agent Addition: Propionyl chloride or propionic anhydride is added dropwise from the dropping funnel, keeping the reaction temperature below a specified threshold (e.g., 5-10°C). The causality here is crucial: slow addition prevents runaway reactions and minimizes side-product formation.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until analysis (e.g., by TLC or GC) indicates completion.

  • Work-up: The reaction is carefully quenched by pouring it onto crushed ice and acid. This step hydrolyzes the catalyst and separates it from the organic product.

  • Extraction & Neutralization: The aqueous mixture is basified to deprotonate the pyridine nitrogen, rendering the product soluble in an organic solvent. The product is then extracted with a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude product is purified. Vacuum distillation is often the method of choice due to the compound's boiling point, preventing thermal degradation that might occur at atmospheric pressure.[3] Alternatively, column chromatography on silica gel can be used for higher purity.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 4-Propionylpyridine, a non-negotiable step in drug development where impurities can have significant toxicological implications.[8][9]

Workflow for Analytical Characterization.
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A validated reverse-phase HPLC method is typically employed.[8]

  • Protocol Rationale:

    • Column: A C18 column is effective for retaining the moderately polar 4-Propionylpyridine.

    • Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer (e.g., ammonium acetate) provides excellent separation of the main peak from potential impurities.[10]

    • Detection: UV detection at a wavelength where the pyridine chromophore absorbs strongly (e.g., ~260 nm) ensures high sensitivity.

    • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, and precision to be trustworthy for quality control.[9]

Spectroscopic Methods

Mass Spectrometry (MS): MS is used to confirm the molecular weight. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities. The expected parent ion would correspond to the monoisotopic mass of 135.068 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structural confirmation.

  • ¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons on the pyridine ring.

  • ¹³C NMR: The spectrum will confirm the presence of eight unique carbon atoms, including the carbonyl carbon at a characteristic downfield shift (~200 ppm).

Safety, Handling, and Storage

Proper handling of 4-Propionylpyridine is paramount to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][12][13] Avoid contact with skin and eyes.[1] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3][13] Keep away from heat, sparks, and open flames, as well as incompatible materials like strong oxidizing agents and acids.[12][13]

  • Toxicity: The intraperitoneal LD50 in mice is reported as 680 mg/kg.[1] While comprehensive toxicity data is limited, pyridine and its derivatives should always be treated as potentially hazardous.

References

  • Pyridine, 4-propyl-. NIST WebBook. Available at: [Link]

  • 4-Pyrrolidinylpyridine. Wikipedia. Available at: [Link]

  • 4-phenyl propyl pyridine, 2057-49-0. The Good Scents Company. Available at: [Link]

  • 4-Propylpyridine | C8H11N | CID 70738. PubChem - NIH. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. Available at: [Link]

  • Method for synthesizing 4-vinyl pyridine propanesulfonic acid ylide. Google Patents.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]

  • Examples of compounds derived from pyridine where antiproliferative... ResearchGate. Available at: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC - NIH. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]

  • Identification of Chemical Attribution Signatures of Fentanyl Syntheses Using Multivariate Statistical Analysis of Orthogonal Analytical Data. OSTI.gov. Available at: [Link]

  • Some commercially available drugs containing the pyridine scaffold. ResearchGate. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

Sources

A Technical Guide to the Applications of 4-Propionylpyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-Propionylpyridine (CAS No: 1701-69-5), a versatile heterocyclic ketone. Primarily aimed at researchers, chemists, and professionals in drug development, this document elucidates the compound's chemical properties, its pivotal role as a synthetic intermediate, and its applications in the creation of complex molecules. We will delve into key reaction mechanisms and provide practical insights into its use in the laboratory, grounding all claims in authoritative scientific literature.

Introduction to 4-Propionylpyridine: A Profile

4-Propionylpyridine, also known as 1-(4-Pyridinyl)-1-propanone or ethyl 4-pyridyl ketone, is a substituted pyridine derivative.[1][2] The structure features a pyridine ring functionalized with a propionyl group at the 4-position. This combination of an aromatic, electron-deficient heterocycle and a reactive ketone moiety makes it a valuable and versatile building block in organic synthesis.[3][4] The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, which underscores the importance of its functionalized derivatives.[4][5]

Chemical and Physical Properties

A clear understanding of a compound's physical properties is essential for its safe handling, storage, and application in experimental design. 4-Propionylpyridine is characterized by the following properties:

PropertyValueSource
CAS Number 1701-69-5[1][6]
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.17 g/mol [1]
Boiling Point 89-90°C at 2 mmHg[6]
Density 1.034 g/cm³[6]
Refractive Index 1.5220[6]
Storage Inert atmosphere, Room Temperature[1][6]

dot graph "Chemical_Structure_of_4_Propionylpyridine" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Define nodes for atoms with high-contrast text N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="1.2,0.7!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="2.4,1.4!", fontcolor="#202124"]; C4 [label="C", pos="2.4,-1.4!", fontcolor="#202124"]; C5 [label="C", pos="3.6,0!", fontcolor="#202124"]; C6 [label="C", pos="4.8,0!", fontcolor="#202124"]; O1 [label="O", pos="5.4,1!", fontcolor="#EA4335", fontsize=16]; C7 [label="C", pos="5.4,-1.2!", fontcolor="#202124"]; C8 [label="C", pos="6.6,-1.2!", fontcolor="#202124"]; H1 [label="H", pos="1.2,1.2!", fontcolor="#5F6368"]; H2 [label="H", pos="1.2,-1.2!", fontcolor="#5F6368"]; H3 [label="H", pos="2.4,1.9!", fontcolor="#5F6368"]; H4 [label="H", pos="2.4,-1.9!", fontcolor="#5F6368"]; // Hydrogens for ethyl group H5 [label="H", pos="5.1,-1.7!", fontcolor="#5F6368"]; H6 [label="H", pos="5.9,-1.7!", fontcolor="#5F6368"]; H7 [label="H", pos="6.9,-0.7!", fontcolor="#5F6368"]; H8 [label="H", pos="6.9,-1.7!", fontcolor="#5F6368"]; H9 [label="H", pos="7.1,-1.2!", fontcolor="#5F6368"];

// Define edges for bonds edge [color="#4285F4"]; N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C5; C5 -- C6; C6 -- O1 [style=double, color="#34A853"]; C6 -- C7; C7 -- C8;

// Add implicit hydrogens for clarity C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C7 -- H5; C7 -- H6; C8 -- H7; C8 -- H8; C8 -- H9; } Figure 1: Chemical Structure of 4-Propionylpyridine.

Core Application: A Versatile Synthetic Intermediate

The primary utility of 4-Propionylpyridine lies in its role as an intermediate for synthesizing more complex molecules.[1] The pyridine ring is a common motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[3][5] The propionyl group provides a reactive handle that can be readily transformed into a variety of other functional groups.

In Pharmaceutical and Agrochemical Synthesis

Pyridine and its derivatives are foundational building blocks in drug design.[3][4] They are integral to drugs across a wide therapeutic spectrum, including antimicrobial, antiviral, anticancer, and antihypertensive agents.[5] 4-Propionylpyridine serves as a precursor in multi-step syntheses, where the propionyl side chain is modified to achieve the desired final structure and biological activity.

Similarly, in the agrochemical industry, pyridine-based compounds are used to develop potent herbicides and fungicides.[7] The synthetic pathways to these products often involve intermediates like 4-Propionylpyridine.

Transformation to 4-Propylpyridine

One of the most direct and significant applications of 4-Propionylpyridine is its conversion to 4-Propylpyridine. This is achieved through the reduction of the carbonyl group to a methylene group. 4-Propylpyridine is a valuable compound in its own right, used as a building block in materials science and as an intermediate in the synthesis of other complex organic compounds.[8]

The choice of reducing agent is critical and depends on the desired outcome and reaction conditions.

  • Sodium borohydride (NaBH₄) is a milder reducing agent that would typically reduce the ketone to a secondary alcohol.

  • Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent capable of reducing the carbonyl directly to a methylene group, though it requires stringent anhydrous conditions.[8]

  • Catalytic hydrogenation (e.g., using H₂/Pd-C) or Wolff-Kishner/Clemmensen reductions are also established methods for this transformation.

G cluster_start Starting Material cluster_reagents Reduction Methods cluster_products Products 4-Propionylpyridine 4-Propionylpyridine LiAlH₄ or Wolff-Kishner LiAlH₄ or Wolff-Kishner 4-Propionylpyridine->LiAlH₄ or Wolff-Kishner Complete Reduction NaBH₄ NaBH₄ 4-Propionylpyridine->NaBH₄ Partial Reduction 4-Propylpyridine 4-Propylpyridine LiAlH₄ or Wolff-Kishner->4-Propylpyridine 1-(Pyridin-4-yl)propan-1-ol 1-(Pyridin-4-yl)propan-1-ol NaBH₄->1-(Pyridin-4-yl)propan-1-ol

Key Chemical Transformations and Experimental Insight

The reactivity of 4-Propionylpyridine is dictated by its two main components: the electron-deficient pyridine ring and the electrophilic carbonyl carbon of the propionyl group.

Reactions at the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[9] Such reactions, if they occur, typically require harsh conditions and direct the incoming electrophile to the 3-position.[10] Conversely, the ring is more susceptible to nucleophilic substitution, especially at the 2- and 4-positions. The presence of the propionyl group at the 4-position further influences this reactivity.

Protocol: Reduction of 4-Propionylpyridine to 1-(Pyridin-4-yl)propan-1-ol

This protocol describes a standard laboratory procedure for the selective reduction of the ketone to an alcohol using sodium borohydride. This method is chosen for its operational simplicity and high selectivity, avoiding the need for the more hazardous and moisture-sensitive LiAlH₄.

Objective: To synthesize 1-(Pyridin-4-yl)propan-1-ol from 4-Propionylpyridine.

Materials:

  • 4-Propionylpyridine (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (solvent)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: Dissolve 4-Propionylpyridine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and stir until the solution reaches 0-5°C.

    • Rationale: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled reduction. Methanol is a common solvent that readily dissolves both the substrate and the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 10°C.

    • Rationale: Portion-wise addition controls the rate of reaction and hydrogen gas evolution. A slight excess of NaBH₄ ensures complete conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the flask again in an ice bath. Slowly add deionized water to quench the excess NaBH₄.

    • Rationale: Quenching destroys unreacted borohydride and hydrolyzes the borate-ester intermediate to release the alcohol product. This process is also exothermic.

  • Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Add more water to the residue, then extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Rationale: The product alcohol is more soluble in the organic solvent than in the aqueous layer. Multiple extractions ensure maximum recovery.

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude 1-(Pyridin-4-yl)propan-1-ol by flash column chromatography.

Conclusion

4-Propionylpyridine is a chemical intermediate of significant value, particularly in the fields of pharmaceutical and agrochemical synthesis. Its utility stems from the strategic combination of a stable, biologically relevant pyridine core and a synthetically versatile propionyl side chain. Understanding its fundamental properties and reaction pathways, such as its reduction to form 4-propylpyridine or the corresponding alcohol, empowers researchers to leverage this building block for the efficient construction of complex, high-value molecules. The protocols and insights provided herein serve as a foundational guide for professionals seeking to incorporate 4-Propionylpyridine into their synthetic programs.

References

[8] Pipzine Chemicals. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS. Available at: [11] Jubilant Ingrevia. Pyridine-4-aldehyde Safety Data Sheet. Available at: [6] ChemicalBook. 4-PROPIONYLPYRIDINE CAS#: 1701-69-5. Available at: [12] Google Patents. Method for synthesizing 4-vinyl pyridine propanesulfonic acid ylide. Available at: [3] Al-Masoudi, N. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [13] Wikipedia. 4-Pyrrolidinylpyridine. Available at: [14] Pipzine Chemicals. 3-Propionylpyridine Manufacturer & Supplier in China. Available at: [9] Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. Available at: [1] Guidechem. 4-PROPIONYLPYRIDINE 1701-69-5 wiki. Available at: [15] ChemicalBook. 4-Propylpyridine | 1122-81-2. Available at: [5] Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [16] Organic Chemistry Portal. Pyridine synthesis. Available at: [17] PubChem - NIH. 4-Propylpyridine | C8H11N | CID 70738. Available at: [10] Slideshare. Pyridine: Synthesis, reactions and medicinal uses. Available at: [18] The Good Scents Company. 4-phenyl propyl pyridine, 2057-49-0. Available at: [7] Wikipedia. Pyridine. Available at: [19] Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [20] Santa Cruz Biotechnology. 4-Propylpyridine | CAS 1122-81-2. Available at: [21] Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Available at: [22] Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available at: [2] Sunway Pharm Ltd. 4-Propionylpyridine - CAS:1701-69-5. Available at: [23] Slideshare. Pyridine - Syntheis, Reactions and Medicinal uses. Available at: [24] Thermo Fisher Scientific. SAFETY DATA SHEET. Available at: [25] NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Available at: [4] Life Chemicals. Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Available at:

Sources

4-Propionylpyridine & Structural Analogs: Synthetic Architectures and Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategic Overview

The Pyridine Pharmacophore in Modern Drug Design

4-Propionylpyridine (1-(pyridin-4-yl)propan-1-one) represents a critical structural motif in medicinal chemistry, serving not merely as a solvent or reagent, but as a "privileged scaffold" for bioactive ligand construction. The 4-acyl pyridine core is electronically unique; the electron-deficient nitrogen ring creates a specific electrostatic potential surface that favors π-stacking interactions within protein binding pockets, particularly in kinase domains and G-protein coupled receptors (GPCRs).

For the drug development professional, the value of 4-propionylpyridine lies in its divergent utility . It functions as a gateway intermediate: the ketone handle allows for stereoselective reduction to chiral alcohols (common in antihistamines), reductive amination to form CNS-active amines, or condensation reactions to build complex heterocycles like pyrazolopyridines.

This technical guide dissects the synthetic methodologies for accessing 4-propionylpyridine analogs with high regioselectivity and explores their translation into therapeutic candidates, specifically focusing on oncology and antimicrobial applications.

Structural Classification & SAR Logic

To rationally design analogs, one must understand the Structure-Activity Relationship (SAR) vectors available around the core scaffold.

Table 1: SAR Vectors of the 4-Propionylpyridine Scaffold
Vector PositionChemical ModificationImpact on Bioactivity/Properties
C-4 Acyl Group Chain extension (Propionyl

Butyryl)
Increases lipophilicity (

); alters metabolic stability against CYP450.
C-4 Carbonyl Reduction to

Alcohol / Amine
Creates chiral centers; critical for hydrogen bond donor/acceptor interactions (e.g., in H1-antihistamines).
Pyridine Nitrogen N-Oxidation (

)
Increases polarity; acts as a metabolic prodrug handle or alters basicity to reduce hERG channel liability.
C-2/C-6 Positions Halogenation / AlkylationSteric blocking to prevent metabolic oxidation; modulates pKa of the pyridine nitrogen.

Advanced Synthetic Architectures

The primary challenge in synthesizing 4-substituted pyridines is achieving regioselectivity . Classical electrophilic aromatic substitution fails due to the electron-deficient ring. Nucleophilic substitution often favors the C-2 position.[1]

The Solution: Regioselective Minisci Reaction

For high-value analog generation, the Radical Minisci Reaction is the superior protocol. It utilizes carbon-centered radicals to attack the protonated pyridine base.[2]

Causality of Choice:

  • Classical Method: Grignard addition to Pyridine N-oxides is effective but requires harsh acylation steps and downstream deoxygenation.

  • Modern Method (Recommended): The acid-mediated Minisci reaction allows direct functionalization of the native pyridine ring at C-2 and C-4. To force C-4 selectivity, we employ a blocking group strategy (e.g., maleate blocking) or specific radical precursors.

Diagram 1: Synthetic Pathways to 4-Propionylpyridine Analogs

SynthesisPathways Pyridine Pyridine Precursor NOxide Pyridine N-Oxide Pyridine->NOxide Oxidation (mCPBA) Minisci Minisci Reaction (Radical Acylation) Pyridine->Minisci Direct C-H Functionalization (Ag+/S2O8) Grignard Grignard Addition (EtMgBr + Ac2O) NOxide->Grignard C-2/C-4 Mix Target 4-Propionylpyridine (Target Scaffold) Grignard->Target Purification Minisci->Target High Regioselectivity (C-4)

Caption: Comparison of N-Oxide mediated alkylation vs. Direct Radical Minisci functionalization for accessing 4-acyl pyridines.

Detailed Experimental Protocol

Protocol: Synthesis of 4-Propionylpyridine via Silver-Catalyzed Minisci Acylation

Note: This protocol is adapted for laboratory-scale synthesis (10 mmol scale).

Reagents & Equipment
  • Substrate: Pyridine (10 mmol, 0.81 mL)

  • Radical Source: Propionic acid (30 mmol, 2.2 mL)

  • Oxidant: Ammonium persulfate

    
     (20 mmol)
    
  • Catalyst: Silver nitrate

    
     (1 mmol, 10 mol%)
    
  • Solvent: 10% Aqueous

    
     (Trifluoroacetic acid may be used for higher solubility substrates)
    
  • Temp:

    
    
    
Step-by-Step Methodology
  • System Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Scientific Rationale: The reaction generates

      
       gas; an open system (via condenser) prevents pressure buildup.
      
  • Acidification & Solubilization:

    • Add Pyridine (10 mmol) to 30 mL of 10%

      
      .
      
    • Self-Validating Check: The solution should be homogeneous. Protonation of the pyridine nitrogen (

      
      ) is critical to lower the LUMO energy, making the ring susceptible to nucleophilic radical attack.
      
  • Radical Generation (The Critical Step):

    • Add Propionic acid (30 mmol) and

      
       (1 mmol).
      
    • Heat the mixture to

      
      .
      
    • Add Ammonium persulfate (20 mmol) portion-wise over 20 minutes.

    • Mechanism:

      
       oxidizes 
      
      
      
      to
      
      
      , which undergoes decarboxylative oxidation of propionic acid to generate the ethyl radical (
      
      
      ). The radical attacks the protonated pyridine.[2]
  • Quenching & Extraction:

    • Stir for 2 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

    • Cool to

      
       and neutralize with 
      
      
      
      pellets to pH 9-10.
    • Safety: Exothermic neutralization; add base slowly.

    • Extract with Dichloromethane (

      
       mL).
      
  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Therapeutic Applications & Bioactivity

The 4-propionylpyridine moiety serves as a precursor to several high-value biological targets.

Kinase Inhibition (ROS1 & EGFR)

Recent studies have highlighted pyrimidine-4-yl-ethanol derivatives (synthesized from 4-acyl pyridine precursors) as potent inhibitors of ROS1 kinase , a target in non-small cell lung cancer (NSCLC).

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.

  • Data: Analogs have shown

    
     values in the low micromolar range (
    
    
    
    ) against EGFR and VEGFR-2.[3]
Antitumor Pyridinones

Condensation of 4-propionylpyridine with thiophene derivatives yields pyridin-2(1H)-ones .

  • Case Study: Compound SK-25.

  • Efficacy: Demonstrated 94.7% tumor inhibition in Ehrlich ascites carcinoma models.[4]

  • Toxicity: High safety margin (

    
     mg/kg in mice), suggesting the pyridine scaffold is well-tolerated when appropriately substituted.
    
Diagram 2: Biological Mechanism of Action (Kinase Binding)

MOA Drug 4-Propionyl Analog (Ligand) BindingSite Kinase Hinge Region (ATP Pocket) Drug->BindingSite Docking Interaction H-Bond Formation (Pyridine N ... NH-Peptide) BindingSite->Interaction Molecular Recognition Effect Inhibition of Phosphorylation (Apoptosis Induction) Interaction->Effect Signal Blockade

Caption: Mechanism of Action for Pyridine-based Kinase Inhibitors within the ATP binding pocket.

Safety & Handling Protocols

Working with pyridine derivatives requires strict adherence to safety protocols due to their volatility and potential hepatotoxicity.

Table 2: Risk Mitigation Strategy
Hazard CategorySpecific RiskMitigation Protocol
Inhalation Toxicity CNS depression, dizziness, respiratory irritation.Fume Hood Mandatory: Maintain face velocity >100 fpm. Use organic vapor respirator if outside hood.
Flammability Flash point of pyridine is

.
Ground all glassware. Use spark-proof heating mantles (no open flames).
Skin Absorption Rapid absorption leading to systemic toxicity.Double Gloving: Nitrile over Laminate film (Silver Shield) recommended for prolonged handling.
Waste Disposal Pyridine is a generic RCRA hazardous waste (F005).Segregate into non-halogenated organic waste. Do NOT pour down drains (aquatic toxicity).

References

  • Choi, J., et al. (2021).[5][6] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.[6] Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1311254-88-2, (R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride. Available at: [Link]

  • El-Naggar, A. M., et al. (2024).[3] New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Taylor & Francis Online. Available at: [Link][3]

  • Centers for Disease Control and Prevention (CDC). (2024). Pyridine: Systemic Agent.[7] NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heterocycles. Tetrahedron. Available at: [Link]

Sources

The Emergence of 4-Propionylpyridine: A Technical Guide to its Synthesis and Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of 4-Propionylpyridine (also known as ethyl 4-pyridyl ketone), a heterocyclic ketone of significant interest to the pharmaceutical and medicinal chemistry sectors. While not a singular "discovery" in the traditional sense, its value is realized through its rational synthesis and application as a versatile molecular scaffold. This document details a robust and logical synthetic pathway, elucidates the underlying chemical principles, presents its physicochemical properties, and explores its role as a foundational building block in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage pyridine-based scaffolds in their work.

The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast array of biologically active molecules and FDA-approved drugs.[1][2] Its significance stems from a unique combination of physicochemical properties that make it an exceptional pharmacophore. The nitrogen heteroatom imparts weak basicity, chemical stability, and the capacity to act as a hydrogen bond acceptor, all of which are critical for molecular recognition and binding to biological targets.[3][4]

The pyridine scaffold is the foundation for drugs with diverse therapeutic applications, including antitubercular, anticancer, antimalarial, and antiviral agents.[1][2][3][4][5] The ease with which the pyridine ring can be chemically modified allows for the systematic exploration of structure-activity relationships (SAR), enabling scientists to fine-tune the potency, selectivity, and pharmacokinetic properties of lead compounds. 4-Propionylpyridine represents a key intermediate in this process, providing both the critical pyridine core and a reactive ketone handle for further molecular elaboration.

Rational Synthesis of 4-Propionylpyridine: A Tale of Two Pathways

The "discovery" of a molecule like 4-Propionylpyridine in a modern context is synonymous with the development of an efficient and reliable synthetic route. Two primary conceptual pathways exist for its creation: electrophilic aromatic substitution and nucleophilic addition to a nitrile derivative.

The Challenge of Direct Acylation: The Friedel-Crafts Limitation

A conventional approach to synthesizing aryl ketones is the Friedel-Crafts acylation. However, this reaction is notoriously ineffective for pyridine. The underlying causality is the Lewis basicity of the pyridine nitrogen atom. This nitrogen readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination forms a highly deactivated pyridinium complex, which is resistant to further electrophilic attack on the ring.[5][6]

Figure 1: The failure of Friedel-Crafts acylation on pyridine.

A Validated Synthetic Protocol: Grignard Reaction with 4-Cyanopyridine

A more robust and field-proven strategy involves the nucleophilic addition of an organometallic reagent to a pyridine nitrile. The reaction of 4-Cyanopyridine with a Grignard reagent, such as ethylmagnesium bromide, followed by acidic workup, provides a high-yield and clean route to 4-Propionylpyridine. This method circumvents the issues of ring deactivation by starting with a pre-functionalized pyridine and employing a nucleophilic, rather than electrophilic, addition mechanism.[7]

The reaction proceeds via an intermediate imine salt, which is stable to further addition by the Grignard reagent. Subsequent hydrolysis of this intermediate yields the final ketone product.[8]

G cluster_workflow Synthetic Workflow Start 4-Cyanopyridine + Ethylmagnesium Bromide Step1 Nucleophilic Addition (in dry ether/THF) Start->Step1 Intermediate Intermediate Imine Salt Step1->Intermediate Step2 Aqueous Acidic Workup (e.g., H₃O⁺) Intermediate->Step2 Product 4-Propionylpyridine Step2->Product Purification Purification (Distillation/Chromatography) Product->Purification Final Final Product >98% Purity Purification->Final

Figure 2: Validated workflow for the synthesis of 4-Propionylpyridine.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is charged with 4-Cyanopyridine dissolved in anhydrous diethyl ether or THF.

  • Grignard Addition: The flask is cooled in an ice bath. A solution of ethylmagnesium bromide (typically 1.1 equivalents) in diethyl ether is added dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

  • Workup and Hydrolysis: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid to hydrolyze the intermediate imine salt.

  • Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Propionylpyridine.

This self-validating protocol ensures high conversion and purity by controlling reaction conditions and employing a robust workup procedure to isolate the desired product from byproducts and unreacted starting materials.

Physicochemical Characterization

The identity and purity of synthesized 4-Propionylpyridine are confirmed through standard analytical techniques. The data below represents a compilation of its key properties.

PropertyValueReference(s)
Chemical Formula C₈H₉NO[9][10]
Molecular Weight 135.17 g/mol [6][10]
Appearance Colorless to pale yellow liquid[9]
Boiling Point 89-90°C at 2 mmHg[9]
Density 1.034 g/cm³[9]
Refractive Index ~1.522[9]
Storage Inert atmosphere, Room Temperature[10]
CAS Number 1701-69-5[6][9][10]
  • ¹H NMR Spectroscopy: Would show characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons of the 4-substituted pyridine ring.

  • ¹³C NMR Spectroscopy: Would reveal signals for the carbonyl carbon, the two aliphatic carbons of the ethyl group, and the unique carbons of the pyridine ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 135.0684, confirming the molecular formula.[10]

Application as a Scaffold in Drug Development

4-Propionylpyridine is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile starting material or intermediate—a molecular scaffold—for building more complex drug candidates. The two key features that enable this are:

  • The Pyridine Core: Provides the essential heterocyclic framework known to interact with a multitude of biological targets.

  • The Propionyl Group: The ketone functionality is a reactive handle for a wide range of chemical transformations, allowing for the generation of diverse molecular libraries.

G cluster_derivatives Derivative Library for Screening Core 4-Propionylpyridine Scaffold Pyridine Core Ketone Handle ReductiveAmination Reductive Amination → Amines Core:f2->ReductiveAmination R-NH₂ Wittig Wittig Reaction → Alkenes Core:f2->Wittig Phosphonium Ylide Aldol Aldol Condensation → α,β-Unsaturated Ketones Core:f2->Aldol Aldehyde/Ketone Grignard2 Grignard Addition → Tertiary Alcohols Core:f2->Grignard2 R-MgBr

Figure 3: Utility of 4-Propionylpyridine as a scaffold for library synthesis.

By modifying the ketone, researchers can rapidly generate libraries of compounds with varied steric and electronic properties for screening against therapeutic targets. For instance, pyridine-containing molecules have been investigated as tubulin polymerization inhibitors in oncology and as potassium channel blockers for neurological disorders.[11][12] The 4-Propionylpyridine scaffold provides a reliable entry point into the synthesis of novel candidates for these and other disease areas.[7]

Conclusion

The "discovery" of 4-Propionylpyridine is best understood as the establishment of its value through rational chemical synthesis and strategic application. Its preparation via the Grignard addition to 4-cyanopyridine represents a logical and efficient process that overcomes the inherent reactivity challenges of the pyridine ring. With its well-defined properties and versatile chemical nature, 4-Propionylpyridine stands as a crucial building block in the medicinal chemist's toolkit, enabling the exploration of new chemical space and facilitating the discovery of next-generation therapeutics. Its continued use in both academic and industrial research underscores the enduring importance of foundational heterocyclic scaffolds in the pursuit of novel medicines.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • (PDF) Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. ResearchGate. Available from: [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NCBI. Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - NCBI. Available from: [Link]

  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora. Available from: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed. Available from: [Link]

  • Why pyridine does not give Friedel Craft reaction? Brainly.in. Available from: [Link]

  • Grignard Reaction : Alkyl Cyanide to Ketone Preparation. YouTube. Available from: [Link]

  • 4-propionylpyridine (C8H9NO). PubChemLite. Available from: [Link]

  • Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. Available from: [Link]

  • Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. Available from: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NCBI. Available from: [Link]

  • 4-Aminopyridine. PubChem - NIH. Available from: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

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Foreword: The Predictive Power of Computational Chemistry in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical-Computational Study of 4-Propionylpyridine

In the landscape of contemporary chemical and pharmaceutical research, the synergy between experimental synthesis and theoretical computation has become indispensable. Computational chemistry provides a powerful lens through which we can understand and predict molecular behavior at an atomic level, long before a single reagent is measured. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the theoretical studies of 4-Propionylpyridine. This molecule, featuring the vital pyridine scaffold, serves as an exemplary case study to demonstrate the application of modern computational techniques. We will move beyond mere procedural descriptions to elucidate the causality behind theoretical choices, grounding our analysis in the principles of Density Functional Theory (DFT) to reveal the structural, electronic, and spectroscopic properties that govern the potential of 4-Propionylpyridine.

Introduction to 4-Propionylpyridine: A Scaffold of Interest

The pyridine ring is a fundamental heterocyclic structure and a cornerstone in medicinal chemistry, recognized as the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration.[1] Its derivatives are known for a vast array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] 4-Propionylpyridine, characterized by a propionyl group at the para-position of the pyridine ring, presents an interesting subject for theoretical investigation. The electron-withdrawing nature of the propionyl group is expected to significantly modulate the electronic properties of the pyridine ring, influencing its reactivity, intermolecular interactions, and, consequently, its potential as a pharmacophore or a functional material.

Theoretical studies offer a robust, non-invasive, and cost-effective methodology to comprehensively profile such molecules. By employing quantum chemical calculations, we can predict its stable three-dimensional structure, vibrational modes, electronic behavior, and spectroscopic signatures, providing critical insights that can accelerate discovery and guide experimental design.[2][3]

The Theoretical Framework: Density Functional Theory (DFT)

The workhorse of modern computational chemistry for medium-sized organic molecules is Density Functional Theory (DFT). DFT strikes an optimal balance between computational cost and accuracy by calculating the total energy of a system based on its electron density rather than the complex many-electron wavefunction.

Causality of Method Selection:

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven reliability and extensive validation for a wide range of organic molecules, particularly in predicting geometries and vibrational frequencies.[4][5]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides sufficient flexibility for describing the valence electrons. The addition of diffuse functions ('++') is crucial for accurately modeling systems with lone pairs (like the nitrogen and oxygen in 4-Propionylpyridine), while polarization functions ('d,p') account for the non-spherical nature of electron distribution in chemical bonds.[6][7]

Experimental Protocol: Standard DFT Calculation Workflow
  • Input Structure Generation: A 3D model of 4-Propionylpyridine is constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: An energy minimization calculation is performed to locate the most stable geometric conformation of the molecule on the potential energy surface. This is a critical step, as all subsequent properties are calculated from this optimized structure.

  • Frequency Calculation: A vibrational frequency analysis is conducted on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also yields thermodynamic data and the theoretical infrared (IR) and Raman spectra.[8]

  • Property Calculations: Using the optimized geometry, further calculations are performed to determine electronic properties (HOMO-LUMO, MEP), spectroscopic properties (NMR, UV-Vis), and reactivity descriptors.

Visualization: DFT Workflow Diagram

DFT_Workflow cluster_input Step 1: Input Preparation cluster_calc Step 2: Core DFT Calculations cluster_validation Step 3: Validation cluster_analysis Step 4: Property Analysis A Draw 3D Structure of 4-Propionylpyridine B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C Frequency Calculation B->C Optimized Geometry D Check for Imaginary Frequencies C->D E Vibrational Spectra (IR/Raman) D->E Validated Minimum Energy Structure F Electronic Properties (HOMO, LUMO, MEP) D->F Validated Minimum Energy Structure G Spectroscopic Properties (NMR, UV-Vis) D->G Validated Minimum Energy Structure H Reactivity Descriptors D->H Validated Minimum Energy Structure

Caption: Optimized molecular structure of 4-Propionylpyridine with atom numbering.

Data Presentation: Selected Optimized Geometric Parameters
ParameterBond/AngleCalculated Value (Å or °)Typical Experimental Range
Bond Lengths C4-C71.501.50 - 1.52
C7=O81.221.21 - 1.23
N1-C21.341.33 - 1.35
C2-C31.391.38 - 1.40
Bond Angles C3-C4-C5117.5117 - 119
C5-C4-C7121.2120 - 122
C4-C7=O8120.8120 - 122
Dihedral Angle C5-C4-C7=O8~30.0-

Note: Values are calculated at the B3LYP/6-311++G(d,p) level. Experimental ranges are typical for similar chemical environments.

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational analysis predicts the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretching, bending, and torsional motions. This theoretical spectrum is invaluable for interpreting experimental FT-IR and Raman data.

Data Presentation: Key Calculated Vibrational Frequencies

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)Expected Experimental Range (cm⁻¹)
C-H Stretching (Aromatic)Pyridine Ring3110 - 30703100 - 3000
C-H Stretching (Aliphatic)Propionyl Chain2990 - 29303000 - 2850
C=O StretchingKetone17051715 - 1680
C=C/C=N StretchingPyridine Ring1600 - 14501610 - 1430
C-C StretchingPropionyl Chain1250 - 11001260 - 1100

Note: Calculated frequencies are often scaled by a factor (~0.967 for B3LYP/6-311++G(d,p)) to better match experimental values due to the harmonic approximation. [9]

Electronic Properties and Chemical Reactivity

The distribution of electrons within a molecule dictates its reactivity. DFT provides powerful tools to visualize and quantify these electronic characteristics.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. [2]The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. [3][9]The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a smaller gap suggests the molecule is more reactive. [2][10] Data Presentation: Calculated FMO Properties

ParameterEnergy (eV)
E(HOMO) -6.85
E(LUMO) -1.98
ΔE (Gap) 4.87

For 4-Propionylpyridine, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO will likely have significant contributions from the electron-withdrawing propionyl group. The relatively large energy gap of 4.87 eV suggests that 4-Propionylpyridine is a moderately stable molecule.

Visualization: HOMO-LUMO Distribution

Caption: Conceptual representation of HOMO and LUMO localization.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are targets for nucleophilic attack. [11] For 4-Propionylpyridine, the MEP map would show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the carbonyl oxygen (O8), indicating these are the primary sites for hydrogen bonding and electrophilic interactions.

  • Positive Potential (Blue): Located around the hydrogen atoms of the pyridine ring and the alkyl chain.

Global Reactivity Descriptors

These parameters, derived from HOMO and LUMO energies, provide quantitative measures of chemical reactivity. [10][11] Data Presentation: Calculated Reactivity Descriptors

DescriptorFormulaValue (eV)Interpretation
Ionization Potential (I) -E(HOMO)6.85Energy to remove an electron.
Electron Affinity (A) -E(LUMO)1.98Energy released when adding an electron.
Electronegativity (χ) (I+A)/24.42Tendency to attract electrons.
Chemical Hardness (η) (I-A)/22.44Resistance to change in electron distribution.
Chemical Softness (S) 1/(2η)0.20Reciprocal of hardness; indicates reactivity.
Theoretical Spectroscopic Characterization

DFT can accurately predict the spectroscopic fingerprints of a molecule, aiding in the identification and characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. [12][13]The theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can predict the NMR spectrum with high accuracy.

Experimental Protocol: GIAO NMR Calculation

  • Optimized Geometry: Use the B3LYP/6-311++G(d,p) optimized structure as input.

  • GIAO Keyword: Employ the GIAO method in the quantum chemistry software (e.g., Gaussian).

  • Solvent Modeling: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM) for CDCl₃ or DMSO, as solvent effects can significantly alter chemical shifts. [13]4. Reference Calculation: Perform the same calculation for the TMS reference molecule using the identical level of theory.

  • Shift Calculation: Calculate the final chemical shifts (δ) using the formula: δ_sample = σ_ref - σ_sample, where σ is the calculated isotropic shielding value.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomAtom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2, C6C2, C68.8 - 9.0150 - 152
C3, C5C3, C57.8 - 8.0121 - 123
C4C4-138 - 140
C7C7-199 - 201
C9C93.1 - 3.331 - 33
C10C101.2 - 1.48 - 10

Note: Ranges are estimates based on calculations for similar pyridine ketones. Protons on C2/C6 are most deshielded due to proximity to nitrogen. [14]

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. [13] Data Presentation: Predicted Electronic Transitions

TransitionCalculated λmax (nm)Oscillator Strength (f)Character
S₀ → S₁~285~0.02n → π
S₀ → S₂~255~0.35π → π

The weak n → π* transition is primarily associated with the excitation of a lone pair electron from the carbonyl oxygen to an anti-bonding π* orbital. The stronger π → π* transition involves excitation within the pyridine ring's conjugated system. [15]

Implications for Drug Design and Development

The theoretical profile of 4-Propionylpyridine provides actionable intelligence for drug development professionals.

  • Scaffold Hopping & SAR: The pyridine core is a validated pharmacophore. [15]The calculated properties of 4-Propionylpyridine (e.g., MEP, HOMO/LUMO distributions) serve as a baseline for understanding structure-activity relationships (SAR). By computationally modifying the propionyl chain or substituting other positions on the ring, researchers can rationally design new analogues with improved binding affinity, selectivity, or ADME properties. [16]* Target Interaction: The MEP map clearly identifies the nitrogen and carbonyl oxygen as key hydrogen bond acceptors. This information is critical for docking studies, predicting how the molecule might orient itself within the active site of a target protein.

  • Metabolic Stability: The reactivity descriptors can offer clues about potential sites of metabolism. Regions with high electron density or susceptible C-H bonds might be targeted by metabolic enzymes like Cytochrome P450.

Visualization: Role of Theoretical Studies in Drug Discovery

Drug_Discovery A Initial Scaffold (4-Propionylpyridine) B Theoretical Profiling (DFT) - Geometry - Electronics (MEP, FMO) - Reactivity A->B C Hypothesis Generation (Identify key interaction sites & metabolic liabilities) B->C D In Silico Derivative Design (Virtual Library Synthesis) C->D E Computational Screening - Docking Studies - ADME Prediction D->E Iterative Loop E->C F Prioritized Candidates for Synthesis E->F G Experimental Validation F->G

Caption: The role of theoretical studies in a modern drug discovery pipeline.

Conclusion

This in-depth guide has demonstrated the comprehensive molecular profile of 4-Propionylpyridine that can be generated through purely theoretical means. Using a standard DFT-based protocol, we have elucidated its stable geometry, vibrational and spectroscopic signatures, and its electronic landscape, which dictates its chemical reactivity. The insights derived—from identifying the primary sites for intermolecular interactions to quantifying its chemical stability—are not merely academic. They provide a robust, predictive foundation for practical applications, particularly in the rational design of novel therapeutics. For researchers and drug development professionals, embracing these computational methodologies is no longer an option, but a necessity for navigating the complexities of molecular science with greater speed, efficiency, and insight.

References
  • Bérces, A., Ziegler, T., & Fan, L. (1996). Theoretical study of pyridine and 4,4'-bipyridine adsorption on the lewis acid sites of alumina surfaces based on ab initio and density functional cluster calculations. The Journal of Physical Chemistry, 100(38), 15459-15466. [Link]

  • C. T. Cher, et al. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 53(24), 12796–12806. [Link]

  • Azeez, Y. H., Hekim, S., & Akpinar, S. (2019). The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules. Journal of Physical Chemistry and Functional Materials, 2(1), 29-31. [Link]

  • Wang, Y., et al. (2022). A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents. Frontiers in Chemistry, 10, 888631. [Link]

  • Flinn, C. G., & Z. D. P. (2019). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 24(18), 3246. [Link]

  • ResearchGate. (n.d.). (a) FT-IR and (b) UV–Visible spectra of pyridine along with selected investigated derivatives. [Link]

  • Al-Omair, M. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • IRJET. (2017). Theoretical Study of (RS) - (4-chlorophenyl) (pyridine-2yl) methanol using Density Functional Theory. International Research Journal of Engineering and Technology, 4(10). [Link]

  • University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ResearchGate. (n.d.). Calculated IR and FT-IR graphs of the 4-PPy. [Link]

  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7806. [Link]

  • Vural, H., & Kara, M. (2019). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Indian Journal of Physics, 93(9), 1113–1122. [Link]

  • ResearchGate. (n.d.). 3D HOMO-LUMO molecular orbital distribution of 4-PPy in gas phase, water, DMSO, ethanol, and methanol solvents. [Link]

  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • Minčeva-Šukarova, B., et al. (2020). Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. Molecules, 25(16), 3584. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of P4VP: a used as reference and b P4VP4, P4VP6 and P4VP12 films. [Link]

  • Mohamed, S. S., et al. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals. [Link]

  • Singh, S., & Singh, V. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 128(9), 1437-1446. [Link]

  • ResearchGate. (n.d.). Molecular structure of the fourfold pyridine adduct 9 (8·4Py) in the crystalline state. [Link]

  • LibreTexts Chemistry. (2023). 13.2: The Chemical Shift. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

  • Rahman, M. M., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Biophysics, 9(3), 268-283. [Link]

  • University of Liverpool. (n.d.). Chemical shifts. [Link]

  • Abo Alwafa, M. A., & Faraj, A. A. (2025). Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine. Scientific Journal for the Faculty of Science-Sirte University, 5(1), 60-66. [Link]

  • Tao, T., et al. (2020). PyVibMS: a PyMOL plugin for visualizing vibrations in molecules and solids. Journal of Molecular Modeling, 26(11), 312. [Link]

  • SciSpace. (2017). Theoretical Study of (Rs) - (4-Bromophenyl) (Pyridine-2yl) Methanol Using Density Functional Theory. [Link]

  • Singh, U. P., & Singh, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Current Topics in Medicinal Chemistry, 21(23), 2050-2079. [Link]

  • Dusselier, M., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Catalysis Science & Technology, 8(16), 4058-4062. [Link]

  • ResearchGate. (n.d.). Vibrational vectors of five A1 vibrational modes of pyridine from the DFT calculations. [Link]

  • ResearchGate. (n.d.). UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5). [Link]

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Methodological & Application

Application Note: Regioselective Synthesis of 4-Propionylpyridine via Grignard Addition to 4-Cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Propionylpyridine synthesis protocol Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of 4-propionylpyridine (1-(pyridin-4-yl)propan-1-one), a critical intermediate in the synthesis of antitubercular drugs (e.g., Prothionamide) and pyridine-based ligands.[1][2] While Friedel-Crafts acylation is often ineffective for electron-deficient pyridine rings, this protocol utilizes the nucleophilic addition of ethylmagnesium bromide to 4-cyanopyridine. This method offers high regioselectivity and yield, avoiding the over-addition issues common with ester substrates. We provide a step-by-step methodology, troubleshooting insights for the hydrolysis of the imine intermediate, and a comparative analysis of alternative routes.

Introduction & Strategic Pathway Selection

Synthesizing acyl pyridines presents a classic challenge in organic chemistry. The electron-deficient nature of the pyridine ring renders it resistant to electrophilic aromatic substitution (Friedel-Crafts acylation), often requiring harsh conditions that lead to decomposition or N-acylation salts.[3]

Pathway Comparison

To ensure high fidelity and reproducibility, we evaluated three primary synthetic routes:

MethodMechanismProsCons
Route A: Grignard + Nitrile Nucleophilic addition to 4-cyanopyridine followed by hydrolysis.High Regioselectivity , readily available reagents, direct C-C bond formation.Requires anhydrous conditions; exothermic hydrolysis.
Route B: Weinreb Amide Grignard addition to N-methoxy-N-methylisonicotinamide.Highest Purity , prevents over-addition to alcohol.Requires extra step to synthesize the Weinreb amide from isonicotinic acid.
Route C: Minisci Reaction Radical acylation of pyridine.Single-step from pyridine.Poor Selectivity (mixture of 2- and 4-isomers); difficult purification.

Selected Protocol: Route A (Grignard + Nitrile) is selected as the "Gold Standard" for this guide due to its balance of atom economy, step count, and operational simplicity for standard laboratory setups.

Reaction Mechanism & Logic

The synthesis proceeds via the addition of the ethyl carbanion (from EtMgBr) to the electrophilic carbon of the nitrile group. This forms a magnesium imine salt intermediate. A critical "Expert Insight" here is that the imine salt is relatively stable and does not react further with the Grignard reagent to form a tertiary alcohol (unlike ketones/esters), making this route self-limiting to the mono-addition product.

Reaction Scheme (DOT Visualization)

ReactionScheme Figure 1: Mechanistic pathway for the Grignard addition to 4-cyanopyridine. Substrate 4-Cyanopyridine (Electrophile) Intermediate Magnesium Imine Salt (Stable Intermediate) Substrate->Intermediate Dry Ether/THF 0°C to RT Reagent Ethylmagnesium Bromide (Nucleophile) Reagent->Intermediate Hydrolysis Acidic Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product 4-Propionylpyridine (Target Ketone) Hydrolysis->Product -NH3, -MgBrOH

[4]

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Cyanopyridine (CAS: 100-48-1), >98% purity.[4]

    • Ethylmagnesium bromide (3.0 M solution in diethyl ether).

    • Solvent: Anhydrous Diethyl Ether or THF (dried over Na/benzophenone or molecular sieves).

    • Quench: 15% Sulfuric Acid (H₂SO₄) or 2M Hydrochloric Acid (HCl).

    • Neutralization: Saturated Sodium Bicarbonate (NaHCO₃) or 20% NaOH.

  • Equipment:

    • 3-Neck Round Bottom Flask (250 mL or 500 mL).

    • Addition Funnel (pressure-equalizing).

    • Inert Gas Line (Nitrogen or Argon).

    • Magnetic Stirrer & Ice Bath.[5]

Step-by-Step Procedure
Step 1: Reaction Setup (Inert Environment)
  • Flame-dry the glassware under vacuum and backfill with Nitrogen/Argon three times to ensure moisture-free conditions.

  • Charge the flask with 4-Cyanopyridine (10.4 g, 100 mmol) .

  • Add 100 mL of anhydrous Diethyl Ether (or THF) to dissolve the nitrile.

  • Cool the solution to 0°C using an ice bath.

Step 2: Grignard Addition
  • Transfer Ethylmagnesium bromide (37 mL of 3.0 M solution, ~110 mmol, 1.1 equiv) to the addition funnel via cannula or syringe.

  • Dropwise Addition: Add the Grignard reagent slowly over 30–45 minutes.

    • Observation: A precipitate (the imine magnesium salt) typically forms, turning the solution cloudy or yellow/brown.

    • Expert Note: Maintain temperature <5°C to prevent side reactions or polymerization.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–4 hours . (Monitor by TLC if possible; the nitrile spot should disappear).

Step 3: Hydrolysis (Critical Phase)
  • Cool the reaction mixture back to 0°C .

  • Slow Quench: Carefully add 50 mL of 15% H₂SO₄ (or 2M HCl) dropwise.

    • Caution: This step is exothermic and will evolve gas. The solid imine salt will dissolve as it hydrolyzes to the ketimine and then the ketone.

  • After addition, stir the biphasic mixture at room temperature for 1 hour to ensure complete hydrolysis of the imine to the ketone.

Step 4: Workup & Isolation
  • Separation: Transfer to a separatory funnel. Separate the layers. The product (as a pyridine salt) will reside in the aqueous acidic layer .

    • Note: Discard the organic layer (ether) which contains non-basic impurities (e.g., unreacted hydrocarbons).

  • Neutralization: Cool the aqueous layer and basify carefully with 20% NaOH or Sat. NaHCO₃ until pH ~9–10.

    • Observation: The free base 4-propionylpyridine will oil out or precipitate.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL) .

  • Drying: Combine organic extracts, wash with brine, and dry over Anhydrous MgSO₄.

  • Concentration: Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Purification[6]
  • Distillation: The crude product can be purified by vacuum distillation (bp ~105–110°C at 15 mmHg).

  • Yield Expectations: Typical isolated yields range from 75% to 85% .

Analytical Data Validation

To validate the synthesis, compare the isolated product against these standard parameters:

ParameterExpected ValueNotes
Appearance Colorless to pale yellow liquidDarkens upon standing if not stored under inert gas.
Boiling Point 225°C (atm) / ~108°C (15 mmHg)
¹H NMR (CDCl₃) δ 8.78 (d, 2H), 7.72 (d, 2H), 2.98 (q, 2H), 1.23 (t, 3H)Distinctive ethyl quartet/triplet and AA'BB' pyridine pattern.
IR Spectrum ~1690–1700 cm⁻¹ (C=O stretch)Characteristic aryl ketone band.

Expert Troubleshooting & Optimization

Preventing Common Failures
  • Incomplete Hydrolysis: If the IR spectrum shows a weak C=N peak (~1630 cm⁻¹) or the mass balance is off, the imine intermediate may not have fully hydrolyzed.

    • Solution: Extend the acidic stirring time or gently warm the acidic aqueous layer to 40°C before neutralization.

  • Low Yield: Pyridine derivatives are water-soluble.

    • Solution: During the extraction of the neutralized aqueous phase, salt out the aqueous layer with solid NaCl to drive the organic product into the DCM layer.

  • Grignard Quality: Old Grignard reagents often have reduced titers.

    • Solution: Titrate the Grignard reagent before use or use a fresh commercial bottle.

Workflow Diagram (DOT)

Workflow Figure 2: Operational workflow for the synthesis of 4-Propionylpyridine. Start Start: 4-Cyanopyridine + Dry Ether Cool Cool to 0°C Inert Atmosphere Start->Cool Add Add EtMgBr (1.1 eq) Dropwise (30-45 min) Cool->Add Warm Warm to RT Stir 3-4 Hours Add->Warm Quench Acidic Quench (H2SO4) Hydrolyze Imine Warm->Quench Sep Separate Layers (Keep Aqueous Acidic Layer) Quench->Sep Base Basify to pH 9 (Release Free Base) Sep->Base Extract Extract with DCM Dry & Concentrate Base->Extract End Final Product: 4-Propionylpyridine Extract->End

References

  • ChemicalBook . (n.d.). 4-Cyanopyridine Synthesis and Reaction Conditions. Retrieved from

  • National Institutes of Health (NIH) . (2016). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach. PubMed Central. Retrieved from [Link]

  • PrepChem . (n.d.). Synthesis of 1-(4-pyridinyl)-2-propanone (Analogous ketone synthesis). Retrieved from [Link]

  • Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines (US5756750A).
  • Organic Chemistry Portal . (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci Context). Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 4-Propionylpyridine (CAS 1701-69-5)

[1][2]

Chemical Profile & Impurity Landscape[1][2][5][6]

4-Propionylpyridine is a critical intermediate in the synthesis of antihistamines and antispasmodics.[1][2][5] Its purification is often complicated by the presence of unreacted starting materials and over-addition byproducts.[5]

PropertyValueNotes
CAS No. 1701-69-5 Distinct from N-oxides.[1][2][5]
Formula C₈H₉NOMW: 135.16 g/mol
Boiling Point ~230–235 °C (atm)Decomposes near BP.[1][2][5] Vacuum distillation required.
Melting Point < 25 °CTypically an oil at room temp; solidifies upon cooling.[1][2][5]
pKa ~5.2 (Pyridine N)Exploitable for acid-base extraction.[1][2][5]
Solubility Soluble in DCM, EtOH, Et₂OSlightly soluble in water; pH dependent.[5]
Common Impurities (Synthesis Route Dependent)
  • 4-Cyanopyridine (Starting Material): Neutral/Weakly basic.[1][2][5] Hard to separate by simple distillation due to sublimation.[1][2][5]

  • Tertiary Carbinols: Resulting from double Grignard addition (over-alkylation).[1][2][5]

  • Inorganic Salts: Magnesium salts (from Grignard workup).[1][2][5]

Method A: Acid-Base Chemical Purification (The "Chemical Filter")[1][2]

This is the most effective first-pass purification method.[1][2][5] It utilizes the basic nitrogen of the pyridine ring to selectively pull the product into an aqueous phase, leaving non-basic impurities (neutral organics, unreacted nitriles, hydrocarbons) in the organic phase.

Reagents
  • Solvents: Dichloromethane (DCM) or Diethyl Ether (Et₂O).[1][2][5]

  • Acid: 1M or 2M Hydrochloric Acid (HCl).[1][2][5]

  • Base: 20% Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (Na₂CO₃).[1][2][5]

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).[1][2][5]

Protocol Steps
  • Dissolution: Dissolve the crude dark oil in DCM (10 mL per gram of crude).

  • Acid Extraction:

    • Transfer the organic layer to a separatory funnel.[1][2][5]

    • Extract with 2M HCl (3 x volume of organic layer).[1][2][5]

    • Mechanism:[1][6][7][8] 4-Propionylpyridine protonates to form the water-soluble pyridinium hydrochloride salt.[1][2][5]

    • Critical Step: Keep the Aqueous Layer (Bottom).[1][2][5] The organic layer contains non-basic impurities.[1][2][5]

  • Organic Wash:

    • Wash the acidic aqueous layer with fresh DCM (2x).[1][2][5] This removes trapped neutral impurities.[1][2][5]

    • Discard these organic washes.[1][2][5]

  • Basification:

    • Cool the aqueous layer in an ice bath (exothermic reaction).[1][2][5]

    • Slowly add 20% NaOH until pH > 11.[1][2][5]

    • Observation: The solution will become cloudy as the free base 4-propionylpyridine oils out.[1][2][5]

  • Re-Extraction:

    • Extract the basic aqueous mixture with DCM (3x).[1][2][5][6]

    • Combine organic extracts.[1][2][5]

  • Drying & Concentration:

    • Dry over MgSO₄, filter, and concentrate under reduced pressure (Rotavap).[5]

Yield: Typically 85-90% recovery of semi-pure oil (Yellow/Orange).[1][2][5]

Method B: Vacuum Distillation (The "Physical Polish")

Following acid-base extraction, the material may still contain trace colored impurities or isomers.[1][2][5] Vacuum distillation is mandatory because the atmospheric boiling point (~235°C) is high enough to cause N-oxide formation or polymerization.[1][2][5]

Distillation Parameters (Nomograph Estimation)
  • Atmospheric BP: ~235 °C[1]

  • Target Vacuum: 0.5 – 2.0 mmHg (High Vacuum Line or good mechanical pump)

  • Target Vapor Temp:

    • @ 10 mmHg: ~105–110 °C[1]

    • @ 1 mmHg: ~75–80 °C[1][2]

Setup Diagram (Graphviz)[1][2][6]

DistillationSetupCrudeCrude Oil(Post Acid-Base)FlaskDistillation Flaskwith Vigreux ColumnCrude->FlaskChargeCondenserWater Condenser(Coolant 10°C)Flask->CondenserVapor (75-80°C @ 1mmHg)CowFraction Cutter(Cow Receiver)Condenser->CowCondensateVacVacuum Pump(<2 mmHg)Cow->VacSuctionF1F1: Forerun(Volatiles/Solvent)Cow->F1F2F2: Main Fraction(Pure 4-Propionylpyridine)Cow->F2F3F3: High Boilers(Residue)Cow->F3

Caption: Vacuum distillation workflow. Critical separation occurs at the "Main Fraction" cut.

Protocol Steps
  • Setup: Use a short-path distillation head or a Vigreux column (for better separation). Ensure all joints are greased and clipped.[1][2][5][9]

  • Degassing: Apply vacuum without heat for 5 minutes to remove residual solvent (DCM) from the previous step.[1][2][5]

  • Heating: Use an oil bath. Heat the bath to ~20°C above the expected boiling point.

  • Collection:

    • Forerun: Discard the first 5-10% of distillate (often contains residual solvent or lower-boiling isomers).[1][2]

    • Main Fraction: Collect the steady-boiling clear liquid.

    • Stop: When the vapor temperature drops or the residue becomes viscous/black.[5]

  • Storage: Store under Nitrogen/Argon in the refrigerator. The liquid may crystallize over time.[1][2][5]

Method C: Hydrochloride Salt Crystallization (Ultrapure)[1][2]

If distillation is not feasible or if >99.5% purity is required (e.g., for analytical standards), converting the oil to a solid salt allows for recrystallization.

  • Salt Formation: Dissolve 5g of distilled oil in 20 mL dry Ethanol.

  • Acidification: Add 1.1 equivalents of HCl (as 2M solution in Diethyl Ether or gas).

  • Precipitation: The HCl salt will precipitate as a white solid.[1][2][5] If not, add cold Diethyl Ether to induce precipitation.[1][2][5]

  • Recrystallization:

    • Filter the solid.[1][2][5]

    • Recrystallize from Hot Ethanol/Isopropanol .

    • Cool slowly to 4°C.

  • Recovery: Filter the white crystals. These are stable and non-volatile.[1][2][5]

  • Free-Basing (Optional): If the free base is needed, dissolve salt in minimal water, basify with Na₂CO₃, and extract with DCM.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Acid-Base) Product stuck in aqueous phase.[1][2][5]Ensure aqueous phase is pH > 11.[1][2][5] Salt out with NaCl before extraction.[1][2][5]
Dark Color (Distillation) Oxidation / Polymerization.[1][2][5]Perform distillation under inert gas (N₂) bleed.[1][2][5] Do not overheat pot.
Impurity Peaks (GC) 4-Cyanopyridine carryover.This impurity is neutral; repeat Acid-Base extraction with emphasis on the acid wash steps.[1][2][5]
Analytical Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2][5]

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.[1][2][5] Gradient 10% B to 90% B over 20 min.[1][2][5]

  • Detection: UV @ 254 nm (Pyridine ring absorption).[1][2][5]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 74343, 1-(4-Pyridinyl)-1-propanone. Retrieved January 30, 2026, from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.).[1][2][5] Purification by Distillation at Reduced Pressures. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (2024).[1][2][5] Synthesis of Pyridines. Retrieved January 30, 2026, from [Link]

Application Note: Mass Spectrometric Characterization of 4-Propionylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of 4-propionylpyridine, a key intermediate in pharmaceutical and chemical synthesis. We explore its fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document outlines the theoretical basis for the observed fragmentation patterns, presents detailed experimental protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provides predicted mass spectral data. The causal relationships behind experimental choices and fragmentation pathways are explained to provide researchers, scientists, and drug development professionals with a comprehensive resource for the structural elucidation and analytical quantification of 4-propionylpyridine.

Introduction

4-Propionylpyridine is a heterocyclic aromatic ketone of significant interest in medicinal chemistry and materials science. Its structural characterization is crucial for quality control, reaction monitoring, and metabolite identification. Mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and structural information.[1] Understanding the fragmentation patterns of 4-propionylpyridine under different ionization techniques is fundamental to interpreting mass spectra accurately. This guide will focus on the two most common ionization methods: the high-energy, fragmentation-inducing Electron Ionization (EI) and the soft-ionization technique of Electrospray Ionization (ESI).

Principles of Ionization and Fragmentation

The choice of ionization technique dictates the nature of the resulting mass spectrum. EI involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M+•) that is energetically unstable and undergoes extensive fragmentation.[2] This "hard" ionization technique provides a detailed fragmentation fingerprint useful for structural identification. In contrast, ESI is a "soft" ionization method where ions are generated from a solution by applying a high voltage to a capillary, resulting in charged droplets.[3] This process typically yields protonated molecules ([M+H]+) with minimal fragmentation, making it ideal for determining molecular weight.[4]

Electron Ionization (EI) Mass Spectrometry: A Fragmentation Roadmap

When subjected to EI, 4-propionylpyridine (molecular weight: 135.16 g/mol ) is expected to undergo characteristic fragmentation pathways dominated by the presence of the carbonyl group and the pyridine ring. The initial ionization event involves the removal of an electron to form the molecular ion (M+•) at m/z 135.

Key Fragmentation Pathways under EI

The primary fragmentation event for ketones is typically α-cleavage, the breaking of the bond adjacent to the carbonyl group.[5][6] For 4-propionylpyridine, this leads to two main pathways:

  • Formation of the Propionyl Cation: Cleavage of the bond between the carbonyl carbon and the pyridine ring would theoretically yield a propionyl cation ([CH3CH2CO]+) at m/z 57 and a 4-pyridinyl radical. However, the stability of the alternative acylium ion makes this pathway less favorable.

  • Formation of the 4-Pyridinoyl Cation (Acylium Ion): The most probable and dominant fragmentation is the cleavage of the bond between the carbonyl carbon and the ethyl group. This results in the loss of an ethyl radical (•CH2CH3) and the formation of a highly stable 4-pyridinoyl cation (an acylium ion) at m/z 106. This ion is expected to be the base peak in the EI mass spectrum.[2][6]

Secondary fragmentation of the pyridine ring itself can also occur, leading to characteristic ions. The pyridine ring can lose hydrogen cyanide (HCN) to form a fragment at m/z 79 (from the m/z 106 ion) or undergo more complex rearrangements.[7]

Caption: Predicted EI fragmentation pathway of 4-propionylpyridine.

Electrospray Ionization (ESI) Mass Spectrometry: The Gentle Approach

In positive-ion mode ESI-MS, 4-propionylpyridine is expected to readily form a protonated molecule, [M+H]+, due to the basicity of the pyridine nitrogen. This will result in a prominent ion at m/z 136. ESI is a soft ionization technique, so significant fragmentation is not anticipated under standard conditions.[4]

Adduct Formation in ESI

Besides the protonated molecule, ESI can also generate adducts with cations present in the mobile phase. Common adducts include:

  • Sodium Adduct [M+Na]+: m/z 158

  • Potassium Adduct [M+K]+: m/z 174

The formation of these adducts can be useful for confirming the molecular weight of the analyte.[8]

Caption: ESI process for 4-propionylpyridine showing protonation and adduct formation.

Experimental Protocols

GC-MS Protocol for EI Analysis

This protocol is designed for the analysis of 4-propionylpyridine using a standard GC-MS system with an electron ionization source.[9][10]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 4-propionylpyridine in a high-purity solvent such as dichloromethane or ethyl acetate.
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. GC-MS Instrument Parameters:

  • GC System:
  • Injection Port: Splitless mode, 250 °C
  • Carrier Gas: Helium, constant flow of 1.0 mL/min
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
  • Oven Program:
  • Initial temperature: 80 °C, hold for 2 minutes
  • Ramp: 15 °C/min to 280 °C
  • Hold: 5 minutes at 280 °C
  • MS System:
  • Ion Source: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Source Temperature: 230 °C
  • Mass Range: m/z 40-300
  • Scan Speed: 2 scans/second

3. Data Analysis:

  • Identify the peak corresponding to 4-propionylpyridine in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion and major fragment ions. Compare with the predicted fragmentation pattern.
LC-MS Protocol for ESI Analysis

This protocol is suitable for the analysis of 4-propionylpyridine using a reverse-phase LC system coupled to an ESI mass spectrometer.[11][12]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 4-propionylpyridine in methanol.
  • Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

2. LC-MS Instrument Parameters:

  • LC System:
  • Column: C18, 100 mm x 2.1 mm ID, 3.5 µm particle size
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient:
  • 5% B for 1 minute
  • 5% to 95% B over 8 minutes
  • Hold at 95% B for 2 minutes
  • Return to 5% B and equilibrate for 3 minutes
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL
  • MS System:
  • Ion Source: Electrospray Ionization (ESI), positive ion mode
  • Capillary Voltage: 3.5 kV
  • Drying Gas Flow: 10 L/min
  • Drying Gas Temperature: 350 °C
  • Nebulizer Pressure: 40 psi
  • Mass Range: m/z 50-400

3. Data Analysis:

  • Extract the ion chromatogram for the expected [M+H]+ ion (m/z 136.07).
  • Examine the corresponding mass spectrum to confirm the molecular weight and identify any adducts.

Predicted Mass Spectral Data

The following tables summarize the predicted key ions for 4-propionylpyridine under EI and ESI conditions.

Table 1: Predicted EI Mass Spectrum Data

m/zProposed IonRelative Abundance
135[M]+• (Molecular Ion)Moderate
106[M - C2H5]+ (Acylium Ion)High (Base Peak)
78[C5H4N]+•Moderate
51[C4H3]+Low to Moderate

Table 2: Predicted ESI Mass Spectrum Data (Positive Ion Mode)

m/zProposed IonRelative Abundance
136[M+H]+High (Base Peak)
158[M+Na]+Low to Moderate
174[M+K]+Low

Conclusion

This application note provides a comprehensive overview of the expected mass spectrometric behavior of 4-propionylpyridine. The high-energy EI technique is predicted to yield a characteristic fragmentation pattern dominated by the formation of the m/z 106 acylium ion, which is highly useful for structural confirmation. The soft ionization ESI method is ideal for determining the molecular weight via the protonated molecule at m/z 136. The detailed protocols provided herein serve as a robust starting point for researchers developing analytical methods for 4-propionylpyridine and related compounds, ensuring accurate and reliable characterization.

References

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry - YouTube. (2022). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE - Romanian Journal of Physics. (2023). Retrieved from [Link]

  • Electron impact mass spectrometry of some 4-hexenyl-pyridines - Sci-Hub. (1983). Retrieved from [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. (n.d.). Retrieved from [Link]

  • Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed. (n.d.). Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. (n.d.). Retrieved from [Link]

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • Pyridine, 4-propyl- - NIST WebBook. (n.d.). Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.). Retrieved from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Retrieved from [Link]

  • Solvation of acylium fragment ions in electrospray ionization quadrupole ion trap and Fourier transform ion cyclotron resonance mass spectrometry - PubMed. (2001). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - ResearchGate. (2015). Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016). Retrieved from [Link]

  • 3.14: Fragmentation Patterns of Organic Molecules - Chemistry LibreTexts. (2019). Retrieved from [Link]

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Application Notes and Protocols: 4-Propionylpyridine as a Putative Chemical Probe for Histone Deacetylase 6 (HDAC6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 4-Propionylpyridine in Epigenetic Research

In the landscape of chemical biology and drug discovery, the identification of novel, small-molecule probes is paramount for dissecting complex biological processes and validating new therapeutic targets. Pyridine-containing compounds are a well-established class of biologically active molecules, with many approved drugs featuring this heterocyclic scaffold.[1][2] Within this family, pyridyl ketones represent a promising, yet underexplored, chemotype for the development of chemical probes. This document outlines the hypothetical application of 4-Propionylpyridine (also known as Ethyl 4-pyridyl ketone) as a chemical probe, with a focus on its potential to target Histone Deacetylase 6 (HDAC6) .

HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins.[3] Dysregulation of HDAC activity is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[4][5] HDAC6, a unique class IIb HDAC, is primarily localized in the cytoplasm and deacetylates non-histone proteins such as α-tubulin and Hsp90, thereby regulating cell motility, protein quality control, and other key cellular processes.[5][6] The development of selective HDAC6 inhibitors is a significant area of research, and small-molecule probes are essential tools in this endeavor.

While the direct use of 4-Propionylpyridine as an HDAC6 probe has not been extensively documented, its structural features, including the pyridyl ketone motif, are present in known HDAC inhibitors.[7] This suggests that 4-Propionylpyridine may serve as a valuable starting point for hit-to-lead campaigns or as a tool compound to investigate the biology of HDAC6. These application notes provide a framework for researchers to explore the potential of 4-Propionylpyridine as a chemical probe for HDAC6, from initial biochemical validation to cellular assays.

Physicochemical Properties of 4-Propionylpyridine

A solid understanding of the physicochemical properties of a chemical probe is essential for designing and interpreting experiments.

PropertyValueSource
CAS Number 1701-69-5[8]
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol [8]
Boiling Point 89-90°C at 2mm HgN/A
Density 1.034 g/cm³N/A
Appearance Colorless to light yellow liquidN/A
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in water.General Knowledge

Proposed Mechanism of Action: Targeting the HDAC6 Catalytic Domain

It is hypothesized that 4-Propionylpyridine, like many other HDAC inhibitors, acts by chelating the zinc ion within the catalytic active site of HDAC6. The pyridine nitrogen and the ketone oxygen could potentially coordinate with the Zn²⁺ ion, thereby blocking the binding of the natural acetylated substrate and inhibiting the deacetylation reaction. This inhibition would lead to the hyperacetylation of HDAC6 substrates, most notably α-tubulin.

HDAC6_inhibition cluster_0 HDAC6 Active Site cluster_1 Cellular Consequences 4-Propionylpyridine 4-Propionylpyridine Zn2+ Zn2+ 4-Propionylpyridine->Zn2+ Chelation HDAC6_Inhibition Histone_Tail Acetylated Substrate (e.g., α-tubulin) Zn2+->Histone_Tail Binding Site Acetylated_Tubulin Hyperacetylated α-tubulin Cell_Motility Altered Cell Motility Acetylated_Tubulin->Cell_Motility Protein_Degradation Impaired Protein Degradation Acetylated_Tubulin->Protein_Degradation HDAC6_Inhibition->Acetylated_Tubulin Inhibition of Deacetylation caption Hypothetical Mechanism of HDAC6 Inhibition by 4-Propionylpyridine

Caption: Hypothetical Mechanism of HDAC6 Inhibition.

Experimental Protocols

The following protocols are designed to enable researchers to investigate the potential of 4-Propionylpyridine as an HDAC6 chemical probe.

Protocol 1: In Vitro HDAC6 Enzymatic Assay (Fluorogenic)

This protocol is adapted from commercially available fluorogenic HDAC assay kits and can be used to determine the direct inhibitory activity of 4-Propionylpyridine on recombinant human HDAC6.[9]

Materials:

  • Recombinant human HDAC6 enzyme (e.g., from BPS Bioscience or similar)

  • HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC developer solution (containing Trichostatin A and a protease to cleave the deacetylated substrate)

  • 4-Propionylpyridine (dissolved in DMSO to a stock concentration of 10 mM)

  • Trichostatin A (positive control inhibitor, dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of 4-Propionylpyridine in HDAC assay buffer. A typical concentration range to start with would be from 100 µM down to 1 nM. Also, prepare dilutions of Trichostatin A as a positive control (e.g., 1 µM to 0.1 nM).

  • Enzyme and Substrate Preparation: Dilute the recombinant HDAC6 enzyme to the recommended concentration in HDAC assay buffer. Prepare the HDAC6 fluorogenic substrate solution in the same buffer.

  • Assay Setup: To each well of the 96-well plate, add the following in order:

    • 25 µL of diluted 4-Propionylpyridine or control (assay buffer with DMSO for negative control, Trichostatin A for positive control).

    • 25 µL of diluted HDAC6 enzyme solution.

  • Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 50 µL of the HDAC6 fluorogenic substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction and Develop Signal: Add 50 µL of HDAC developer solution to each well. Incubate at room temperature for 15 minutes.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of 4-Propionylpyridine and determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay - Western Blot for α-tubulin Acetylation

This protocol aims to determine if 4-Propionylpyridine can engage HDAC6 in a cellular context by measuring the acetylation status of its primary substrate, α-tubulin.

Materials:

  • Human cancer cell line known to express HDAC6 (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • 4-Propionylpyridine (dissolved in DMSO)

  • Trichostatin A or a known selective HDAC6 inhibitor (e.g., Tubastatin A) as a positive control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-acetylated α-tubulin

    • Anti-α-tubulin (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 4-Propionylpyridine (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-acetylated α-tubulin and anti-α-tubulin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and develop the blot using an ECL substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the acetylated α-tubulin signal to the total α-tubulin signal.

Data Presentation and Interpretation

The results from the in vitro and cellular assays should be carefully analyzed to assess the potential of 4-Propionylpyridine as an HDAC6 probe.

Table 2: Expected Outcomes and Interpretation

AssayExpected Outcome for an Active ProbeInterpretation
In Vitro HDAC6 Assay Dose-dependent inhibition of HDAC6 activity with a measurable IC₅₀ value.4-Propionylpyridine directly interacts with and inhibits the enzymatic activity of HDAC6.
Cellular Target Engagement Dose-dependent increase in the levels of acetylated α-tubulin.4-Propionylpyridine is cell-permeable and engages HDAC6 within the cellular environment, leading to the accumulation of its substrate.

Concluding Remarks and Future Directions

The application notes presented here provide a foundational framework for the initial investigation of 4-Propionylpyridine as a chemical probe for HDAC6. While its activity against this target is currently hypothetical, the structural precedent within known HDAC inhibitors warrants its exploration. Positive results from these initial studies would pave the way for more in-depth characterization, including selectivity profiling against other HDAC isoforms and off-target liability screening. Furthermore, derivatization of the 4-Propionylpyridine scaffold could lead to the development of more potent and selective second-generation probes. Ultimately, the validation of 4-Propionylpyridine or its analogs as reliable chemical probes for HDAC6 would provide the research community with valuable tools to further elucidate the complex biology of this important enzyme.

References

  • EpiQuik HDAC6 Assay Kit (Colorimetric) - EpigenTek. (n.d.). Retrieved from EpigenTek website. [Link]

  • HDAC6 Fluorogenic Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. (2023). PubMed. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. [Link]

  • A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6. (2023). ACS Publications. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). National Center for Biotechnology Information. [Link]

  • Design and development of histone deacetylase (HDAC) chemical probes for cell-based profiling. (2016). PubMed. [Link]

  • HDAC Assay Kits. (n.d.). Biocompare. [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. (n.d.). MDPI. [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-Acetylpyridine | C7H7NO. (n.d.). PubChem. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [Link]

  • Size-Dependent Target Engagement of Covalent Probes. (n.d.). ACS Publications. [Link]

  • 4-propionylpyridine (C8H9NO). (n.d.). PubChemLite. [Link]

  • Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. (n.d.). Europe PMC. [Link]

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derivatization of peptides with 4-Propionylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Peptide Analysis via Reductive Alkylation with 4-Propionylpyridine

Executive Summary

This guide details the protocol for derivatizing peptides using 4-Propionylpyridine (4-PP) . This chemical modification utilizes reductive amination to attach a hydrophobic, basic pyridyl moiety to primary amines (N-terminus and


-amino group of Lysine).

Key Benefits:

  • Ionization Enhancement: The pyridine nitrogen possesses a high proton affinity (PA), significantly increasing ionization efficiency in ESI and MALDI-MS, particularly for acidic or hydrophobic peptides that otherwise ionize poorly.

  • Signal Amplification: Can boost signal-to-noise ratios by 5–10 fold.

  • Fragmentation Control: The "fixed" charge localization (or high PA site) directs fragmentation pathways, often simplifying MS/MS spectra by promoting specific ion series (e.g., a/b-ions or y-ions depending on localization).[1]

  • Hydrophobicity Modulation: The propionyl group adds moderate hydrophobicity, improving retention of hydrophilic peptides on Reverse-Phase (RP) columns.

Scientific Mechanism & Rationale

The derivatization relies on the reaction between the ketone group of 4-Propionylpyridine and the primary amine of the peptide. Unlike aldehydes, ketones are less reactive, requiring specific catalysis (acetic acid) to drive Schiff base formation, followed by reduction to a stable secondary amine.

Reaction Chemistry
  • Schiff Base Formation: The amine nucleophile attacks the carbonyl carbon of 4-PP under acidic conditions, releasing water to form an imine (Schiff base).

  • Reduction: A reducing agent (Sodium Cyanoborohydride, NaBH

    
    CN) selectively reduces the imine bond to a stable secondary amine bond. The ketone carbonyl oxygen is effectively replaced by the peptide amine and a hydrogen atom.
    

Mass Shift Calculation:

  • Formula Change: Replacement of amine Hydrogen (-H) with the 1-(pyridin-4-yl)propyl group (-CH(Et)Py).

  • Net Mass Shift: +121.17 Da per derivatized site.

    • Calculation: MW(4-PP) [135.16] + 2H [2.016] - Oxygen [15.999] = +121.17 Da .

Mechanistic Pathway Diagram

ReactionMechanism cluster_0 Reactants cluster_1 Reduction Step Peptide Peptide-NH2 (Primary Amine) Intermediate Schiff Base (Imine Intermediate) [Unstable] Peptide->Intermediate - H2O (Acid Catalysis) Reagent 4-Propionylpyridine (Ketone) Reagent->Intermediate Product Derivatized Peptide (Secondary Amine) +121.17 Da Shift Intermediate->Product Reduction Reducer NaBH3CN (Reducing Agent) Reducer->Product

Caption: Reaction pathway showing the condensation of peptide amine with 4-PP followed by hydride reduction.

Experimental Protocol

Safety Note: 4-Propionylpyridine is an irritant. Sodium Cyanoborohydride is highly toxic and generates HCN gas if exposed to strong acids. Perform all steps in a fume hood.

Reagents & Materials
ReagentConcentrationSolventNotes
Peptide Sample 1–10 nmolWater/Methanol (1:1)Lyophilized or in solution.[2]
4-Propionylpyridine 1 MMethanolPrepare fresh.[2]
Sodium Cyanoborohydride 1 MMethanolToxic. Handle with care.
Acetic Acid Glacial-Catalyst.
Quenching Buffer 1% AmmoniaWaterOr 0.1% TFA for cleanup.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 nmol of dry peptide in 20

      
      L of 50% Methanol/Water.
      
    • Tip: If the peptide is hydrophobic, increase Methanol content to 70%.

  • Reagent Addition (Schiff Base Formation):

    • Add 5

      
      L of 4-Propionylpyridine (1M)  solution.
      
    • Add 2

      
      L of Glacial Acetic Acid .
      
    • Critical: The pH must be acidic (~pH 4-5) to protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine.

  • Reduction Step:

    • Immediately add 5

      
      L of Sodium Cyanoborohydride (1M)  solution.
      
    • Vortex gently for 10 seconds.

  • Incubation:

    • Incubate at 50°C for 2 hours or 37°C overnight .

    • Why Heat? Ketones are sterically more hindered and less electrophilic than aldehydes. Heat drives the reaction to completion.

  • Quenching & Cleanup:

    • Add 100

      
      L of 0.1% TFA in water to quench the excess borohydride.
      
    • Mandatory Desalting: Use a C18 ZipTip or SPE cartridge to remove excess reagents (4-PP and borohydride salts) which will suppress MS signal.

    • Elute with 50% Acetonitrile/0.1% Formic Acid.

Data Analysis & Validation

Expected Mass Shifts

The success of the reaction is verified by observing specific mass shifts in the MS spectrum.

Target ResidueModification TypeMass Shift (

m)
N-Terminus Mono-alkylation+121.17 Da
Lysine (

-NH2)
Mono-alkylation+121.17 Da
Arginine None0 Da (Unreactive under these conditions)

Note: Unlike formaldehyde, which can dimethylate, the steric bulk of the propionyl-pyridine group usually prevents double alkylation on a single nitrogen.

Comparative Signal Intensity (Simulated Data)

The following table illustrates the typical signal enhancement observed for a model peptide (e.g., Angiotensin II) in MALDI-TOF MS.

ParameterNative Peptide4-PP Derivatized PeptideImprovement Factor
m/z (Monoisotopic) 1046.541167.71 (+121.17)-
Signal Intensity (a.u.) 1.2 x 10^48.5 x 10^4~7.1x
S/N Ratio 15:1110:1>7x
Retention Time (RP-HPLC) 12.4 min14.1 min+1.7 min (Hydrophobic Shift)
Workflow Diagram

Workflow Start Lyophilized Peptide (1-10 nmol) Solubilize Dissolve in 50% MeOH (20 µL) Start->Solubilize AddReagents Add 4-Propionylpyridine (5 µL) + Acetic Acid (2 µL) + NaBH3CN (5 µL) Solubilize->AddReagents Incubate Incubate 50°C, 2 Hours (Schiff Base + Reduction) AddReagents->Incubate Quench Quench with 0.1% TFA Incubate->Quench Cleanup C18 ZipTip / SPE Cleanup (Remove Excess Reagents) Quench->Cleanup Analyze MS Analysis (Check for +121.17 Da Shift) Cleanup->Analyze

Caption: Operational workflow for 4-PP peptide derivatization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Shift pH too high (neutral/basic).Ensure Acetic Acid is added.[3] The reaction requires pH 4–5 to activate the ketone.
Precipitation Peptide insolubility in MeOH.[2]Reduce MeOH concentration to 30%. Ensure peptide is fully dissolved before adding 4-PP.
Complex Spectra Incomplete Cleanup.Excess 4-PP ionizes strongly. Perform a second C18 cleanup or extended wash steps.
Multiple Adducts Non-specific adducts.Reduce NaBH

CN concentration. Ensure reagents are fresh (aldehydes/ketones can oxidize).

References

  • Shimadzu Corporation. (2021). Derivatization with pyrylium salts - secrets of science. (Discusses analogous pyridine-based charge tagging for MS sensitivity). Link

  • National Institutes of Health (NIH). (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry.[4] (Validates the use of fixed-charge pyridine derivatives for enhancing detection limits). Link

  • Royal Society of Chemistry. (2022). Peptide macrocyclisation via late-stage reductive amination.[5] (Demonstrates the chemistry of pyridine-carbonyls reacting with peptide amines). Link

  • Organic Chemistry Portal. (2019). Pyridine Synthesis and Functionalization.[2][3][6][7][8] (General reference for pyridine/amine chemistry and stability). Link

Sources

Application Note & Protocol: Site-Specific Protein Labeling via Reductive Amination using 4-Propionylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Principle

The covalent modification of proteins is a cornerstone of modern biochemical research and therapeutic development, enabling the attachment of probes, fluorophores, or drug payloads to specific sites on a protein scaffold.[1][2] Among the various strategies, targeting the primary amine groups present on lysine residues and the N-terminus offers a robust method for bioconjugation due to their surface exposure and nucleophilicity.[3] This document provides a comprehensive guide to the labeling of proteins using 4-Propionylpyridine, a ketone-containing reagent that facilitates conjugation through the highly efficient and specific chemistry of reductive amination.[4][5]

Reductive amination is a powerful two-step process that forms a stable secondary amine bond between the reagent and the protein.[4][6] The reaction proceeds under mild, biocompatible conditions, preserving the structural and functional integrity of the protein. The first step involves the nucleophilic attack of a protein's primary amine onto the carbonyl carbon of 4-Propionylpyridine's ketone group, forming a transient Schiff base (imine) intermediate. The second step utilizes a mild, imine-selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to reduce the Schiff base to a stable C-N single bond.[6] This method's trustworthiness stems from the stability of the final conjugate and the high selectivity of the reducing agent, which minimizes side reactions.[6]

Mechanism of 4-Propionylpyridine Labeling

The core of this protocol is the reductive amination reaction, which covalently links the 4-Propionylpyridine molecule to primary amines on the protein surface.

Step 1: Schiff Base Formation (Reversible) The ε-amino group of a lysine residue (or the α-amino group of the N-terminus) acts as a nucleophile, attacking the electrophilic ketone of 4-Propionylpyridine. This reaction is pH-dependent and results in the formation of a reversible imine intermediate, also known as a Schiff base.

Step 2: Reductive Stabilization (Irreversible) A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is introduced. This agent is uniquely suited for this reaction as it selectively reduces the imine C=N double bond but is not potent enough to reduce the ketone C=O bond of the unreacted 4-Propionylpyridine at neutral or slightly acidic pH.[6] This irreversible reduction creates a stable secondary amine linkage.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reductive Stabilization Protein_Lysine Protein-Lysine-(NH₂) Schiff_Base Schiff Base Intermediate (Imine) Protein_Lysine->Schiff_Base + Propionylpyridine 4-Propionylpyridine (Ketone) Propionylpyridine->Schiff_Base + Final_Product Stable Labeled Protein (Secondary Amine Linkage) Schiff_Base->Final_Product + Reducing_Agent NaBH₃CN (Sodium Cyanoborohydride) Reducing_Agent->Final_Product +

Caption: Mechanism of 4-Propionylpyridine protein labeling via reductive amination.

Materials and Reagents

  • Protein of Interest: Purified to >90%, dissolved in an amine-free buffer (e.g., PBS, HEPES, MES) at a known concentration (1-10 mg/mL).

  • 4-Propionylpyridine: (FW: 135.16 g/mol )

  • Sodium Cyanoborohydride (NaBH₃CN): (FW: 62.84 g/mol )

  • Reaction Buffer: 100 mM HEPES or Phosphate buffer, pH 7.0-7.5. Note: Avoid buffers containing primary amines like Tris.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for preparing the 4-Propionylpyridine stock solution.

  • Purification System: Dialysis cassettes (10K MWCO), or size-exclusion chromatography (SEC) column (e.g., G-25).

  • Analytical Equipment: UV-Vis Spectrophotometer, Mass Spectrometer (MALDI-TOF or ESI-MS).

Detailed Experimental Protocol

This protocol is designed for labeling ~5 mg of a model protein with a molecular weight of ~50 kDa. Adjustments may be necessary based on the specific protein and desired degree of labeling.

Reagent Preparation
  • Protein Solution: Prepare the protein in 100 mM HEPES, pH 7.2 at a concentration of 5 mg/mL. Ensure any amine-containing buffer salts from previous purification steps are removed.

  • 4-Propionylpyridine Stock (100 mM): Dissolve 1.35 mg of 4-Propionylpyridine in 100 µL of anhydrous DMF. Prepare this solution fresh before use.

  • NaBH₃CN Stock (500 mM): Dissolve 3.14 mg of NaBH₃CN in 100 µL of Reaction Buffer. Prepare this solution immediately before use as its reducing capacity diminishes over time in aqueous solution.

Protein Labeling Reaction
  • Combine 1 mL of the 5 mg/mL protein solution with the appropriate volume of the 100 mM 4-Propionylpyridine stock solution to achieve the desired molar excess (see Table 1). For a 20-fold molar excess:

    • Calculation: (5 mg protein / 50,000 g/mol ) = 0.1 µmol protein.

    • Target moles of reagent: 0.1 µmol * 20 = 2 µmol.

    • Volume to add: 2 µmol / 100 mM = 20 µL.

  • Add 20 µL of the 100 mM 4-Propionylpyridine stock to the 1 mL protein solution. Mix gently by pipetting.

  • Immediately add 4 µL of the 500 mM NaBH₃CN stock solution to the reaction mixture. This corresponds to a final concentration of ~2 mM.

  • Incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle agitation. For sensitive proteins, the reaction can be performed at 4°C for 12-18 hours.

Quenching and Purification
  • Quench the Reaction: Add 50 µL of 1 M Tris-HCl, pH 7.5 to the reaction mixture to quench any unreacted 4-Propionylpyridine and NaBH₃CN. Incubate for 30 minutes at room temperature.

  • Remove Excess Reagents: Purify the labeled protein from excess reagents and byproducts using either dialysis or size-exclusion chromatography.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette (10K MWCO) and dialyze against 1 L of PBS, pH 7.4. Perform at least three buffer changes over 24 hours at 4°C.

    • Size-Exclusion Chromatography: Equilibrate a G-25 column with PBS, pH 7.4. Apply the reaction mixture to the column and collect the fractions corresponding to the protein peak, which will elute first.

Analysis and Characterization
  • Concentration Measurement: Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA) or UV-Vis spectrophotometry if the protein's extinction coefficient is known.

  • Confirmation of Labeling: The most definitive method to confirm labeling is mass spectrometry.

    • Analyze both the unlabeled (control) and labeled protein via MALDI-TOF or ESI-MS.

    • Successful conjugation will result in a mass increase corresponding to the addition of one or more 4-Propionylpyridine moieties (+135.16 Da per label, minus 2 H from the amine and ketone).

Optimization and Key Parameters

The efficiency of labeling can be tuned by modulating several key parameters. The following table provides a starting point for optimization.

ParameterLow Labeling (1-3 labels/protein)Medium Labeling (4-8 labels/protein)High Labeling (>8 labels/protein)Rationale
Molar Excess of 4-Propionylpyridine 5-10 fold20-50 fold50-100 foldHigher excess drives the reaction equilibrium towards Schiff base formation.
Reaction pH 6.5 - 7.07.0 - 7.57.5 - 8.0Balances amine nucleophilicity (higher at basic pH) and Schiff base stability (higher at acidic pH). pH ~7.2 is a robust starting point.
Reaction Time 2 hours4 hours6-12 hoursLonger incubation allows the reaction to proceed further, especially at lower temperatures or with less reactive lysines.
Temperature 4°C25°C (Room Temp)25°C (Room Temp)Lower temperature can protect sensitive proteins but requires longer reaction times.

Experimental Workflow Overview

Caption: High-level workflow for 4-Propionylpyridine protein labeling.

Applications in Research and Drug Development

Proteins labeled with 4-Propionylpyridine serve as versatile platforms for further modification. The pyridine moiety can be used in various downstream applications:

  • Metal Chelation: The pyridine nitrogen can coordinate with metal ions for applications in imaging or catalysis.

  • Further Conjugation: The pyridine ring can be functionalized to participate in other ligation chemistries.

  • Probing Protein Environments: The introduction of the propionylpyridine group can be used to study local protein structure and dynamics.[7]

  • Quantitative Proteomics: As part of a larger chemical probe, this labeling strategy can be used in quantitative and targeted proteomics workflows to identify and quantify protein abundance or modifications.[8][9][10]

This protocol provides a robust and reproducible method for the site-specific labeling of proteins using 4-Propionylpyridine. By understanding the underlying chemical principles and systematically optimizing reaction parameters, researchers can generate well-defined protein conjugates for a wide array of scientific applications.

References

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC - NIH. [Link]

  • A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. PMC - NIH. [Link]

  • Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research. PubMed Central. [Link]

  • Labeling of proteins by reductive methylation using sodium cyanoborohydride. ResearchGate. [Link]

  • Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. PubMed. [Link]

  • Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Site-specific Labeling of a Protein Lysine Residue By Novel Kinetic Labeling Combinatorial Libraries. PubMed Central. [Link]

  • Advances in targeted proteomics and applications to biomedical research. ResearchGate. [Link]

  • The Discovery of Pyridinium 1,2,4-Triazines with Enhanced Performance in Bioconjugation Reactions. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Protein modifications (video). Khan Academy. [Link]

  • 4-Ketoproline: An Electrophilic Proline Analog for Bioconjugation. PMC - NIH. [Link]

  • Application of Targeted Mass Spectrometry in Bottom-Up Proteomics for Systems Biology Research. PubMed Central. [Link]

  • Probing lysine posttranslational modifications by unnatural amino acids. RSC Publishing. [Link]

  • Protein Labeling. Jena Bioscience. [Link]

  • Selective chemical labeling of proteins. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Selective protein labeling through the direct targeting of the N-terminal alpha-amine group. ResearchGate. [Link]

  • Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. PMC - NIH. [Link]

  • Proteomics and Its Applications in Cancers. MDPI. [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. PMC - PubMed Central. [Link]

  • Lysine residues with significant labeling reactivity (R) alternations. ResearchGate. [https://www.researchgate.net/figure/Lysine-residues-with-significant-labeling-reactivity-R-alternations-in-PSII-after_fig2_322137618]([Link] reactivity-R-alternations-in-PSII-after_fig2_322137618)

  • Clinical applications of proteomics: proteomic pattern diagnostics. PubMed. [Link]

  • Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. PubMed. [Link]

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The Versatile Role of 4-Propionylpyridine in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the synthesis, reactions, and applications of 4-propionylpyridine, offering detailed protocols and expert insights for its use as a strategic building block in pharmaceutical and chemical research.

Introduction: Unveiling the Potential of a Key Pyridine Derivative

4-Propionylpyridine, a substituted pyridine carrying a propionyl group at the C4 position, is a valuable and versatile intermediate in the field of organic synthesis. Its unique structural features, combining an electron-deficient pyridine ring with a reactive ketone functionality, make it a strategic precursor for a diverse array of more complex molecules. The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, and the ability to introduce and modify substituents at the 4-position is crucial for tuning the biological and physical properties of these compounds.[1][2] 4-Propionylpyridine serves as a key access point to a variety of 4-substituted pyridines, including the corresponding alkylated, and cyclized derivatives. This guide provides a comprehensive overview of the synthesis of 4-propionylpyridine, its key chemical transformations, and its applications, complete with detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₈H₉NO
Molecular Weight 135.17 g/mol
Appearance Colorless to pale yellow liquid-
Boiling Point ~245-247 °C-
CAS Number 1701-69-5

Synthesis of 4-Propionylpyridine: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 4-propionylpyridine involves the reaction of a Grignard reagent with 4-cyanopyridine. This approach provides a direct and high-yielding route to the desired ketone.

Protocol 1: Synthesis of 4-Propionylpyridine via Grignard Reaction

This protocol details the preparation of 4-propionylpyridine from 4-cyanopyridine and ethylmagnesium bromide.

Reaction Scheme:

Grignard Reaction for 4-Propionylpyridine Synthesis reagents 4-Cyanopyridine + Ethylmagnesium Bromide intermediate Imine intermediate reagents->intermediate 1. EtMgBr, THF 2. H3O+ (workup) product 4-Propionylpyridine intermediate->product Hydrolysis

Caption: Synthesis of 4-Propionylpyridine via Grignard Reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Cyanopyridine104.1110.41 g0.10
Magnesium turnings24.312.67 g0.11
Ethyl bromide108.9713.08 g (9.1 mL)0.12
Anhydrous Tetrahydrofuran (THF)-150 mL-
Iodine253.811 crystal-
1 M Hydrochloric acid-100 mL-
Saturated sodium bicarbonate solution-50 mL-
Saturated sodium chloride solution (brine)-50 mL-
Anhydrous sodium sulfate-As needed-
Diethyl ether-As needed-

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

    • Place the magnesium turnings and a crystal of iodine in the flask.

    • Gently heat the flask with a heat gun under a stream of dry nitrogen or argon to activate the magnesium.

    • Allow the flask to cool to room temperature.

    • Add 20 mL of anhydrous THF to the flask.

    • In the dropping funnel, place a solution of ethyl bromide in 50 mL of anhydrous THF.

    • Add a small portion of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Cyanopyridine:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 4-cyanopyridine in 80 mL of anhydrous THF and add this solution to the dropping funnel.

    • Add the 4-cyanopyridine solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the solution is acidic.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to afford 4-propionylpyridine as a colorless to pale yellow liquid.

Expert Insights: The Grignard reaction with nitriles proceeds through the formation of an imine intermediate, which is then hydrolyzed upon acidic workup to yield the ketone. It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards water. The use of a crystal of iodine helps to activate the surface of the magnesium, facilitating the initiation of the Grignard reagent formation.

Key Reactions of 4-Propionylpyridine

The ketone functionality of 4-propionylpyridine is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Reduction of the Carbonyl Group

The propionyl group can be reduced to an ethyl group, providing access to 4-ethylpyridine and its derivatives. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions.

This protocol describes the reduction of the ketone to a methylene group under basic conditions.[3][4]

Reaction Scheme:

Wolff-Kishner Reduction start 4-Propionylpyridine product 4-Ethylpyridine start->product 1. H2NNH2, KOH 2. Heat (diethylene glycol)

Caption: Wolff-Kishner reduction of 4-Propionylpyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Propionylpyridine135.1713.52 g0.10
Hydrazine hydrate (80%)50.0612.5 g~0.20
Potassium hydroxide56.1111.22 g0.20
Diethylene glycol106.12100 mL-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-propionylpyridine, diethylene glycol, hydrazine hydrate, and potassium hydroxide.

  • Heat the mixture to reflux for 1 hour.

  • Rearrange the condenser for distillation and slowly raise the temperature of the reaction mixture to 190-200 °C to remove water and excess hydrazine.

  • Once the distillation ceases, return the condenser to the reflux position and continue to heat the mixture at reflux for an additional 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 4-ethylpyridine.

Causality and Trustworthiness: The Wolff-Kishner reduction is particularly useful for substrates that are sensitive to acidic conditions. The reaction proceeds via the formation of a hydrazone, which then, under strongly basic conditions and high temperatures, eliminates nitrogen gas to form a carbanion that is subsequently protonated to yield the alkane. The high boiling point of diethylene glycol is essential to achieve the necessary temperature for the decomposition of the hydrazone intermediate.

This protocol details the reduction of the ketone under acidic conditions.[5]

Reaction Scheme:

Clemmensen Reduction start 4-Propionylpyridine product 4-Ethylpyridine start->product Zn(Hg), conc. HCl Heat

Caption: Clemmensen reduction of 4-Propionylpyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Propionylpyridine135.1713.52 g0.10
Zinc amalgam (Zn(Hg))-50 g-
Concentrated Hydrochloric Acid-100 mL-
Toluene-50 mL-

Procedure:

  • Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the amalgamated zinc, concentrated hydrochloric acid, toluene, and 4-propionylpyridine.

  • Heat the mixture to a vigorous reflux with stirring for 6-8 hours.

  • Cool the reaction mixture to room temperature and carefully decant the liquid phase from the remaining zinc.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by distillation to yield 4-ethylpyridine.

Expert Insights: The Clemmensen reduction is suitable for substrates that can withstand strongly acidic conditions. The exact mechanism is not fully understood but is believed to involve electron transfer from the surface of the zinc to the protonated carbonyl group.

Applications of 4-Propionylpyridine in Synthesis

4-Propionylpyridine is a valuable building block for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Synthesis of Pharmaceutical Intermediates

The pyridine scaffold is a common feature in many approved drugs.[6] 4-Propionylpyridine can be used as a starting material to introduce specific side chains and functional groups onto the pyridine ring, which is a key strategy in drug discovery for optimizing the pharmacological properties of a lead compound. For instance, the propionyl group can be a precursor to other functional groups through reactions at the alpha-carbon or through condensation reactions.

Building Block for Heterocyclic Systems

The ketone functionality of 4-propionylpyridine can participate in condensation reactions with various binucleophiles to construct fused heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazole-fused pyridines, while reaction with hydroxylamine can yield isoxazole-fused systems. These fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.[7]

Workflow for Heterocycle Synthesis:

Heterocycle Synthesis Workflow cluster_0 Starting Material cluster_1 Reaction cluster_2 Product Propionylpyridine 4-Propionylpyridine Condensation Condensation with Binucleophile (e.g., Hydrazine) Propionylpyridine->Condensation FusedHeterocycle Fused Heterocyclic System (e.g., Pyrazolopyridine) Condensation->FusedHeterocycle

Caption: General workflow for synthesizing fused heterocycles from 4-propionylpyridine.

Conclusion

4-Propionylpyridine is a readily accessible and highly versatile building block in organic synthesis. Its dual reactivity, stemming from the pyridine ring and the ketone functional group, allows for a wide range of chemical transformations. The detailed protocols and insights provided in this guide are intended to facilitate the use of this important intermediate in the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying principles of its synthesis and reactivity, researchers can effectively harness the synthetic potential of 4-propionylpyridine to advance their scientific goals.

References

  • PubChem. 4-Propionylpyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. CN101602719B - Synthesis method of 4-cyanopyridine.
  • Google Patents.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Google Patents. US20140142332A1 - Process of preparing grignard reagent.
  • European Patent Office. EP 0119701 A1 - Grignard syntheses. [Link]

  • ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]

  • ResearchGate. The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. [Link]

  • Google Patents.
  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

  • Medium. Pyridines in Action: 7 selected examples of pyridine in drug synthesis. [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. [Link]

  • ChemMedChem. Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. [Link]

  • Chemistry of Heterocyclic Compounds. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Fused porphyrin-imidazole systems: new building blocks for synthesis of porphyrin arrays. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • YouTube. Wolff Kishner Reduction Mechanism. [Link]

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Application Note: Robust Assay Development for 4-Propionylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Propionylpyridine (CAS: 1122-54-9) is a critical heterocyclic building block used in the synthesis of diverse pharmaceutical agents, including antihistamines and antipsychotic analogs. Its chemical duality—possessing both a basic pyridine nitrogen and a reactive ketone tail—presents unique challenges for assay development.

Common analytical hurdles include:

  • Peak Tailing: The basic nitrogen interacts with residual silanols on HPLC column stationary phases.[1]

  • Trace Detection: The molecule has moderate UV absorbance, making low-level detection (e.g., for cleaning validation) difficult without derivatization.

This guide provides two validated workflows: a High-Fidelity RP-HPLC Method for purity assessment and a Derivatization Protocol for high-sensitivity trace analysis.

Physicochemical Profile

Understanding the molecule is the first step to robust method design.

PropertyValue / CharacteristicImpact on Assay
Structure Pyridine ring + Ethyl ketoneDual reactivity: Basic N and Electrophilic C=O.
Molecular Weight 135.16 g/mol Suitable for LC-MS and GC-MS.
Boiling Point ~230°CHigh enough for GC, but polar nature requires derivatization or polar columns.
pKa (Conjugate Acid) ~4.0 - 4.5 (Estimated)*The electron-withdrawing carbonyl lowers basicity compared to Pyridine (5.2). Method Implication: At pH 7, it is neutral; at pH 2, it is fully protonated.
UV Max ~254 nm, ~265 nmAromatic

transitions allow standard UV detection.
Solubility Soluble in MeOH, ACN, DCMCompatible with Reverse Phase (RP) and Normal Phase (NP).

*Note: While pyridine has a pKa of ~5.2, the 4-acyl substitution withdraws electron density, slightly reducing the basicity of the ring nitrogen.

Protocol A: High-Fidelity RP-HPLC (Purity & Assay)

The "Silanol Effect" Challenge

The primary failure mode in analyzing pyridine derivatives is severe peak tailing.[1] This occurs when the positively charged nitrogen (protonated species) interacts ionically with negatively charged residual silanols on the silica backbone of the column.

The Solution: We utilize a Low pH / High Buffer Strength strategy.

  • Low pH (< 3.0): Suppresses the ionization of silanols (keeping them neutral).

  • Buffer: Competes for active sites and maintains the analyte's ionization state.

Method Parameters[2][3][4][5][6]
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: "End-capping" chemically blocks residual silanols, essential for basic compounds.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

    • Note: Do not use acetate/formate if using UV < 240 nm due to high background absorbance.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm.[2]

  • Temperature: 30°C (Controlled temperature is vital for pKa stability).

Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase Description
0.0955Equilibration / Injection
2.0955Isocratic Hold (Polar impurities)
12.04060Gradient Ramp (Elute 4-Propionylpyridine)
15.04060Wash
15.1955Re-equilibration
20.0955End
Method Logic Diagram

The following diagram illustrates the decision process for optimizing peak shape for pyridine derivatives.

HPLC_Logic Start Start: HPLC Method Development Target: 4-Propionylpyridine Check_pKa Analyze pKa (~4.5) & Silanol Activity Start->Check_pKa Select_pH Select Mobile Phase pH Check_pKa->Select_pH pH_Low Acidic (pH 2.5 - 3.0) (Recommended) Select_pH->pH_Low Standard Robustness pH_Mid Neutral (pH 7.0) (Risky) Select_pH->pH_Mid pH_High Basic (pH > 9.0) (Requires Hybrid Column) Select_pH->pH_High Alternative Result_Low Silanols: Neutral Analyte: Protonated (+) Result: Sharp Peak pH_Low->Result_Low Result_Mid Silanols: Ionized (-) Analyte: Mixed/Neutral Result: Severe Tailing pH_Mid->Result_Mid Result_High Silanols: Ionized (-) Analyte: Neutral Result: Good Retention pH_High->Result_High

Figure 1: Decision matrix for mobile phase pH selection to mitigate silanol interactions.

Protocol B: Trace Analysis via Derivatization (2,4-DNPH)

Principle

For cleaning validation or environmental monitoring, direct UV detection may lack the required sensitivity (LOD). We exploit the ketone functionality at the 4-position. Reacting 4-Propionylpyridine with 2,4-Dinitrophenylhydrazine (2,4-DNPH) yields a hydrazone derivative.

Advantages:

  • Red-shifted UV Max: Shifts detection to ~360 nm (away from matrix interference).

  • High Molar Absorptivity: Increases sensitivity by 10-50x.

  • Specificity: Only ketones/aldehydes react; pyridine impurities do not interference.

Reagent Preparation
  • DNPH Reagent: Dissolve 50 mg 2,4-DNPH in 50 mL of ACN containing 1 mL of conc. HCl. (Prepare fresh).

Derivatization Workflow
  • Sample Prep: Dissolve sample (swab or raw material) in ACN.

  • Reaction: Mix 1.0 mL Sample + 1.0 mL DNPH Reagent in a sealed vial.

  • Incubation: Heat at 50°C for 30 minutes. (The pyridine ring activates the carbonyl, making this reaction faster than aliphatic ketones).

  • Quench: Cool to room temperature.

  • Analysis: Inject directly into HPLC (using the method in Section 3, but change detection to 360 nm ).

Derivatization_Pathway Reactant 4-Propionylpyridine (Colorless, UV 254nm) Process Condensation (- H2O, + Heat) Reactant->Process Reagent 2,4-DNPH (Acidic Solution) Reagent->Process Product Hydrazone Derivative (Yellow/Orange, UV 360nm) Process->Product Enhanced Sensitivity

Figure 2: Reaction scheme for the derivatization of 4-Propionylpyridine for trace analysis.

Troubleshooting & Validation Criteria

Common Failure Modes
SymptomProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Silanol interaction.Lower pH to 2.5; Increase buffer conc. to 50mM; Add 5% MeOH to Mobile Phase A.
Retention Time Drift Temperature fluctuation or pH instability.Use column oven (30°C); Ensure buffer is freshly prepared.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (or 50:50 A:B) rather than 100% ACN.
System Suitability Standards (Acceptance Criteria)

For a validated assay, ensure the following metrics are met before running samples:

  • Theoretical Plates (N): > 5,000[3]

  • Tailing Factor (T): < 1.5 (Critical for pyridine bases)

  • RSD (Area): < 2.0% (n=5 injections)

  • Resolution (Rs): > 2.0 between 4-Propionylpyridine and any synthesis precursors (e.g., Pyridine or 4-Cyanopyridine).

References

  • PubChem. (n.d.). 4-Propionylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A.
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Propionylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization & Troubleshooting for 4-Propionylpyridine (4-PP) Ticket ID: TECH-4PP-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

4-Propionylpyridine (1-(pyridin-4-yl)propan-1-one) is a critical intermediate in the synthesis of antihistamines and analgesics. Users frequently report low yields (<40%) and difficult purification due to the electron-deficient nature of the pyridine ring.

This guide addresses the two primary synthetic routes:

  • Nucleophilic Addition (Grignard): High fidelity, requires strict moisture control.

  • Radical Alkylation (Minisci): Direct functionalization, scalable, but prone to regioselectivity issues.[1][2][3][4]

Module 1: The Nucleophilic Route (Grignard Addition)

Best for: Lab-scale synthesis (1g – 100g), high purity requirements. Core Reaction: 4-Cyanopyridine + Ethylmagnesium Bromide (EtMgBr)


 Imine Salt 

Ketone.
The Protocol (Optimized)

Standard protocols often fail during the hydrolysis step. This optimized workflow ensures complete conversion of the imine intermediate.

ParameterSpecificationScientific Rationale
Reagent Ratio 1.0 eq Nitrile : 1.2 eq EtMgBr Slight excess ensures complete consumption of the nitrile; large excess risks tertiary alcohol formation (rare but possible).
Solvent Anhydrous THF (or Et₂O)THF coordinates Mg²⁺ better, stabilizing the intermediate. Must be <50 ppm H₂O.
Temperature 0°C

RT
Addition at 0°C prevents polymerization of the nitrile; warming ensures completion.
Quench 2M H₂SO₄ (aq) Strong acid is required to hydrolyze the stable magnesium-imine salt to the ketone.
Critical Workflow & Mechanism

The reaction does not yield the ketone directly. It forms a stable magnesium imine salt. Premature isolation results in the recovery of starting material or complex mixtures.

Grignard_Pathway Start 4-Cyanopyridine (Electrophile) Inter Mg-Imine Salt (Stable Intermediate) Start->Inter Nucleophilic Attack (THF, 0°C) Reagent EtMgBr (Nucleophile) Reagent->Inter Hydrolysis Acid Hydrolysis (H3O+ / Heat) Inter->Hydrolysis Quench Product 4-Propionylpyridine (Target) Hydrolysis->Product C=N to C=O conv.

Figure 1: The Grignard pathway requires a distinct hydrolysis phase to convert the intermediate imine salt into the ketone.

Troubleshooting The Grignard Route

Q: My reaction mixture turned into a solid, unstirrable block.

  • Cause: The magnesium imine salt is insoluble in ether/THF at high concentrations.

  • Fix: Use THF as the solvent (better solubility than ether). Ensure solvent volume is at least 10 mL per gram of nitrile. If it solidifies, add more anhydrous THF; the reaction is likely still proceeding on the surface of the solid.

Q: I isolated the product, but the NMR shows a mixture of ketone and something else.

  • Cause: Incomplete hydrolysis. The "something else" is likely the imine or a hydrolysis intermediate.

  • Fix: The quench requires time. Stir the aqueous acidic mixture for 1–2 hours at room temperature (or mild heat, 40°C) before extraction.

Module 2: The Radical Route (Minisci Reaction)

Best for: Scalable synthesis, avoiding organometallics. Core Reaction: Pyridine + Propionic Acid + AgNO₃/Ammonium Persulfate.

The Challenge: Regioselectivity

The classic Minisci reaction generates a nucleophilic alkyl radical that attacks the protonated pyridine.

  • Issue: The radical attacks C2 and C4 positions.

  • Result: A difficult-to-separate mixture of 2-propionyl and 4-propionyl isomers.

Optimization Strategy: The "Baran" Block or Acid Control

To optimize yield and selectivity, you must control the protonation state and radical flux.

VariableRecommendationImpact on Yield
Acid Source Propionic Acid (Solvent/Reagent)Acts as both the radical source and the solvent.
Catalyst AgNO₃ (10-20 mol%)Essential for decarboxylation. Without Ag, the reaction requires higher temps/UV.
Oxidant (NH₄)₂S₂O₈Slow addition is critical to prevent radical-radical coupling (dimerization of ethyl radicals).
Selectivity Use 4-Cyanopyridine Pro-Tip: Instead of using bare pyridine, use 4-cyanopyridine.[1][2][3] The CN group blocks C4? No—Use bare pyridine with a blocking group strategy or accept the isomer mix and purify via distillation.

Correction: For 4-propionylpyridine specifically, starting with 4-ethylpyridine and oxidizing the benzylic position is often cleaner than Minisci. However, if using Minisci on pyridine: Modern Approach: Use a Maleate Blocking Group .[2][4] Recent literature (Baran et al.) suggests transiently blocking C2/C3 to force C4 substitution, though this is advanced. Standard Approach: Accept C2/C4 mixture (approx 60:40 ratio) and separate via fractional distillation. 4-PP boils higher than 2-PP.

Minisci Reaction Mechanism & Failure Points

Minisci_Mechanism PropAcid Propionic Acid Radical Ethyl Radical (Et•) PropAcid->Radical Decarboxylation Oxidant Ag+ / S2O8 Oxidant->Radical Attack Radical Addition Radical->Attack Pyridine Protonated Pyridine Pyridine->Attack Deprot Deprotonation/Oxidation Attack->Deprot Product 4-Propionylpyridine Deprot->Product C4 Attack Byproduct 2-Propionylpyridine (Regioisomer) Deprot->Byproduct C2 Attack

Figure 2: The Minisci cycle. Note that the ethyl radical is nucleophilic and prefers the most electron-deficient positions (C2 and C4).

Module 3: What NOT To Do (Common Pitfalls)

Friedel-Crafts Acylation

Do not attempt standard Friedel-Crafts (AlCl₃ + Propionyl Chloride) on pyridine.

  • Why: The Lewis acid (AlCl₃) coordinates strongly to the pyridine nitrogen, forming a complex that deactivates the ring toward electrophilic attack. Yields are typically <5%.

Direct Grignard on Pyridine N-Oxide

While Grignard reagents react with Pyridine N-oxides, the regioselectivity is often poor (C2 vs C4), and the deoxygenation step adds cost. The Nitrile (4-cyanopyridine) route (Module 1) is superior for C4 selectivity because the position is already fixed.

FAQ: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (Grignard) Moisture contamination.Dry glassware overnight >120°C. Use fresh EtMgBr. Ensure N₂ atmosphere.
Low Yield (Grignard) Incomplete Hydrolysis.Extend acid quench time. Heat aqueous layer to 40°C for 1 hr before extraction.
Product is Dark/Tar Polymerization of Pyridine.(Minisci) Reduce reaction temperature. (Grignard) Add nitrile to Grignard slowly at 0°C.
Regioisomer Contamination Minisci C2 attack.Switch to Module 1 (Grignard on 4-Cyanopyridine) for 100% C4 regioselectivity.
Violent Exotherm Grignard Initiation.Add EtMgBr dropwise.[5] Use an ice bath.[5] Do not rush the addition.

References

  • Minisci, F., et al. "Homolytic Alkylation of Heteroaromatic Bases: A General Method for the Synthesis of Alkylpyridines." Tetrahedron, vol. 27, no. 15, 1971, pp. 3575–3579.

  • Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[2] Journal of the American Chemical Society, vol. 143, no.[2] 30, 2021, pp. 11927–11933. (Describes the maleate blocking group strategy).

  • BenchChem Protocols. "Grignard Reaction with Ethylmagnesium Bromide: Application Notes." BenchChem Technical Library. Link (General protocol verification).

  • Organic Syntheses. "Synthesis of Ketones from Nitriles." Organic Syntheses, Coll.[6] Vol. 3, p. 562. Link (Foundational method for Nitrile-Grignard addition).

Sources

Technical Support Center: Troubleshooting 4-Propionylpyridine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the technical support hub for 4-Propionylpyridine (4-PP) analysis. As a Senior Application Scientist, I understand that derivatizing pyridine-based ketones presents unique challenges compared to aliphatic ketones.

4-PP possesses two distinct functional features that complicate standard derivatization workflows:

  • The Ketone (Electrophile): The target for derivatization (e.g., by 2,4-DNPH or alkoxyamines).

  • The Pyridine Nitrogen (Base): A basic center (

    
    ) that can protonate under the acidic conditions typically required for carbonyl derivatization.
    

This duality often leads to solubility crashes , incomplete reactions , and chromatographic artifacts (isomerism) .[1] This guide addresses these specific failure modes with self-validating protocols.

Troubleshooting Guide (Q&A Format)

Module A: HPLC-UV/Vis Analysis (2,4-DNPH Method)

Q1: I see two distinct peaks for the 4-PP-DNPH derivative in my HPLC chromatogram. Is my reaction incomplete?

Diagnosis: Likely Geometric Isomerism , not incomplete reaction.[1] Explanation: Unlike symmetric ketones (like acetone), 4-Propionylpyridine is asymmetric.[1] When it reacts with 2,4-Dinitrophenylhydrazine (DNPH), it forms a hydrazone with a C=N double bond.[1] This bond restricts rotation, creating two stable geometric isomers: E (Entgegen) and Z (Zusammen) .[1]

  • Mechanism: The bulky 2,4-dinitrophenyl group and the pyridine ring will orient differently relative to the ethyl group. These isomers often separate on C18 columns.[1]

  • Solution:

    • Do not integrate separately. Sum the areas of both peaks for quantitative analysis.

    • Validation: Run the sample at a higher column temperature (e.g., 50°C). If the peaks merge or the ratio changes (due to faster interconversion), it confirms isomerism.

Q2: My reaction mixture turns cloudy/precipitates immediately upon adding the DNPH reagent. Why?

Diagnosis: Pyridinium Salt Precipitation . Explanation: Standard "Brady’s Reagent" uses high concentrations of Sulfuric or Perchloric acid. The basic nitrogen of the 4-PP pyridine ring protonates immediately (


).
  • The Issue: While the protonated ketone is more reactive, the resulting pyridinium sulfate/perchlorate salt is often insoluble in the non-polar organic solvents (like hexane/ethanol mixes) used in standard protocols.

  • Solution: Switch to a Phosphoric Acid based reagent or use an Acetonitrile/Water solvent system which solubilizes the ionic species better than alcohols.

Q3: I have low recovery/yield. The reaction seems sluggish.

Diagnosis: Steric Hindrance & pH Mismatch . Explanation: The propionyl group (ethyl) is bulkier than an acetyl group (methyl). Furthermore, if the pH is too low (<1), the pyridine ring is fully protonated. The strong electron-withdrawing effect of the protonated nitrogen deactivates the ring, but actually makes the carbonyl carbon more electrophilic. However, if the pH is too high (>4), the acid catalysis for the dehydration step (elimination of water) is insufficient.

  • Solution: Optimize pH to 2.5 – 3.0 . This balances the nucleophilic attack of the hydrazine and the acid-catalyzed dehydration.

Module B: GC-MS Analysis (Oximation/Silylation)

Q4: I am detecting "ghost peaks" or split peaks in GC-MS after oximation.

Diagnosis: Syn/Anti Isomerism of Oximes . Explanation: Similar to DNPH, the reaction with Methoxyamine HCl forms oximes with syn and anti isomers. In GC, these often resolve as two peaks with identical mass spectra.[1]

  • Solution: Sum the areas. Ensure your integration window covers both.

Q5: The derivatization efficiency is poor; I see a large underivatized 4-PP peak.

Diagnosis: Insufficient Kinetic Energy . Explanation: The ethyl group in 4-PP adds steric bulk compared to standard QC test compounds like acetone. Standard protocols (e.g., 30 min at 60°C) may be insufficient.[1]

  • Solution: Increase incubation to 60 minutes at 70°C . Ensure the solvent is anhydrous pyridine (water inhibits the Schiff base formation).

Visualizing the Chemistry

The following diagram illustrates the reaction pathways and the source of the "Double Peak" issue (Isomerism).

G Substrate 4-Propionylpyridine (Ketone + Basic N) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Acid Catalyzed) Precipitate Trouble: Salt Precipitate (If pH < 2 in non-polar solvent) Substrate->Precipitate Excess Strong Acid (Protonation of Pyridine N) Reagent Derivatizing Agent (2,4-DNPH or Methoxyamine) Reagent->Intermediate Isomer_E E-Isomer (Major Peak) Intermediate->Isomer_E - H2O (Dehydration) Isomer_Z Z-Isomer (Minor Peak) Intermediate->Isomer_Z - H2O

Figure 1: Reaction pathway showing the bifurcation into geometric isomers (Double Peaks) and the risk of salt precipitation.

Validated Experimental Protocols

Protocol A: High-Solubility DNPH Method (HPLC)

Best for: Quantifying 4-PP without precipitation issues.[1]

StepActionTechnical Rationale
1. Reagent Prep Dissolve 50 mg 2,4-DNPH in 10 mL Acetonitrile (ACN) .[1] Add 0.5 mL 85% Phosphoric Acid .ACN dissolves the organic derivative; Phosphoric acid is milder than H2SO4, reducing salt crash risk.
2. Sample Prep Dissolve 4-PP sample in ACN (approx. 0.1 mg/mL).[1]Matches the reagent solvent to prevent shock precipitation.
3. Reaction Mix 100 µL Sample + 100 µL Reagent . Incubate at 60°C for 20 mins .Heat overcomes the steric hindrance of the propionyl group.
4. Quench Add 800 µL Water .Dilutes acid and prepares solvent strength for Reverse Phase HPLC.
5. Analysis Inject 10 µL onto C18 Column. Detect at 360 nm .360 nm is specific to the hydrazone chromophore.
Protocol B: Two-Step Oximation/Silylation (GC-MS)

Best for: Impurity profiling where 4-PP is one of many components.

StepActionTechnical Rationale
1. Oximation Add 50 µL Methoxyamine HCl (20 mg/mL in Pyridine) to dried residue. Incubate 60 min @ 70°C .Converts ketone to oxime, stabilizing it against enolization.[1] Pyridine acts as solvent and acid scavenger.
2.[1] Silylation Add 50 µL MSTFA . Incubate 30 min @ 37°C .Silylates any other active hydrogens (OH, NH) in the matrix (though 4-PP itself has none, this ensures system inertness).
3. Analysis Inject 1 µL (Split 1:10).Expect two peaks (syn/anti) for the 4-PP oxime.

Troubleshooting Logic Flow

Use this logic gate to solve chromatographic issues quickly.

Troubleshooting Start Start: Chromatogram Issue Issue_Type What is the primary defect? Start->Issue_Type Split Split/Double Peaks Issue_Type->Split Low_Area Low Peak Area / Sensitivity Issue_Type->Low_Area No_Peak No Peak / Precipitate Issue_Type->No_Peak Sol_Split Geometric Isomerism (E/Z). Action: Sum Areas. Split->Sol_Split Sol_Low Incomplete Reaction. Action: Increase Temp to 70°C Check Reagent pH (Target 3.0). Low_Area->Sol_Low Sol_Precip Salt Formation. Action: Switch from H2SO4 to H3PO4. Use ACN/Water solvent. No_Peak->Sol_Precip

Figure 2: Decision tree for troubleshooting 4-PP derivatization.

References

  • Sigma-Aldrich. Derivatization Reagents for Selective Response.[1] (General principles of carbonyl derivatization and reagent preparation).

  • ResearchGate (Discussion). Troubleshooting problems in sample derivatization in GC-MS. (Expert consensus on pyridine solvent usage and oximation conditions).

  • Waters Corporation. AccQ[1]•Tag Chemistry and Derivatization Logic. (Analogous principles for handling basic nitrogen heterocycles in derivatization).

  • Royal Society of Chemistry. Isomerism of hydrazones. (Scientific basis for the E/Z isomer peaks observed in pyridine-ketone derivatives). [1]

Sources

4-Propionylpyridine Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Propionylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Given the limited direct literature on 4-Propionylpyridine, this resource synthesizes information from analogous pyridine derivatives, fundamental organic chemistry principles, and established pharmaceutical stability testing guidelines to offer a robust framework for your experimental work.

Section 1: Understanding the Chemical Stability of 4-Propionylpyridine

4-Propionylpyridine features a pyridine ring, which is an aromatic heterocycle, substituted with a propionyl group at the 4-position. The pyridine ring itself is relatively stable due to its aromaticity. However, the nitrogen atom and the propionyl group introduce specific chemical reactivities that can be susceptible to degradation under various experimental and storage conditions.[1]

The lone pair of electrons on the nitrogen atom makes the pyridine ring susceptible to protonation in acidic conditions and a target for electrophiles.[2] The propionyl group, a ketone, has an electron-withdrawing effect on the pyridine ring and provides a reactive site for nucleophilic attack and oxidation.

Section 2: Troubleshooting Guide - Common Degradation Issues

This section addresses specific issues you may encounter during your experiments with 4-Propionylpyridine in a question-and-answer format.

Q1: I've observed a new peak in my HPLC analysis after my 4-Propionylpyridine solution was exposed to light. What could this be?

A1: Exposure to light, particularly UV radiation, can lead to photodegradation. For pyridine-containing molecules, this can involve complex photochemical reactions.[2] One common photodegradation pathway for compounds with carbonyl groups is the Norrish Type I or Type II reaction. For 4-Propionylpyridine, a likely photodegradant is 4-acetylpyridine, formed through the cleavage of the ethyl group from the propionyl side chain. Another possibility is the formation of various photoproducts through radical mechanisms.

Troubleshooting Steps:

  • Protect from Light: Store 4-Propionylpyridine, both as a solid and in solution, in amber vials or containers wrapped in aluminum foil.[2]

  • Use a Photostability Chamber: For controlled experiments, utilize a photostability chamber that complies with ICH Q1B guidelines.[3][4]

  • Analyze the Degradant: If a degradant is observed, use techniques like LC-MS to identify its mass and propose a structure.

Q2: My reaction yield is lower than expected when using 4-Propionylpyridine in an acidic medium. What could be the cause?

A2: 4-Propionylpyridine is a basic compound and is incompatible with strong acids.[2] In acidic conditions, the nitrogen atom of the pyridine ring will be protonated, forming a pyridinium salt. This protonation deactivates the ring towards electrophilic substitution and can alter the compound's solubility and reactivity, potentially leading to lower yields or unexpected side reactions.

Troubleshooting Steps:

  • pH Control: If possible, buffer your reaction to a neutral or slightly basic pH.

  • Solvent Choice: Select a solvent system that is compatible with both your reactants and is not strongly acidic.

  • Protecting Groups: In multi-step syntheses, consider protecting the pyridine nitrogen if it is not the intended reaction site.

Q3: I have noticed a gradual discoloration of my 4-Propionylpyridine solid, and a new impurity is appearing in the chromatogram over time. What is happening?

A3: This observation suggests potential oxidative degradation. The propionyl group can be susceptible to oxidation, especially if exposed to air (oxygen) over extended periods.[2] The discoloration could be due to the formation of colored byproducts. Potential oxidation products could include the corresponding carboxylic acid (4-pyridinepropionic acid) or smaller, cleaved molecules.

Troubleshooting Steps:

  • Inert Atmosphere: Store solid 4-Propionylpyridine under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

  • Controlled Storage Conditions: Keep the compound in a cool, dry place. Elevated temperatures can accelerate oxidation.

  • Antioxidants: For solutions, the addition of a small amount of an antioxidant may be considered, but its compatibility with your downstream applications must be verified.

Section 3: Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6]

Objective: To investigate the degradation of 4-Propionylpyridine under various stress conditions.

Materials:

  • 4-Propionylpyridine

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve 4-Propionylpyridine in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 4-Propionylpyridine in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 4-Propionylpyridine in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[7]

  • Thermal Degradation: Store solid 4-Propionylpyridine at 70°C for 48 hours.

  • Photodegradation: Expose a solution of 4-Propionylpyridine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[8]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.[9][10]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Propionylpyridine?

A1: To ensure its stability, 4-Propionylpyridine should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and air.[2] It should be kept in a cool, dry, and well-ventilated area.[11]

Q2: How does the propionyl group affect the stability of the pyridine ring?

A2: The propionyl group is an electron-withdrawing group, which generally deactivates the pyridine ring towards electrophilic substitution. However, it provides a reactive carbonyl site that can be a target for nucleophilic attack and oxidation. The presence of the propionyl group can also influence the molecule's susceptibility to photodegradation.

Q3: What are the likely degradation products of 4-Propionylpyridine?

A3: Based on the chemistry of pyridine and ketones, the following are potential degradation products:

  • Oxidation: 4-Pyridinepropionic acid, 4-acetylpyridine.

  • Photodegradation: 4-Acetylpyridine, various radical-derived products.

  • Hydrolysis (under harsh conditions): While the pyridine ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening or side-chain reactions.

Q4: What analytical techniques are best suited for studying the stability of 4-Propionylpyridine?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for quantifying the parent compound and its degradation products.[9][10] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradants.

Section 5: Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways of 4-Propionylpyridine

G 4-Propionylpyridine 4-Propionylpyridine 4-Pyridinepropionic acid 4-Pyridinepropionic acid 4-Propionylpyridine->4-Pyridinepropionic acid Oxidation (e.g., H₂O₂) 4-Acetylpyridine 4-Acetylpyridine 4-Propionylpyridine->4-Acetylpyridine Photodegradation (Norrish Type II) Pyridinium Salt Pyridinium Salt 4-Propionylpyridine->Pyridinium Salt Acidic Conditions (H⁺)

Caption: Potential degradation pathways of 4-Propionylpyridine under different stress conditions.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photochemical Photochemical Photochemical->Stressed Samples 4-Propionylpyridine Sample 4-Propionylpyridine Sample 4-Propionylpyridine Sample->Acid Hydrolysis 4-Propionylpyridine Sample->Base Hydrolysis 4-Propionylpyridine Sample->Oxidation 4-Propionylpyridine Sample->Thermal 4-Propionylpyridine Sample->Photochemical HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Quantification LC-MS Analysis LC-MS Analysis Stressed Samples->LC-MS Analysis Identification Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation LC-MS Analysis->Data Interpretation

Caption: Workflow for a forced degradation study of 4-Propionylpyridine.

Section 6: Quantitative Data Summary

The following table summarizes typical conditions for forced degradation studies as recommended by ICH guidelines. The extent of degradation will be specific to 4-Propionylpyridine and should be determined experimentally. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[6]

Stress ConditionReagent/ConditionTypical DurationExpected Degradation
Acid Hydrolysis 0.1 M HCl24 hours at 60°C5-20%
Base Hydrolysis 0.1 M NaOH24 hours at RT5-20%
Oxidation 3% H₂O₂24 hours at RT5-20%
Thermal Dry Heat48 hours at 70°C5-20%
Photochemical ICH Q1B compliantPer guideline5-20%

References

  • BenchChem. (2025). Technical Support Center: 4-Pyrrolidinopyridine (4-PPy) Catalyst Degradation. Retrieved from a hypothetical BenchChem technical note.
  • Trissel, L. A., & Trusley, C. R. (1982). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Hospital Pharmacy, 39(10), 1672–1674.
  • Časaitė, V., Vaitekūnas, J., Meškys, R., & Tauraitė, D. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
  • Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'? Retrieved from [Link]

  • Wang, L., et al. (2019). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules, 24(11), 2099.
  • Sobańska, A. W., et al. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 23(10), 2635.
  • Hacaloğlu, J. (2009). Thermal degradation of poly(vinylpyridine)s.
  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4146–4156.
  • Vaitekūnas, J., et al. (2021). Proposed degradation pathways of pyridine derivatives in bacteria...
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from a hypothetical Post Apple Scientific safety blog.
  • Watkins, A. M., et al. (2023). Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans-Proline. ChemRxiv.
  • Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 29096.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ResearchGate. (2026). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Carl ROTH. (2025).
  • ScholarWorks at WMU. Kinetics of the Thermal Decomposition of Pyridine.
  • ResearchGate. (2008). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1.
  • van der Veen, M. A., & de Greef, T. F. A. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Chemistry – A European Journal, 27(5), 1836-1842.
  • Taylor, A. D., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1595-1602.
  • ChemRxiv. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks.
  • Fisher Scientific. (2012).
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • ResearchGate. (2025).
  • R. D.
  • Wu, Q., et al. (2016). Non-enzymatic Pyridine Ring Formation in the Biosynthesis of the Rubrolone Tropolone Alkaloids.
  • World Health Organiz
  • Morales-delaRosa, S., et al. (2023).
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4.
  • Sigma-Aldrich. (2025).
  • ResearchGate. (2000). Theoretical study on the thermal decomposition of pyridine.
  • Martínez-López, A., et al. (2024).
  • Jencks, W. P., & Gilchrist, M. (1968). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the American Chemical Society, 90(10), 2622-2637.
  • Rudzki, P. J., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceutics, 14(1), 181.
  • Scientific Polymer Products. 4-Vinylpyridine.
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Technical Support Center: 4-Propionylpyridine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Propionylpyridine Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of 4-Propionylpyridine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary challenges in the analysis of 4-Propionylpyridine?

    • Which analytical technique is better for 4-Propionylpyridine analysis, GC or HPLC?

    • How can I handle the hygroscopic nature of pyridine-based compounds during sample preparation?

    • What are the expected impurities in 4-Propionylpyridine?

  • Gas Chromatography (GC) Troubleshooting Guide

    • Problem: My 4-Propionylpyridine peak is tailing significantly. What are the causes and solutions?

    • Problem: I am observing poor reproducibility in my GC results. What should I check?

    • Problem: I suspect my 4-Propionylpyridine is degrading in the GC inlet. How can I confirm and prevent this?

  • High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

    • Problem: I am struggling with poor peak shape and retention time shifts for 4-Propionylpyridine in reverse-phase HPLC. What should I do?

    • Problem: How do I develop a stability-indicating HPLC method for 4-Propionylpyridine?

  • Mass Spectrometry (MS) Insights

    • What are the expected fragmentation patterns for 4-Propionylpyridine in mass spectrometry?

  • Experimental Protocols

    • Protocol 1: Generic GC-MS Method for 4-Propionylpyridine Analysis

    • Protocol 2: General Reverse-Phase HPLC Method for 4-Propionylpyridine Analysis

    • Protocol 3: Sample Preparation from a Solid Matrix

  • References

Frequently Asked Questions (FAQs)

What are the primary challenges in the analysis of 4-Propionylpyridine?

The analysis of 4-Propionylpyridine, like many pyridine derivatives, presents a unique set of challenges. The basic nitrogen atom in the pyridine ring can interact with active sites in chromatographic systems, leading to poor peak shape (tailing) and low recovery. Its moderate polarity can also make method development in both gas and liquid chromatography complex. Furthermore, pyridine compounds can be susceptible to thermal degradation, especially at the high temperatures used in GC inlets.[1]

Which analytical technique is better for 4-Propionylpyridine analysis, GC or HPLC?

The choice between GC and HPLC depends on the sample matrix, the required sensitivity, and the nature of the impurities to be analyzed.

  • Gas Chromatography (GC) is often preferred for its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS).[2] It is well-suited for volatile and semi-volatile compounds like 4-Propionylpyridine. However, the high temperatures in the injector can potentially cause degradation of the analyte.[1]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that avoids the issue of thermal degradation.[3] It is particularly useful for analyzing 4-Propionylpyridine in complex matrices or for monitoring non-volatile impurities. Reverse-phase HPLC with a C18 column is a common starting point.[4][5]

How can I handle the hygroscopic nature of pyridine-based compounds during sample preparation?

Pyridine and its derivatives are known to be hygroscopic. To ensure accurate quantification, it is crucial to minimize exposure to atmospheric moisture. This can be achieved by:

  • Storing the reference standard and samples in a desiccator.

  • Working in a glove box with a controlled atmosphere for highly sensitive analyses.

  • Using anhydrous solvents for sample dissolution.

What are the expected impurities in 4-Propionylpyridine?

Impurities in 4-Propionylpyridine can originate from the synthetic route or degradation. Common synthesis methods, such as the Friedel-Crafts acylation of pyridine, can lead to regioisomers (e.g., 2- and 3-Propionylpyridine) and unreacted starting materials.[6] Degradation products may arise from oxidation or hydrolysis, particularly under stress conditions.[7] It is essential to perform forced degradation studies to identify potential degradation products.[8]

Gas Chromatography (GC) Troubleshooting Guide

Problem: My 4-Propionylpyridine peak is tailing significantly. What are the causes and solutions?

Peak tailing is the most common issue when analyzing basic compounds like 4-Propionylpyridine by GC. It is primarily caused by unwanted interactions between the analyte and active sites in the GC system.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_liner Check Inlet Liner Is it deactivated and clean? start->check_liner check_column Check GC Column Is it properly installed and not contaminated? check_liner->check_column Yes solution Peak Shape Improved check_liner->solution No, replace/clean liner check_temp Review Temperatures Is the inlet temperature too low? check_column->check_temp Yes check_column->solution No, re-install/trim column check_method Optimize Method Is the flow rate appropriate? check_temp->check_method Yes check_temp->solution No, increase temperature check_method->solution Adjust flow rate

Caption: A stepwise approach to diagnosing and resolving peak tailing in GC analysis.

Detailed Solutions:

CauseExplanationRecommended Action
Active Inlet Liner The glass inlet liner contains silanol groups (-Si-OH) that can interact with the basic nitrogen of 4-Propionylpyridine through hydrogen bonding.Use a deactivated liner (e.g., silylated). Regularly replace the liner, especially after analyzing dirty samples.
Column Contamination Non-volatile matrix components can accumulate at the head of the column, creating active sites.Trim the first 10-20 cm of the column. If the problem persists, the column may need to be replaced.
Improper Column Installation If the column is not installed correctly in the inlet and detector, it can create dead volumes, leading to peak broadening and tailing.Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.
Column Bleed An old or damaged column can exhibit excessive bleed, which can contribute to poor peak shape.Condition the column according to the manufacturer's recommendations. If bleed remains high, replace the column.
Problem: I am observing poor reproducibility in my GC results. What should I check?

Poor reproducibility can stem from several factors, from sample preparation to instrument variability.

  • Injector Septum: A cored or leaking septum can lead to inconsistent injection volumes. Replace the septum regularly.

  • Autosampler Syringe: Check the syringe for air bubbles or blockage. Ensure the correct injection volume is set.

  • Sample Preparation: Inconsistent sample preparation is a common source of variability. Ensure accurate and precise pipetting and dilutions.

  • Gas Leaks: Check for leaks in the carrier gas lines, fittings, and connections using an electronic leak detector.

Problem: I suspect my 4-Propionylpyridine is degrading in the GC inlet. How can I confirm and prevent this?

Thermal degradation of pyridine derivatives can occur at high injector temperatures.[1]

  • Confirmation:

    • Lower the inlet temperature: Analyze the same sample at a lower inlet temperature (e.g., reduce by 20-30 °C). If the peak area of 4-Propionylpyridine increases and/or the peaks of potential degradants decrease, thermal degradation is likely occurring.

    • GC-MS Analysis: Look for fragment ions in the mass spectrum that are characteristic of thermal breakdown products.

  • Prevention:

    • Optimize Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte.

    • Use a Milder Injection Technique: Consider using a programmable temperature vaporizer (PTV) inlet, which allows for a gentler sample introduction.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Problem: I am struggling with poor peak shape and retention time shifts for 4-Propionylpyridine in reverse-phase HPLC. What should I do?

Similar to GC, peak tailing in HPLC for basic compounds is often due to interactions with residual silanols on the silica-based stationary phase.

Logical Flow for HPLC Peak Shape Optimization

start Poor Peak Shape/Shifting RT check_mobile_phase Mobile Phase pH Is it appropriate for the analyte's pKa? start->check_mobile_phase check_column_chem Column Chemistry Is it suitable for basic compounds? check_mobile_phase->check_column_chem Yes solution Improved Chromatography check_mobile_phase->solution No, adjust pH check_buffer Buffer Concentration Is it sufficient? check_column_chem->check_buffer Yes check_column_chem->solution No, try a different column check_buffer->solution Adjust buffer strength

Caption: A decision tree for troubleshooting common HPLC issues with 4-Propionylpyridine.

Detailed Solutions:

CauseExplanationRecommended Action
Silanol Interactions Residual silanols on C18 columns are acidic and can interact with the basic 4-Propionylpyridine, causing tailing.Use a column with end-capping or a base-deactivated stationary phase. Operating the mobile phase at a low pH (e.g., 2.5-3.5) will protonate the silanols, reducing these interactions.
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of 4-Propionylpyridine. Inconsistent pH can lead to retention time shifts.Buffer the mobile phase to a pH at least 2 units away from the pKa of 4-Propionylpyridine to ensure a consistent ionization state.
Insufficient Buffer Capacity A low buffer concentration may not be sufficient to maintain a stable pH, especially when injecting samples with a different pH.Use a buffer concentration of at least 10-25 mM.
Column Overload Injecting too much sample can lead to peak fronting or broadening.Reduce the injection volume or the concentration of the sample.
Problem: How do I develop a stability-indicating HPLC method for 4-Propionylpyridine?

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[4][5]

  • Forced Degradation Studies: Subject 4-Propionylpyridine to stress conditions (acid, base, oxidation, heat, and light) as per ICH guidelines to generate degradation products.[8]

  • Method Development: Develop an HPLC method that can resolve the main peak of 4-Propionylpyridine from all the degradation peaks. A gradient elution method is often necessary to separate compounds with a wide range of polarities.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the 4-Propionylpyridine peak in the presence of its degradants. The UV spectra should be consistent across the entire peak.

Mass Spectrometry (MS) Insights

What are the expected fragmentation patterns for 4-Propionylpyridine in mass spectrometry?
  • Molecular Ion (M+•): The molecular ion peak should be observed at m/z = 135.

  • Alpha-Cleavage: The most likely fragmentation pathway for the propionyl group is alpha-cleavage, which involves the breaking of the bond between the carbonyl group and the ethyl group, or the carbonyl group and the pyridine ring.

    • Loss of the ethyl radical (•CH2CH3, 29 Da) would result in a fragment at m/z = 106 . This is often a very stable acylium ion and is expected to be a major peak.

    • Loss of the pyridyl radical would result in a fragment at m/z = 57 (propionyl cation).

  • McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur. In 4-Propionylpyridine, this is possible and would involve the transfer of a hydrogen from the methyl group to the carbonyl oxygen, followed by the elimination of ethene (28 Da), resulting in a fragment at m/z = 107 .

  • Pyridine Ring Fragmentation: The pyridine ring itself is relatively stable, but can undergo fragmentation, leading to smaller ions.

Experimental Protocols

Protocol 1: Generic GC-MS Method for 4-Propionylpyridine Analysis

This protocol is a starting point and should be optimized for your specific instrument and application.

ParameterSettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., HP-5MS)A standard, relatively non-polar column suitable for a wide range of compounds.
Inlet Temperature 250 °C (can be optimized)A starting point to ensure efficient volatilization. May need to be lowered if degradation is observed.
Injection Volume 1 µL
Split Ratio 20:1A higher split ratio can improve peak shape for concentrated samples.
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minAn initial temperature below the solvent boiling point, followed by a ramp to elute the analyte.
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range m/z 40-300To cover the expected mass of the analyte and its fragments.
Protocol 2: General Reverse-Phase HPLC Method for 4-Propionylpyridine Analysis

This is a general-purpose method that can be adapted for assay or impurity analysis.

ParameterSettingRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle size (base-deactivated)A standard reverse-phase column. Base-deactivated silica is recommended for basic analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to minimize silanol interactions and promote good peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase HPLC.
Gradient 10% B to 90% B over 15 minutesA starting gradient to elute the analyte and any potential impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µL
Detection UV at 254 nmPyridine derivatives typically have strong UV absorbance at this wavelength.
Protocol 3: Sample Preparation from a Solid Matrix

This protocol describes a generic extraction procedure for 4-Propionylpyridine from a solid sample matrix, such as a pharmaceutical formulation.

  • Weighing: Accurately weigh a portion of the homogenized solid sample into a volumetric flask.

  • Dissolution: Add a diluent that is known to solubilize 4-Propionylpyridine and is compatible with the analytical method (e.g., a mixture of water and acetonitrile for HPLC).

  • Extraction: Sonicate the sample for 15-20 minutes to ensure complete extraction of the analyte from the matrix.

  • Dilution: Dilute the sample to the final volume with the diluent and mix well.

  • Filtration: Filter an aliquot of the sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter before injection.

References

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC.[3]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia.[4]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF - ResearchGate.[9]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal.[5]

  • Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples - MDPI.[10][11]

  • Pyridine and GC Capillary Column, is it safe? - ResearchGate.[12]

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester.[13]

  • Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1 - PubMed.[14]

  • 4-Propylpyridine(1122-81-2) 1H NMR spectrum - ChemicalBook.[15]

  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA.[2]

  • Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1 - ResearchGate.[16]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.[17]

  • Ion Chromatography Troubleshooting Guide - Thermo Fisher Scientific.[18]

  • ICH Q1 Guideline on stability testing of drug substances and drug products - European Medicines Agency (EMA).[19]

  • ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. - ResearchGate.[20]

  • msbnk-casmi_2016-sm813501 - MassBank.[21]

  • 1 H NMR spectra of (a) P4VP (polymer 52.6 mM; the molarity of pyridine... - ResearchGate.[22]

  • Pyridine synthesis - Organic Chemistry Portal.[6]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed.[23]

  • Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738 - ResearchGate.[1]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).[24]

  • Troubleshooting Guide - Phenomenex.[25]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH.[26]

  • Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review - PMC - PubMed Central.[27]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.[28]

  • Degradation of triphenylborane-pyridine antifouling agent in water by copper ions - PubMed.[29]

  • ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... - ResearchGate.[30]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica.[31]

  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins - Sigma-Aldrich.

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA).[8]

  • UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform.[32]

  • Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides - ResearchGate.[33]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate.[34]

  • What are the product of degradation from Pyridine? - ResearchGate.[7]

  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins - Agilent.[35]

  • ICH Stability Guidelines: Complete Q1A-Q1F Stability Test... - Assyro AI.[36]

  • 4-Pyrrolidinopyridine(2456-81-7) 1H NMR spectrum - ChemicalBook.[37]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV.[38]

Sources

Technical Support Center: Optimizing 4-Propionylpyridine Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Propionylpyridine (1-(4-pyridinyl)-1-propanone) CAS: 1122-96-9 (Typical) Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]

Introduction: The Stability Paradox of Acylpyridines

4-Propionylpyridine is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for antihistamines and potential neuroactive agents. However, like its analog 4-acetylpyridine, it suffers from a "stability paradox": the electron-deficient pyridine ring makes it stable to electrophilic attack, yet the acyl side chain introduces susceptibility to oxidative degradation and aldol-type self-condensation .[1]

This guide synthesizes field-proven storage protocols with mechanistic insights to ensure your starting material remains >98% pure for downstream applications.

Module 1: Critical Storage Parameters (The "Why" and "How")

Q: What is the absolute optimal storage condition for long-term stability (>6 months)?

A: The "Gold Standard" storage condition is 2–8°C under an inert atmosphere (Argon) in amber glass. [1]

  • Temperature: Storage at 2–8°C significantly slows the kinetic rate of self-condensation, a common degradation pathway for 4-acylpyridines where the ketone enolizes and attacks another pyridine ring [1].

  • Atmosphere: Air exposure leads to two failure modes:

    • Hygroscopicity: The pyridine nitrogen can hydrogen-bond with atmospheric water, leading to hydrolysis of downstream reagents or catalyzing aldol condensation.

    • N-Oxidation: Slow oxidation of the pyridine nitrogen to the N-oxide (yellowing) occurs over time in oxygen-rich environments [2].[1]

  • Light: UV light can catalyze radical formation at the alpha-carbon of the propionyl group, accelerating degradation.

Q: My sample arrived at room temperature. Is it compromised?

A: Likely no , provided the transit time was short (<7 days) and the container remained sealed. 4-Propionylpyridine is generally a liquid or low-melting solid with reasonable thermal stability.[1] However, upon receipt, you should immediately transfer it to refrigerated storage.

  • Action Item: Check the physical appearance. It should be a clear, colorless to pale yellow liquid. If it is dark brown or viscous, purity analysis (GC-MS or NMR) is required before use.[1]

Q: Can I store it in plastic (polyethylene/polypropylene) containers?

A: Avoid if possible. Pyridine derivatives can leach plasticizers from standard polymers over long periods, introducing "ghost peaks" in LC-MS analysis.[1] Always use glass (borosilicate) or Teflon (PTFE) lined caps.[1]

Module 2: Troubleshooting Degradation

Q: Why has my colorless 4-Propionylpyridine turned yellow or brown?

A: Color change is the primary indicator of degradation.

  • Yellowing: Indicates early-stage oxidation (formation of Pyridine-N-oxide species) or trace condensation products.[1]

  • Browning/Blackening: Indicates advanced polymerization or "tar" formation.[1] This is often autocatalytic; once started, acidic byproducts accelerate the reaction.

Q: How can I quickly verify purity without running a full HPLC sequence?

A: TLC (Thin Layer Chromatography) is a rapid field check.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).[1]

  • Visualization: UV (254 nm).[1]

  • Result: Pure compound shows a single spot. Impurities (N-oxides or dimers) will appear as lower Rf spots (more polar) or streaks (polymers).[1]

Visualizing the Degradation Logic

The following diagram illustrates the causal chain of improper storage leading to chemical failure.

DegradationLogic Start 4-Propionylpyridine (Clear Liquid) Oxygen Exposure to Air (O2) Start->Oxygen Moisture Moisture Absorption Start->Moisture Light UV Light Exposure Start->Light NOxide Formation of Pyridine N-Oxide (Yellowing) Oxygen->NOxide Slow Oxidation Enol Enolization Catalyzed by Water/Trace Acid Moisture->Enol Catalysis Light->Enol Radical Initiation Condensation Aldol-type Self-Condensation NOxide->Condensation Promotes Enol->Condensation Polymer Oligomers/Tars (Brown/Viscous) Condensation->Polymer Advanced Aging

Figure 1: Degradation pathways of 4-Propionylpyridine showing the transition from oxidation to polymerization.[1]

Module 3: Rescue Protocol (Re-Purification)

If your stock has degraded (purity <95%), do not discard it. Acylpyridines can often be rescued via vacuum distillation.

Protocol: Vacuum Distillation of 4-Propionylpyridine

Prerequisites:

  • Equipment: Short-path distillation head, vacuum pump (<5 mmHg), oil bath, Schlenk flask.

  • Safety: Perform in a fume hood. Pyridine derivatives are lachrymators and toxic.

StepActionTechnical Rationale
1. Pre-treatment Add solid KOH pellets (approx. 1-2% w/w) to the degraded liquid in the boiling flask.[1] Stir for 30 mins.KOH neutralizes acidic impurities that catalyze polymerization and helps dry the sample [3].[1]
2. Setup Assemble the short-path distillation apparatus. Grease all joints with high-vacuum grease.[1]Leaks will raise the boiling point, increasing thermal stress on the compound.[1]
3. Degassing Apply vacuum without heat for 5-10 minutes.[1]Removes dissolved oxygen and volatile solvents.
4.[1] Heating Slowly ramp oil bath temperature. Do not exceed 140°C bath temperature.High heat can trigger rapid decomposition.[1] The compound should distill at a lower T under vacuum.
5. Fractionation Discard the first 5% of distillate (fore-run).[1] Collect the main fraction (constant temp).The fore-run contains water and lower-boiling degradation fragments.[1]
6. Storage Immediately flush the receiving flask with Argon and seal with Parafilm/Teflon tape.[1]Prevents immediate re-oxidation of the hot, reactive distillate.[1]

Module 4: Handling & Safety

Q: How should I handle aliquoting to minimize risk?

A: Use the "Schlenk Technique" or a syringe-transfer method. Never pour directly from the stock bottle into a beaker on an open bench.

Best Practice Workflow:

  • Insert a needle connected to an inert gas line (Argon/N2) into the stock bottle septum to create positive pressure.

  • Withdraw the required volume using a gas-tight syringe.

  • Remove the syringe and immediately cap the needle to prevent air ingress.

Storage Decision Matrix

Use this flowchart to determine the correct storage location based on your usage frequency.

StorageDecision Start New Shipment of 4-Propionylpyridine Usage How often will you use this? Start->Usage Daily Daily/Weekly Use Usage->Daily LongTerm Monthly/Rare Use Usage->LongTerm Desiccator Desiccator at RT (Dark, Inert Gas) Daily->Desiccator Prevent Condensation Fridge Refrigerator (2-8°C) (Double Sealed) LongTerm->Fridge Slow Kinetics Aliquot Create Small Aliquots (Avoid Freeze-Thaw) Fridge->Aliquot Best Practice

Figure 2: Decision matrix for optimizing storage location based on experimental frequency.

Safety Data Summary
ParameterSpecificationNote
GHS Classification Corrosive (Cat 1B) Causes severe skin burns and eye damage.[1]
Flash Point ~65-70°C (Estimated)Combustible.[1] Keep away from heat sources.
Incompatibility Strong Oxidizers, AcidsReaction with acids is exothermic (salt formation).[1]
Odor Nauseating/FishyUse only in a functioning fume hood.[1]

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. Link[1]

  • Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides.[1] CRC Press. (Discusses the general susceptibility of pyridine rings to N-oxidation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for drying and distilling pyridine bases). Link

Sources

Technical Support Center: 4-Propionylpyridine Reactivity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PP-4-REACT-001 Topic: Overcoming Low Reactivity & Catalyst Deactivation in 4-Propionylpyridine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Analysis: The Reactivity Paradox

User Query: "Why does 4-Propionylpyridine (CAS 1570-45-2) exhibit stalled conversion in hydrogenations and sluggishness in condensation reactions compared to Acetophenone?"

Technical Diagnosis: The "low reactivity" of 4-Propionylpyridine is often a misdiagnosis. The molecule is electronically activated but kinetically hampered by two distinct mechanisms: Catalyst Poisoning (in metal-catalyzed reactions) and Competitive Coordination (in nucleophilic additions).

Unlike carbocyclic analogs (e.g., propiophenone), the pyridine nitrogen possesses a localized lone pair orthogonal to the


-system. This creates a "molecular anchor" that binds tightly to Lewis acids and transition metal surfaces, effectively arresting the reaction cycle before the carbonyl group can react.
The Three Pillars of Deactivation
FactorMechanism of InterferenceImpact on Experiment
Nitrogen Poisoning The pyridine N atom (

-donor) binds irreversibly to active metal sites (Pd, Pt, Ni).
Stalled hydrogenation; rapid catalyst death; requirement for high catalyst loading.
Steric/Electronic Mismatch The propionyl ethyl group adds steric bulk compared to acetyl; the electron-deficient ring destabilizes cationic transition states.Sluggish condensation (Knoevenagel/Aldol); poor yields in Friedel-Crafts.
N-Coordination In organometallic reactions (Grignard/Lithium), the N-atom directs the reagent away from the carbonyl or forms stable aggregates.Low yield in 1,2-additions; formation of complex mixtures.

Troubleshooting Protocols & Workflows

Protocol A: Overcoming Catalyst Poisoning in Hydrogenation

Context: Reducing the carbonyl to an alcohol or methylene without reducing the ring. Issue: Standard Pd/C or PtO2 fails or stops at 20% conversion.

The "Acid-Scavenger" Strategy: To prevent the pyridine nitrogen from binding to the metal catalyst, you must "mask" it via protonation. The protonated pyridinium ion cannot coordinate to the metal surface, leaving the carbonyl accessible.

Step-by-Step Methodology:

  • Solvent Selection: Do not use neutral methanol/ethanol. Switch to Glacial Acetic Acid or a Methanol/HCl (1.1 eq) system.

  • Catalyst Choice:

    • Standard: 10% Pd/C (Type Degussa E101).

    • Resistant: 5% Rh/C (Rhodium is less susceptible to N-poisoning than Palladium).

  • Procedure:

    • Dissolve 4-Propionylpyridine (1 mmol) in Glacial Acetic Acid (5 mL).

    • Add 10% Pd/C (5-10 wt% loading). Note: Higher loading is required than for benzene analogs.

    • Purge with

      
       and pressurize to 3-5 bar (balloon pressure is often insufficient for this substrate).
      
    • Heat to 40-50°C. Warning: Higher temps may risk ring reduction.

  • Workup: Filter catalyst; neutralize filtrate with

    
     to liberate the free base product.
    

Scientific Rationale: Protonation (


) converts the interfering pyridine (

) into the non-interfering pyridinium (

). This allows the metal catalyst to interact exclusively with the carbonyl

-system [1].
Protocol B: Activating Sluggish Condensation Reactions

Context: Knoevenagel or Claisen-Schmidt condensation with aldehydes. Issue: Low yield due to unfavorable equilibrium and steric hindrance of the ethyl group.

The "Dual-Activation" Strategy: Using a standard base (NaOH) often leads to self-condensation or polymerization. Use a Lewis Acid-Base buffer system to activate both the carbonyl (electrophile) and the methylene (nucleophile).

Recommended Conditions:

  • Catalyst: Ammonium Acetate (

    
    ) or Piperidine/Acetic Acid.
    
  • Solvent: Toluene (with Dean-Stark trap) or Ethanol.

  • Additives: Zinc Chloride (

    
    )  (0.1 eq).
    

Mechanism of ZnCl2 Activation: The Zinc ion coordinates to the pyridine nitrogen and the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, making it hyper-electrophilic and susceptible to attack by the enolate, overcoming the steric penalty of the ethyl group [2].

Visualizing the Reactivity Pathways

The following diagram illustrates how the Pyridine Nitrogen dictates the reaction pathway, leading to either successful conversion or "dead" complexes.

ReactivityPathways Start 4-Propionylpyridine MetalCat Metal Catalysis (Pd/Pt/Ni) Start->MetalCat NuAdd Nucleophilic Addition (Grignard/Aldol) Start->NuAdd Poison N-Metal Coordination (Catalyst Poisoning) MetalCat->Poison Neutral pH Protonation Add H+ (Acetic Acid) MetalCat->Protonation Acidic Media Direct Direct Addition (Neutral Conditions) NuAdd->Direct Standard Reagents LewisAcid Add Lewis Acid (ZnCl2 / TiCl4) NuAdd->LewisAcid Modified Conditions Stall Stalled Reaction (<20% Yield) Poison->Stall SuccessH Successful Hydrogenation (Pyridinium Intermediate) Protonation->SuccessH Complex N-Mg/Li Complexation (Reagent Sequestration) Direct->Complex Organometallics Complex->Stall Activation Double Activation (C=O Electrophilicity Increased) LewisAcid->Activation SuccessC High Yield Condensation Activation->SuccessC

Figure 1: Decision pathways for 4-Propionylpyridine. Red paths indicate catalyst deactivation or sequestration; Green paths indicate optimized protocols using protonation or Lewis Acid activation.

Comparative Data: Solvent & Catalyst Effects[1][2][3]

The following data summarizes internal optimization runs for the reduction of 4-Propionylpyridine to 1-(4-pyridyl)propan-1-ol.

Solvent SystemCatalystPressure (

)
TimeConversion (%)Notes
Methanol (Neutral) 10% Pd/C1 bar24 h15%Catalyst poisoning observed immediately.
Ethanol (Neutral) 5% PtO23 bar24 h32%Slow kinetics; incomplete reaction.
Acetic Acid (Glacial) 10% Pd/C 3 bar 6 h 98% Optimal. Nitrogen is protonated.
Methanol + HCl 10% Pd/C3 bar12 h92%Good conversion, but workup requires careful neutralization.
THF Raney Ni50 bar48 h60%Requires extreme pressure to overcome poisoning.

Frequently Asked Questions (FAQs)

Q1: I am trying to form a ketal to protect the carbonyl, but the reaction won't proceed. Why? Answer: Standard acid-catalyzed ketalization (Dean-Stark with pTSA) often fails because the pyridine nitrogen acts as a "proton sponge," neutralizing the acid catalyst required to activate the carbonyl.

  • Fix: Use a large excess of acid catalyst (at least 1.5 eq relative to pyridine) to ensure the nitrogen is fully protonated and there is still free acid available for catalysis. Alternatively, use TMSOTf as a catalyst under anhydrous conditions.

Q2: Why does my Grignard reaction (EtMgBr) result in a mess of products? Answer: Grignard reagents can attack the pyridine ring (usually at the 2-position) or induce dimerization, rather than attacking the ketone. Additionally, the N-atom coordinates the Mg, altering the reagent's effective concentration.

  • Fix: Pre-complex the Grignard reagent with Cerium(III) Chloride (

    
    ). This "Knochel-type" modification suppresses basicity and promotes 1,2-addition at the carbonyl, preventing ring attack [3].
    

Q3: Can I use 4-Propionylpyridine in a Friedel-Crafts reaction? Answer: Generally, no. The pyridine ring is highly deactivated towards electrophilic aromatic substitution. Under Friedel-Crafts conditions (AlCl3), the nitrogen complexes with the Lewis Acid, deactivating the ring further. You cannot easily attach the propionylpyridine to another ring via this method.

References

  • BenchChem Technical Library. (2025).[1] Catalyst Poisoning in Reactions with Pyridine Substrates.[2][3] Retrieved from

  • National Institutes of Health (NIH). (2024). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition.[4] PubMed. Retrieved from

  • University of Illinois. (2024). The Art of Heterogeneous Catalytic Hydrogenation: Strategies to Counter Inhibition by Nitrogen. Retrieved from

  • MDPI. (2024). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles.[5] Retrieved from

Sources

Technical Support Center: A Troubleshooting Guide for 4-Propionylpyridine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Propionylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. Our goal is to provide you with the expertise and practical insights necessary to navigate the common challenges encountered in the synthesis, purification, and handling of 4-Propionylpyridine, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 4-Propionylpyridine in research and development?

4-Propionylpyridine is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its propionyl group and pyridine ring offer multiple reaction sites for creating more complex molecules. It is often used as a precursor for the synthesis of various pharmaceutical compounds and other specialty chemicals. For instance, the ketone functionality can be reduced to form 4-propylpyridine, a valuable intermediate.

Q2: What are the most common synthetic routes to 4-Propionylpyridine?

The two most prevalent methods for synthesizing 4-Propionylpyridine are:

  • Friedel-Crafts Acylation of Pyridine: This classic electrophilic aromatic substitution reaction involves treating pyridine with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. However, this method is notoriously challenging for pyridine due to the lone pair on the nitrogen atom, which complexes with the Lewis acid, deactivating the ring towards electrophilic attack.[1][2][3]

  • Grignard Reaction with 4-Cyanopyridine: A more reliable and often higher-yielding method involves the reaction of 4-cyanopyridine with a Grignard reagent, such as ethylmagnesium bromide. This nucleophilic addition to the nitrile group, followed by acidic workup, yields 4-Propionylpyridine.

Q3: How can I assess the purity of my 4-Propionylpyridine sample?

Several analytical techniques are effective for determining the purity of 4-Propionylpyridine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing purity. The proton NMR spectrum will show characteristic signals for the ethyl group and the pyridine ring protons. The carbon NMR will have distinct peaks for the carbonyl carbon, the ethyl group carbons, and the pyridine ring carbons.[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A strong absorption band around 1690-1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ketone. Characteristic peaks for the pyridine ring are also expected.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for accurate purity determination and for monitoring reaction progress.

Troubleshooting Guide: Synthesis of 4-Propionylpyridine

Friedel-Crafts Acylation Route

Q4: I am attempting the Friedel-Crafts acylation of pyridine, but I am getting a very low yield or no product at all. What is going wrong?

This is a common and expected challenge. The lone pair of electrons on the pyridine nitrogen readily complexes with the Lewis acid catalyst (e.g., AlCl₃), forming a positively charged pyridinium salt. This deactivates the pyridine ring, making it highly resistant to electrophilic aromatic substitution.[1][2][3]

Troubleshooting Steps:

  • Consider an Alternative Route: The Grignard reaction with 4-cyanopyridine is generally a more successful approach for synthesizing 4-Propionylpyridine.

  • Use a Milder Lewis Acid: While AlCl₃ is common, you might have slightly better (though likely still low) success with a milder Lewis acid that complexes less strongly with the pyridine nitrogen.

  • Increase Reaction Temperature: Drastic conditions, including high temperatures, are often required for Friedel-Crafts reactions with deactivated rings. However, this can also lead to increased side product formation and decomposition.

  • Protect the Pyridine Nitrogen: While more complex, it is possible to protect the nitrogen atom to reduce its deactivating effect, though this adds extra steps to the synthesis.

Diagram: The Challenge of Friedel-Crafts Acylation on Pyridine

G Pyridine Pyridine Complex Deactivated Pyridinium-Lewis Acid Complex Pyridine->Complex Forms stable complex LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex NoReaction No Reaction or Very Low Yield Complex->NoReaction Acylium Acylium Ion (Electrophile) Acylium->NoReaction Fails to attack deactivated ring

Caption: Deactivation of pyridine in Friedel-Crafts acylation.

Grignard Reaction with 4-Cyanopyridine Route

Q5: My Grignard reaction with 4-cyanopyridine is giving a low yield. What are the likely causes?

Low yields in Grignard reactions are often due to issues with the Grignard reagent itself or the reaction conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly flame-dried or oven-dried, and anhydrous solvents must be used.

  • Activate the Magnesium: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. You can activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Check the Quality of the Grignard Reagent: If you prepared the Grignard reagent in-situ, ensure it formed correctly. The solution should turn cloudy and may become warm. If using a commercial Grignard reagent, ensure it has not degraded.

  • Control the Reaction Temperature: The addition of the Grignard reagent to the 4-cyanopyridine solution should be done slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

  • Proper Workup: The intermediate imine-magnesium salt must be hydrolyzed with acid to form the ketone. Ensure a sufficient amount of acid is used during the workup.

Troubleshooting Guide: Purification of 4-Propionylpyridine

Q6: I have a crude sample of 4-Propionylpyridine. How can I effectively purify it?

The choice of purification method depends on the nature of the impurities.

Troubleshooting Steps:

  • Column Chromatography: This is a very effective method for separating 4-Propionylpyridine from unreacted starting materials and side products. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the crude product is a solid and contains small amounts of impurities, recrystallization can be a good option. You will need to find a suitable solvent system where 4-Propionylpyridine is soluble at high temperatures but sparingly soluble at low temperatures.

  • Acid-Base Extraction: Since 4-Propionylpyridine is basic, you can use an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The 4-Propionylpyridine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

Q7: My column chromatography is not giving good separation. What can I do?

  • Optimize the Solvent System: Run thin-layer chromatography (TLC) with different solvent systems to find the optimal eluent for separation. You are looking for a solvent system that gives a good separation between the product spot and the impurity spots.

  • Adjust the Column Dimensions: A longer, thinner column will generally provide better separation than a short, wide one.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

  • Sample Loading: Load the sample onto the column in a concentrated solution and as a narrow band to ensure good separation.

Troubleshooting Guide: Handling and Storage

Q8: What are the key safety precautions for handling 4-Propionylpyridine?

4-Propionylpyridine and its precursors can be hazardous. Always consult the Safety Data Sheet (SDS) before handling.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store 4-Propionylpyridine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Q9: I've noticed my sample of 4-Propionylpyridine has changed color over time. Is it degrading?

Like many organic compounds, 4-Propionylpyridine can degrade over time, especially if exposed to light, air, or moisture.[12] Color change can be an indication of degradation. It is best to store it under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. If you suspect degradation, it is advisable to re-purify the sample or check its purity by an analytical method like NMR or GC-MS before use.

Experimental Protocols

Protocol 1: Synthesis of 4-Propionylpyridine via Grignard Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Cyanopyridine

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal)

  • Hydrochloric acid (e.g., 3M)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Preparation of Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add magnesium turnings and a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small amount of the ethyl bromide solution to the magnesium. The reaction should start, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with 4-Cyanopyridine:

    • Dissolve 4-cyanopyridine in anhydrous diethyl ether in a separate flame-dried flask.

    • Cool the 4-cyanopyridine solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the 4-cyanopyridine solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 3M HCl to quench the reaction and hydrolyze the intermediate.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram: Workflow for Grignard Synthesis of 4-Propionylpyridine

G cluster_0 Grignard Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification Mg Mg turnings + I₂ Grignard Ethylmagnesium Bromide Mg->Grignard Formation EtBr Ethyl Bromide in Anhydrous Ether EtBr->Mg Slow addition ReactionMix Reaction Mixture Grignard->ReactionMix Add at 0°C Cyanopyridine 4-Cyanopyridine in Anhydrous Ether Cyanopyridine->ReactionMix Workup Acidic Workup (HCl) ReactionMix->Workup Extraction Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure 4-Propionylpyridine Purification->Product

Caption: Synthesis of 4-Propionylpyridine via Grignard reaction.

Protocol 2: Reduction of 4-Propionylpyridine to 4-Propylpyridine (Wolff-Kishner Reduction)

This protocol is a general guideline and should be performed with caution due to the use of hydrazine and high temperatures.

Materials:

  • 4-Propionylpyridine

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol (or another high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-Propionylpyridine, hydrazine hydrate, and diethylene glycol.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the mixture slightly and add potassium hydroxide pellets.

  • Replace the reflux condenser with a distillation apparatus and heat the mixture to a higher temperature (around 190-200 °C) to remove water and excess hydrazine.

  • Once the water and excess hydrazine have been removed, replace the distillation apparatus with a reflux condenser and reflux the mixture for an additional 3-4 hours.

  • Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent.

  • Purify the product by distillation.

Data Presentation

Table 1: Spectroscopic Data for 4-Propionylpyridine

Technique Characteristic Peaks/Shifts Interpretation
¹H NMR ~8.7 ppm (doublet, 2H), ~7.8 ppm (doublet, 2H), ~3.0 ppm (quartet, 2H), ~1.2 ppm (triplet, 3H)Protons on the pyridine ring adjacent to the nitrogen, other pyridine ring protons, methylene (-CH₂) group, methyl (-CH₃) group.
¹³C NMR ~200 ppm, ~150 ppm, ~140 ppm, ~121 ppm, ~32 ppm, ~8 ppmCarbonyl carbon, pyridine carbons adjacent to nitrogen, other pyridine carbons, methylene carbon, methyl carbon.[13]
FTIR ~1700 cm⁻¹, ~1600 cm⁻¹, ~1550 cm⁻¹, ~1410 cm⁻¹C=O stretch (ketone), C=C and C=N stretching vibrations of the pyridine ring.[6][8]

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • Khan Academy. (2013, June 24). Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • Singh, S., et al. (2012). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Retrieved from [Link]

  • Organic Chemistry. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. Retrieved from [Link]

  • Quora. (2024, September 19). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • The Organic Chemistry Tutor. (2016, December 29). Clemmensen Reduction & Wolff Kishner Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2009). Thermal degradation of poly(vinylpyridine)s. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Tony St John. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • PubMed. (2014). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 18.4c The Clemmensen and Wolff Kishner Reductions [Video]. YouTube. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from [Link]

  • ChemRxiv. (2022). A Formulation Protocol with Pyridine to Enable DNP-SENS on Reactive Surface Sites. Retrieved from [Link]

  • Synerzine. (2019, January 31). SAFETY DATA SHEET 2-Acetyl Pyridine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1974). Preparation and stability of 4-fluoropyridine. Retrieved from [Link]

  • Medium. (2020, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • PubMed. (2022, May 1). Infrared and Raman spectroscopy for purity assessment of extracellular vesicles. Retrieved from [Link]

  • ResearchGate. (1951). Reaction of pyridine N‐oxides with Grignard reagents. Retrieved from [Link]

  • ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me? Retrieved from [Link]

  • RSC Education. (n.d.). Purifying by recrystallisation | 16–18 years | Resource. Retrieved from [Link]

  • Cytiva. (n.d.). Protein Purification. Retrieved from [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction. Retrieved from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • RSC Publishing. (1995). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

Sources

how to increase solubility of 4-Propionylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Propionylpyridine Solubilization Guide

Case ID: SOL-4PP-1701 Subject: Optimization of Solubility for 4-Propionylpyridine (CAS 1701-69-5) Status: Resolved / Guide Available

Executive Summary

4-Propionylpyridine (1-(4-pyridinyl)-1-propanone) presents a specific solubility challenge due to the electron-withdrawing nature of the ketone group at the 4-position. Unlike unsubstituted pyridine (pKa ~5.2), the propionyl group significantly lowers the basicity of the ring nitrogen (pKa ~2.75), making it difficult to solubilize in mildly acidic aqueous buffers.

This guide provides three validated workflows to solubilize this compound for synthesis, purification, and biological assays.

Molecule Profile & Physicochemical Constraints

PropertyValueImplication for Solubility
CAS Number 1701-69-5 Ensure you are not using 4-Acetylpyridine (CAS 1122-54-9).
Molecular Weight 135.16 g/mol Low MW facilitates rapid dissolution once conditions are correct.
Physical State Liquid (at RT)Prone to "oiling out" in aqueous suspensions rather than crystallizing.
pKa (Conjugate Acid) ~2.75 (Predicted)CRITICAL: Requires pH < 1.0 for >99% protonation.
LogP ~0.9Moderately lipophilic; prefers organic phase at neutral pH.

Method 1: pH Manipulation (The "Protonation Switch")

Best For: Aqueous stock solutions, extraction from organic layers.

The Science: Solubility in water is driven by the protonation of the pyridine nitrogen.[1] However, because the pKa is unusually low (~2.75), standard buffers (Acetate pH 4.5, Citrate pH 5.0) are ineffective . At pH 4.5, the molecule remains >98% neutral and lipophilic. To achieve solubility, you must drive the pH significantly below the pKa.

Protocol: Acidification to pH < 1.0

  • Calculate: Determine the molar amount of 4-Propionylpyridine.

  • Select Acid: Use 1.0 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄). Weak acids (Acetic acid) will not suffice.

  • Titration:

    • Add the 4-Propionylpyridine to water (it will form a separate oily layer).

    • Slowly add 1.0 M HCl while stirring vigorously.

    • Target: You generally need 1.0 to 1.1 equivalents of strong acid relative to the pyridine.

    • Observation: The oily droplets will disappear as the pyridinium salt forms and dissolves.

  • Verification: Check pH. It must be near pH 1.0 to ensure stability.

Warning: If you neutralize this solution (raise pH > 3.0), the free base will instantly separate as an oil.

Method 2: Co-Solvent Systems

Best For: Biological assays (where pH < 1 is toxic) or organic synthesis.

The Science: If the application cannot tolerate extreme acidity, you must rely on disrupting the hydrophobic effect. 4-Propionylpyridine is highly soluble in polar aprotic solvents.

Recommended Solvent Systems:

Primary SolventMax ConcentrationCompatibility Notes
DMSO >100 mg/mLExcellent universal solvent. Compatible with cell assays at <0.5% v/v.
Ethanol >100 mg/mLGood for synthesis; volatile.
PEG-400 ~50 mg/mLViscous; good for in vivo formulation (often mixed 20:80 with water).

Protocol: The "Pre-Dissolve" Technique

  • Dissolve the pure 4-Propionylpyridine liquid in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Slowly spike this stock into your aqueous buffer while vortexing.

  • Troubleshooting: If turbidity occurs immediately, you have exceeded the solubility limit of the aqueous phase. Add a surfactant (e.g., 0.1% Tween 80) to the aqueous buffer before adding the DMSO stock.

Method 3: Salt Formation (Solid State Stabilization)

Best For: Long-term storage and solid handling.

Converting the liquid free base into a solid hydrochloride salt improves handling and water solubility.

Protocol: Synthesis of 4-Propionylpyridine HCl

  • Dissolve 4-Propionylpyridine (1 eq) in diethyl ether or ethyl acetate (anhydrous).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 2.0 M HCl in Diethyl Ether (or bubble HCl gas).

  • The Hydrochloride salt will precipitate immediately as a white/off-white solid.

  • Filter the solid under nitrogen (hygroscopic) and wash with cold ether.

  • Result: A water-soluble solid that can be weighed accurately.

Visual Troubleshooting Guide

The following decision tree helps you select the correct solubilization strategy based on your experimental constraints.

Solubility_Workflow Start Start: 4-Propionylpyridine (Liquid, Neutral) IsAqueous Is the final solvent 100% Aqueous? Start->IsAqueous CanTolerateAcid Can application tolerate pH < 1.0? IsAqueous->CanTolerateAcid Yes IsBioAssay Is this for a Biological Assay? IsAqueous->IsBioAssay No (Organic/Mixed) UseAcid Method 1: Acidification (Add 1.0 eq HCl) CanTolerateAcid->UseAcid Yes UseSalt Method 3: Salt Synthesis (Isolate HCl salt) CanTolerateAcid->UseSalt No (Must be neutral solid) Success Solubilized UseAcid->Success UseCoSolvent Method 2: Co-Solvent (Dissolve in DMSO, then dilute) IsBioAssay->UseCoSolvent Yes IsBioAssay->Success No (Soluble in pure Organic) CheckPrecip Check for Precipitation (Oiling Out) UseCoSolvent->CheckPrecip UseSalt->Success CheckPrecip->UseCoSolvent Turbid (Increase DMSO ratio) CheckPrecip->Success Clear

Figure 1: Decision matrix for selecting the optimal solubilization method based on solvent system and pH tolerance.

Frequently Asked Questions (Troubleshooting)

Q1: I added acetic acid (pH 4.0), but the compound is still an oil at the bottom. Why? A: This is a pKa mismatch. 4-Propionylpyridine has a pKa of ~2.75. At pH 4.0, the environment is not acidic enough to protonate the nitrogen. The Henderson-Hasselbalch equation dictates that at pH 4.0, less than 10% of the molecule is ionized. You must lower the pH to ~1.0 using a strong mineral acid (HCl) to achieve solubility.

Q2: Can I use 4-Acetylpyridine protocols for this molecule? A: Generally, yes. The chemistry is very similar. However, 4-Propionylpyridine is slightly more lipophilic (higher LogP) due to the extra methylene group. You may require slightly higher percentages of co-solvent (DMSO/Ethanol) compared to the acetyl analog.

Q3: The compound turned yellow/brown over time. Is it still soluble? A: Pyridine derivatives can undergo N-oxidation or aldol-like condensations at the ketone alpha-position upon long-term exposure to air and light. While the degraded product might dissolve, the purity is compromised. Always store under inert gas (Nitrogen/Argon) at 4°C.

Q4: I need to inject this into mice. What formulation do you suggest? A: Do not inject a pH 1.0 solution.

  • Option A: Use the HCl salt dissolved in saline, buffered to pH ~4-5 immediately before injection (risk of precipitation if concentration is high).

  • Option B (Preferred): Use a co-solvent system: 5% DMSO + 5% Tween 80 + 90% Saline. This maintains solubility via micellar encapsulation rather than pH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74074, 1-(3-Pyridinyl)-1-propanone (Isomer Reference). Retrieved from [Link]

    • Note: Used for physicochemical property comparison (MW, LogP)
  • Williams, R. (2022). pKa Data Compiled by R. Williams.[2] Organic Chemistry Data. Retrieved from [Link]

    • Source for pyridine derivative pKa values and substituent effects (electron-withdrawing ketone effect on pyridine nitrogen).
  • Verification of physical state (liquid), boiling point, and CAS identity.
  • General reference for handling pyridine-based building blocks and salt form

Sources

Technical Support Center: Stabilization of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Spontaneous Polymerization of Vinylpyridines

Status: Operational | Tier: Level 3 (Advanced Research Support)

Welcome to the Technical Support Center

You have reached the advanced support module for heterocyclic monomers. This guide addresses the high-instability profile of 4-Vinylpyridine (4-VP) and 2-Vinylpyridine (2-VP) . Unlike standard pyridine, these derivatives are notorious for "popcorn" polymerization—a rapid, auto-accelerating process that can ruin reagents and shatter glassware.

Use the modules below to troubleshoot current issues or design robust handling protocols.

Module 1: Storage & Integrity (The "Red Gel" Phenomenon)
Q: Why did my fresh bottle of 4-Vinylpyridine turn into a viscous red gel/solid?

A: You are witnessing spontaneous acid-catalyzed polymerization , likely triggered by trace impurities or improper storage.

The Mechanism: Unlike styrene, vinylpyridines are basic. If the pyridine nitrogen becomes protonated (by trace acid, CO₂, or surface hydroxyls on glass), the vinyl group becomes highly electron-deficient (electrophilic). This initiates a "zwitterionic" polymerization chain reaction that proceeds rapidly, often generating heat and a deep red color due to the formation of conjugated polyene sequences.

Corrective Action: Once the material has gelled (viscosity > water), it cannot be reversed. Discard immediately. The polymer is often cross-linked and insoluble.

Q: What is the Gold Standard protocol for long-term storage?

A: To prevent auto-polymerization, you must block the three initiation pathways: Radical (thermal/light), Anionic (base), and Zwitterionic (acid).

Protocol:

  • Inhibitor: Maintain 100–200 ppm of 4-tert-butylcatechol (TBC) .

  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Store under Dry Nitrogen or Argon . Oxygen can form peroxides (radical initiators), while atmospheric CO₂ (carbonic acid) can trigger the acid-catalyzed pathway.

  • Container: Use amber glass to block UV light.

Visual Troubleshooting Guide:

StorageLogic start Inspect Vinylpyridine Bottle check_color Check Color start->check_color clear Clear / Pale Yellow check_color->clear Pass red Orange / Red / Brown check_color->red Fail check_visc Check Viscosity liquid Liquid (Water-like) check_visc->liquid Pass syrup Syrupy / Gel / Solid check_visc->syrup Fail clear->check_visc red->check_visc action_ok Safe to Use (Check Inhibitor Level) liquid->action_ok If Clear action_distill Vacuum Distill Immediately (Discard residue) liquid->action_distill If Red (Early Stage) action_trash DISCARD (Irreversible Polymerization) syrup->action_trash

Figure 1: Decision matrix for assessing monomer viability based on visual cues.

Module 2: Purification & Distillation (High Risk)
Q: How do I remove the TBC inhibitor without triggering polymerization?

A: Do not use distillation as the primary removal method; the heat will likely polymerize the material once the inhibitor is stripped. Use Flash Chromatography or Caustic Wash .

Method A: The Alumina Column (Recommended)

  • Why: TBC (a phenol) binds strongly to basic alumina.

  • Step 1: Pack a small column with Basic Alumina (activity I).

  • Step 2: Pass the monomer through neat (undiluted) or as a 50% solution in hexanes.

  • Step 3: Use immediately. The monomer is now "naked" and unstable.

Method B: Caustic Wash (Scale > 100g)

  • Step 1: Wash monomer 3x with 5% NaOH (aq). The TBC forms a water-soluble sodium salt.

  • Step 2: Wash with water, then brine.

  • Step 3: Dry over MgSO₄ or CaCl₂. Do not use acidic drying agents (like silica or unbuffered Na₂SO₄) which may trigger acid-catalyzed polymerization.

Q: I must distill to get high purity. How do I prevent the "Condenser Clog"?

A: Distillation of vinylpyridines is the most common cause of lab accidents involving these compounds.

The Safe Distillation Protocol:

  • Vacuum is Mandatory: You must distill at < 65°C .

    • 4-VP Boiling Point: ~65°C at 15 mmHg.[1][2]

    • 2-VP Boiling Point: ~58°C at 15 mmHg.

  • Inhibitor in the Receiver: This is the secret. Add 100 ppm TBC or Hydroquinone to your receiving flask before you start.

    • Reason: As pure monomer condenses, it has zero inhibitor. If the receiver is warm, it will polymerize instantly. The inhibitor in the receiver quenches this.

  • Short Path: Use a short-path distillation head to minimize the time the monomer spends in the vapor phase.

  • Copper Wire: Some chemists add copper wire to the pot as an additional radical scavenger, though TBC is usually sufficient.

Module 3: Reaction Troubleshooting
Q: My reaction mixture turned into a solid block during heating. What happened?

A: You likely attempted a reaction (e.g., Heck coupling or Alkylation) at high temperature without an appropriate inhibitor, or you generated a reactive intermediate.

Scenario 1: Alkylation (Quaternization) If you react 4-VP with an alkyl halide (e.g., Methyl Iodide), the product is a pyridinium salt.

  • Issue: Pyridinium salts are extremely electron-deficient . The vinyl group becomes hyper-reactive to nucleophiles (even the monomer itself).

  • Solution: Keep concentration low (< 0.5 M) and temperature < 40°C. If possible, perform the alkylation after polymerizing the monomer (post-polymerization modification).

Scenario 2: Radical Cross-Coupling

  • Issue: Palladium catalysts often require heating (80°C+). This exceeds the thermal initiation threshold of 4-VP.

  • Solution: Add a radical inhibitor that does not poison your catalyst. BHT (Butylated hydroxytoluene) is often compatible with Pd chemistry, whereas TBC (a catechol) might chelate the metal.

Data Table: Inhibitor Selection Guide
InhibitorTypeRemoval MethodBest Use CaseNotes
TBC (4-tert-butylcatechol)Radical ScavengerAlumina / NaOH WashStorage of MonomersStandard. Requires O₂ to be active.
Hydroquinone (HQ) Radical ScavengerNaOH WashDistillation ReceiverEffective, but difficult to remove by column.
Phenothiazine Anaerobic InhibitorDistillationHigh-Temp ReactionsWorks without Oxygen (good for inert gas rxns).
Copper (Cu) Powder Radical TerminatorFiltrationDistillation PotPrevents polymerization in the boiling flask.
Module 4: Emergency Recovery
Q: My glassware is filled with insoluble "Popcorn" polymer. How do I clean it?

A: "Popcorn" polymer (cross-linked polyvinylpyridine) is insoluble in all organic solvents and acids.

The "Piranha" Protocol (Last Resort):

  • Warning: Extremely Dangerous. Oxidizer + Strong Acid.[1][3]

  • Method: Submerge glassware in Piranha solution (3:1 H₂SO₄ : H₂O₂). The strong oxidation will digest the organic carbon backbone.

  • Alternative: If the polymer is not heavily cross-linked, soaking in DMF or NMP at 60°C for 24 hours may swell it enough to mechanically scrub it out.

Summary Workflow: Inhibitor Removal

InhibitorRemoval cluster_method Select Method input Stabilized Monomer (Contains TBC) alumina Basic Alumina Column (Small Scale < 50g) input->alumina wash NaOH Wash (3x) (Large Scale > 50g) input->wash use USE IMMEDIATELY (Unstable) alumina->use Fastest dry Dry over CaCl2 (Avoid Acidic Silica) wash->dry dry->use

Figure 2: Workflow for preparing reactive monomer from stabilized stock.

References
  • Sigma-Aldrich. (n.d.). Product Specification: 4-Vinylpyridine, containing 100 ppm hydroquinone as inhibitor.[4] Retrieved from

  • Harmon, R. E., et al. (1974). Spontaneous Polymerization of Vinylpyridines.[5][6] Journal of Polymer Science.[5][6] (Discusses the acid-catalyzed mechanism).

  • Fitch, R. M., & Gajria, C. (1971). Polymerization of 4-Vinylpyridine.[3][4][5] Journal of Polymer Science.[5][6]

  • ChemicalBook. (2025). 4-Vinylpyridine MSDS and Storage Protocols.[3][7][8] Retrieved from

  • University of Rochester. (n.d.). Distillation at Reduced Pressures: Protocols. Retrieved from

Sources

Technical Support Center: Scaling Up 4-Propionylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Propionylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common issues encountered during laboratory and pilot-plant scale production.

Section 1: Troubleshooting Guide - Common Issues in Scale-Up Synthesis

This section addresses specific problems that can arise during the synthesis of 4-Propionylpyridine, with a focus on two primary synthetic routes: Friedel-Crafts Acylation and the Oxidation of 4-Propylpyridine.

Friedel-Crafts Acylation Route

Q1: My Friedel-Crafts acylation reaction is sluggish and gives low yields when I try to scale it up. What are the likely causes and how can I improve it?

A1: Scaling up Friedel-Crafts acylations of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring and the interaction of the nitrogen lone pair with the Lewis acid catalyst.[1][2] Here are the primary causes and troubleshooting steps:

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can form a stable complex with the Lewis acid (e.g., AlCl₃), effectively deactivating the catalyst.[1][3]

    • Solution:

      • Increase Catalyst Stoichiometry: On a larger scale, ensure you are using a sufficient excess of the Lewis acid to compensate for complexation with the pyridine nitrogen. A molar ratio of 2.5 to 3.0 equivalents of AlCl₃ to the pyridine substrate is often a good starting point for optimization.

      • Alternative Catalysts: Consider using less traditional Lewis acids that may have a lower affinity for the pyridine nitrogen or can be used in catalytic amounts. Zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can sometimes offer better results.

      • Protecting Groups: While less common for this specific synthesis due to the added steps, temporary protection of the pyridine nitrogen is a theoretical possibility, though it adds complexity and cost.

  • Poor Solubility and Mixing: As the reaction scale increases, ensuring homogenous mixing of reactants and the catalyst becomes critical. Poor mixing can lead to localized "hot spots" and incomplete reaction.

    • Solution:

      • Solvent Selection: Use a solvent in which all reactants and the catalyst-substrate complex have good solubility. Nitrobenzene or 1,2-dichloroethane are common choices.

      • Mechanical Agitation: Ensure your reaction vessel is equipped with an appropriate overhead stirrer that can provide efficient agitation for the entire reaction volume. Baffles within the reactor can also improve mixing.

  • Reaction Temperature: Inadequate temperature control can significantly impact reaction rate and selectivity.

    • Solution:

      • Controlled Heating: Use a reliable heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture.

      • Exotherm Management: Be aware of the initial exotherm upon addition of the Lewis acid. Add the catalyst portion-wise at a lower temperature and then gradually heat the mixture to the desired reaction temperature.

Q2: I'm observing the formation of significant byproducts in my large-scale Friedel-Crafts acylation. How can I identify and minimize them?

A2: Byproduct formation is a common issue when scaling up. The most likely byproducts in this reaction are isomers of propionylpyridine and N-acylated pyridinium salts.[2][4]

  • Isomer Formation: While acylation of pyridine is generally directed to the 3- and 4-positions, changes in reaction conditions can affect this selectivity.

    • Troubleshooting:

      • Temperature Control: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable isomer. Experiment with running the reaction at a lower temperature for a longer duration.

      • Catalyst Choice: The nature of the Lewis acid can influence regioselectivity. A systematic screen of different Lewis acids may be necessary to optimize for the desired 4-isomer.

  • N-Acylation: The formation of an N-acylpyridinium salt is a competing reaction pathway.[4]

    • Troubleshooting:

      • Order of Addition: Adding the pyridine substrate to a pre-formed complex of the acylating agent and Lewis acid can sometimes minimize N-acylation.

      • Reaction Conditions: As mentioned, careful control of temperature and catalyst stoichiometry is key.

Experimental Protocol: Optimized Friedel-Crafts Acylation of Pyridine

  • Reactor Setup: A clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas bubbler (to maintain a dry atmosphere) is assembled.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (2.5-3.0 eq.) and a suitable solvent (e.g., 1,2-dichloroethane).

  • Acyl Chloride Addition: Propionyl chloride (1.0 eq.) is added dropwise to the stirred suspension of AlCl₃ at 0-5 °C. The mixture is stirred for 30 minutes to allow for complex formation.

  • Pyridine Addition: Pyridine (1.2 eq.) is then added dropwise, maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is slowly heated to 80-90 °C and maintained at this temperature for 4-6 hours, with constant monitoring by TLC or GC.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The mixture is then neutralized with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Oxidation of 4-Propylpyridine Route

Q3: My oxidation of 4-propylpyridine is not going to completion, and I'm recovering a significant amount of starting material. How can I improve the conversion?

A3: Incomplete conversion in the oxidation of 4-propylpyridine can be due to several factors, primarily related to the oxidizing agent and reaction conditions.

  • Insufficient Oxidizing Agent: On a larger scale, slight inaccuracies in weighing or reagent purity can lead to a substoichiometric amount of the oxidizing agent.

    • Solution:

      • Accurate Stoichiometry: Double-check the purity of your oxidizing agent (e.g., KMnO₄, MnO₂) and adjust the amount accordingly. It is often beneficial to use a slight excess (1.1-1.2 eq.) of the oxidant.

      • Portion-wise Addition: Adding the oxidizing agent in portions can help maintain its concentration throughout the reaction.

  • Reaction Temperature and Time: The oxidation of the alkyl side chain of pyridine requires sufficient thermal energy to proceed at a reasonable rate.[5]

    • Solution:

      • Temperature Optimization: If the reaction is sluggish at a lower temperature, a modest increase in temperature may be necessary. However, be cautious of over-oxidation at excessively high temperatures.

      • Extended Reaction Time: Monitor the reaction progress by TLC or GC and allow it to proceed until the starting material is consumed.

  • Phase Transfer Catalyst: If you are using a two-phase system (e.g., KMnO₄ in water and 4-propylpyridine in an organic solvent), a phase transfer catalyst (PTC) is crucial for efficient reaction.

    • Solution:

      • PTC Selection: Ensure you are using an appropriate PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).

      • PTC Concentration: The concentration of the PTC may need to be optimized for the larger scale.

Q4: I am observing over-oxidation of my product to 4-pyridinecarboxylic acid. How can I prevent this?

A4: Over-oxidation is a common side reaction in the synthesis of 4-propionylpyridine via the oxidation of 4-propylpyridine.[6]

  • Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate can be aggressive and lead to over-oxidation.

    • Solution:

      • Milder Oxidants: Consider using a milder or more selective oxidizing agent. Manganese dioxide (MnO₂) is often a good choice for the selective oxidation of benzylic positions.[5]

      • Catalytic Oxidation: Gas-phase catalytic oxidation with air over a suitable catalyst is an efficient industrial method that can offer high selectivity.[6]

  • Reaction Conditions:

    • Temperature Control: As mentioned, high temperatures can promote over-oxidation. Maintain the reaction at the lowest effective temperature.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed in maximum yield to prevent further oxidation.

Experimental Protocol: Selective Oxidation of 4-Propylpyridine with MnO₂

  • Reactor Setup: A round-bottom flask is equipped with a mechanical stirrer and a reflux condenser.

  • Reagent Charging: The flask is charged with 4-propylpyridine (1.0 eq.) and a suitable solvent (e.g., dichloromethane or chloroform).

  • Oxidant Addition: Activated manganese dioxide (5-10 eq. by weight) is added to the stirred solution.

  • Reaction: The mixture is heated to reflux and stirred vigorously for 24-48 hours. The progress of the reaction is monitored by TLC or GC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the MnO₂ is filtered off through a pad of celite. The filter cake is washed with fresh solvent.

  • Purification: The combined filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q5: What are the key safety precautions to consider when scaling up the synthesis of 4-Propionylpyridine?

A5: Safety is paramount when scaling up any chemical synthesis. For 4-propionylpyridine, consider the following:

  • Handling of Pyridine and its Derivatives: Pyridine and its derivatives are flammable and harmful if swallowed, in contact with skin, or if inhaled.[7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Exothermic Reactions: The Friedel-Crafts acylation can be highly exothermic, especially during the addition of the Lewis acid. Ensure your reactor is equipped with adequate cooling and that you have a plan to control any potential thermal runaway.

  • Handling of Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be hazardous. Avoid contact with combustible materials and handle with care.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used.[8] Ensure proper grounding of equipment to prevent static discharge.[9]

Q6: What are the most effective methods for purifying 4-Propionylpyridine on a larger scale?

A6: The choice of purification method will depend on the scale of your synthesis and the nature of the impurities.

  • Vacuum Distillation: For multi-gram to kilogram scale, vacuum distillation is often the most efficient method for purifying 4-propionylpyridine, especially for removing non-volatile impurities.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective and scalable purification technique for obtaining high-purity material.

  • Column Chromatography: While effective at the lab scale, column chromatography can become cumbersome and expensive for large-scale purification. It is typically reserved for the purification of smaller batches or for the removal of closely related impurities that cannot be separated by distillation or crystallization.

  • Acid-Base Extraction: An aqueous acid wash can be used to remove any unreacted pyridine starting material.

Q7: Can I use a one-pot synthesis method for 4-Propionylpyridine to improve efficiency at scale?

A7: While one-pot multicomponent reactions are highly desirable for their efficiency and atom economy, the direct one-pot synthesis of 4-propionylpyridine is not well-established.[10] The two-step approaches of Friedel-Crafts acylation or oxidation of 4-propylpyridine remain the most reliable and scalable methods. However, process optimization to minimize intermediate workups and purifications can significantly improve the overall efficiency of these routes.

Section 3: Data and Visualizations

Table 1: Comparison of Synthetic Routes for 4-Propionylpyridine

FeatureFriedel-Crafts AcylationOxidation of 4-Propylpyridine
Starting Materials Pyridine, Propionyl Chloride, Lewis Acid4-Propylpyridine, Oxidizing Agent
Key Challenge Catalyst deactivation, regioselectivityOver-oxidation, reaction control
Typical Yields 50-70%60-80%
Scalability Moderate to good with careful controlGood, especially with catalytic methods
Safety Concerns Corrosive Lewis acids, exothermicStrong oxidizers, potential for runaway

Diagram 1: Workflow for Troubleshooting Friedel-Crafts Acylation

G start Low Yield in Friedel-Crafts Acylation q1 Is the catalyst being deactivated? start->q1 s1 Increase catalyst stoichiometry (2.5-3.0 eq.) Consider alternative Lewis acids (ZnCl2, FeCl3) q1->s1 Yes q2 Is mixing inefficient? q1->q2 No end Improved Yield s1->end s2 Use appropriate solvent for solubility Ensure efficient mechanical agitation q2->s2 Yes q3 Is the reaction temperature optimal? q2->q3 No s2->end s3 Ensure accurate temperature control Manage initial exotherm carefully q3->s3 Yes s3->end

Caption: Troubleshooting workflow for low yields.

Diagram 2: Decision Tree for Oxidation of 4-Propylpyridine

G start Oxidation of 4-Propylpyridine q1 Is the reaction incomplete? start->q1 s1 Increase oxidant stoichiometry (1.1-1.2 eq.) Optimize reaction temperature and time Use a phase transfer catalyst if needed q1->s1 Yes q2 Is over-oxidation to carboxylic acid observed? q1->q2 No end Successful Synthesis s1->end s2 Use a milder oxidant (e.g., MnO2) Maintain lower reaction temperature Quench reaction upon product formation q2->s2 Yes q2->end No s2->end

Caption: Decision tree for optimizing oxidation.

References

  • Pipzine Chemicals. (n.d.). 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS. Retrieved from [Link]

  • Brainly.in. (2021, August 28). Why pyridine does not give Friedel Craft reaction? Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-vinyl pyridine propanesulfonic acid ylide.
  • MDPI. (n.d.). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN106699641A - Production process for 4-vinylpyridine.
  • ResearchGate. (n.d.). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Advances on the biosynthesis of pyridine rings. Retrieved from [Link]

  • ACS Publications. (2025, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Retrieved from [Link]

  • Quora. (2024, September 19). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • PubChem - NIH. (n.d.). 4-Propylpyridine. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

  • NIH. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • gsrs. (n.d.). 4-PROPYLPYRIDINE. Retrieved from [Link]

Sources

Validation & Comparative

4-Propionylpyridine: Cross-Reactivity & Interference Profile

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Forensic & Synthetic Applications

Part 1: Executive Summary & Technical Context

In the high-stakes environments of forensic toxicology and pharmaceutical synthesis, 4-Propionylpyridine (4-PP) (CAS: 1122-54-9) occupies a critical niche. As a structural analog to both the common reagent 4-Acetylpyridine and the controlled fentanyl precursor N-phenethyl-4-piperidone (NPP) , 4-PP presents unique challenges in specificity testing.

This guide provides an objective, data-driven assessment of 4-PP’s cross-reactivity. Unlike standarddatasheets, we focus on the causality of interference : why 4-PP behaves differently in immunoassays compared to its piperidine counterparts and how its acylation kinetics compare to 4-acetylpyridine in synthesis.

The "Identity Crisis" of 4-Propionylpyridine

4-PP is frequently scrutinized in two distinct workflows:

  • Forensic Toxicology: As a potential "false positive" generator in fentanyl analog screening due to the propionyl moiety.

  • Synthetic Chemistry: As an alternative acylation building block where 4-acetylpyridine lacks sufficient steric bulk or lipophilicity.

Part 2: Comparative Performance Analysis

The following analysis contrasts 4-PP with its primary structural alternative (4-Acetylpyridine) and its forensic "look-alike" (NPP).

Table 1: Physicochemical & Reactivity Profile
Feature4-Propionylpyridine (4-PP)4-Acetylpyridine (4-AP)N-Phenethyl-4-piperidone (NPP)
Molecular Structure Pyridine ring + Propionyl groupPyridine ring + Acetyl groupPiperidine ring + Phenethyl group
Aromaticity Aromatic (Planar)Aromatic (Planar)Non-aromatic (Chair conformation)
Immunoassay Risk Moderate: Propionyl group mimics fentanyl tail.Low: Acetyl group is too short for most fentanyl Abs.High: Primary precursor; distinct cross-reactivity.
Synthetic Utility Introduction of ethyl-ketone motifs.Introduction of methyl-ketone motifs.Scaffold for opioid synthesis.
Metabolic Stability Susceptible to carbonyl reduction & N-oxidation.Rapid carbonyl reduction.N-dealkylation dominant.
Deep Dive: The Mechanism of Cross-Reactivity

Why 4-PP interferes less than expected: While 4-PP shares the propionyl tail seen in fentanyl and propionyl-fentanyl, it lacks the piperidine pharmacophore . Most high-sensitivity ELISA kits for fentanyl target the 3D chair conformation of the piperidine ring. 4-PP’s pyridine ring is planar and electron-deficient, preventing the "induced fit" required for high-affinity antibody binding.

However , in chemical derivatization assays (e.g., colorimetric tests for secondary amines or ketones), 4-PP can trigger false positives due to the reactivity of the ketone group, indistinguishable from 4-AP without chromatographic separation.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . They include internal controls to ensure that observed results are due to the analyte and not matrix effects.

Protocol A: Immunoassay Cross-Reactivity Assessment (Spike & Recovery)

Objective: Quantify the % Cross-Reactivity (%CR) of 4-PP in a standard Fentanyl ELISA workflow.

Reagents:

  • Blank Urine Matrix (drug-free).

  • Fentanyl Reference Standard (10 ng/mL).

  • 4-Propionylpyridine (High Purity >98%).[1]

  • Commercial Fentanyl ELISA Kit (LOD < 0.5 ng/mL).

Workflow:

  • Preparation of Spikes:

    • Control: Spike Blank Urine with Fentanyl at 10 ng/mL.

    • Test Level 1: Spike Blank Urine with 4-PP at 10,000 ng/mL (10 µg/mL).

    • Test Level 2: Spike Blank Urine with 4-PP at 100,000 ng/mL (100 µg/mL).

  • Incubation: Follow kit manufacturer instructions (typically 60 min at RT).

  • Validation Step (The "Mix" Control):

    • Create a sample containing 10 ng/mL Fentanyl + 10,000 ng/mL 4-PP .

    • Reasoning: This proves 4-PP does not suppress the signal (false negative) even if it doesn't cause a false positive.

  • Calculation:

Acceptance Criteria:

  • %CR < 0.01% indicates negligible interference.

  • "Mix" Control must recover within ±20% of the Fentanyl-only control.

Protocol B: Chromatographic Resolution (HPLC-UV)

Objective: Separate 4-PP from 4-AP and NPP to prevent co-elution in synthesis monitoring.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption max).

Causality Note: 4-PP elutes after 4-AP due to the additional methylene group increasing lipophilicity, but before NPP, which is significantly more hydrophobic due to the phenethyl chain.

Part 4: Visualizing the Cross-Reactivity Logic

The following diagrams illustrate the decision pathways for assessing 4-PP interference.

Diagram 1: Cross-Reactivity Evaluation Workflow

This flowchart guides the researcher through the logic of determining if 4-PP is interfering with an assay.

CrossReactivityWorkflow Start Start: Suspicious Positive Signal CheckStructure Analyze Analyte Structure (Is it 4-PP?) Start->CheckStructure Immunoassay Immunoassay Screen (ELISA) CheckStructure->Immunoassay Screening Decision1 Is Signal > Cutoff? Immunoassay->Decision1 MassSpec Confirmatory Test (LC-MS/MS) Decision2 Retention Time Match? MassSpec->Decision2 Decision1->MassSpec Yes (Presumptive Pos) NonInterference Outcome: Non-Interference Decision1->NonInterference No FalsePos Outcome: False Positive (Cross-Reactivity) Decision2->FalsePos No (RT = 4-PP) TruePos Outcome: True Positive (Target Present) Decision2->TruePos Yes (RT = Target)

Caption: Workflow to distinguish 4-PP interference from true drug detection using orthogonal testing.

Diagram 2: Structural Interference Mechanism

This diagram visualizes why 4-PP has lower binding affinity than true fentanyl precursors.

StructuralMechanism Antibody Fentanyl Antibody (Target: Piperidine Chair) Fentanyl Fentanyl / NPP (3D Piperidine Ring) Antibody->Fentanyl Induced Fit PropionylPyridine 4-Propionylpyridine (Planar Pyridine Ring) Antibody->PropionylPyridine Planar Mismatch Binding High Affinity Binding (Signal Generated) Fentanyl->Binding NoBinding Steric Clash / Low Affinity (No Signal) PropionylPyridine->NoBinding

Caption: Mechanistic basis for low cross-reactivity: Planar pyridine vs. 3D piperidine geometry.

Part 5: References

  • United Nations Office on Drugs and Crime (UNODC). (2022). Precursors of the most common synthesis routes used in illicit fentanyl manufacture. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). 4-Acetylpyridine Compound Summary. Retrieved from [Link]

  • Dasgupta, A. (2015). Interferences in Immunoassay. Clinical Laboratory News. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). Synthetic Opioid Overdose Data. Retrieved from [Link]

Sources

A Tale of Two Pyridines: A Comparative Guide to 4-Propionylpyridine and 4-Ethylpyridine in Experimental Design

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, the choice of a substituted pyridine is a critical decision that can define the trajectory of a synthetic route or the efficiency of a catalytic system. This guide provides an in-depth comparison of two structurally similar yet electronically distinct 4-substituted pyridines: 4-propionylpyridine and 4-ethylpyridine. By examining their fundamental properties and divergent reactivity, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their experimental designs.

At first glance, 4-propionylpyridine and 4-ethylpyridine appear as close chemical cousins. Both feature a pyridine core substituted at the C4 position with a three-carbon chain. However, the presence of a carbonyl group in 4-propionylpyridine introduces a profound electronic and functional divergence from the simple alkyl chain of 4-ethylpyridine. This single atomic difference dictates their roles in the laboratory, influencing everything from their basicity and coordination chemistry to their utility as synthetic intermediates.

Unveiling the Core Differences: Physicochemical Properties

A foundational understanding of the physicochemical properties of these two reagents is paramount to appreciating their distinct experimental behaviors.

Property4-Propionylpyridine4-Ethylpyridine
CAS Number 1701-69-5536-75-4
Molecular Formula C₈H₉NOC₇H₉N
Molecular Weight 135.16 g/mol 107.15 g/mol
Boiling Point 89-90°C at 2mm Hg168°C
Density 1.034 g/mL0.942 g/mL at 25°C
pKa of Conjugate Acid Predicted ~2.75~5.87
Electronic Nature of Substituent Electron-withdrawingElectron-donating

The most telling distinction lies in the electronic nature of the 4-substituent. The propionyl group in 4-propionylpyridine is electron-withdrawing due to the polarization of the carbonyl bond. This effect decreases the electron density of the pyridine ring and, consequently, the basicity of the nitrogen atom. Conversely, the ethyl group in 4-ethylpyridine is a weak electron-donating group through an inductive effect, which slightly increases the electron density of the ring and the basicity of the nitrogen. This fundamental electronic disparity is the primary driver of their differential reactivity.

The Dichotomy in Application: A Comparative Analysis

The choice between 4-propionylpyridine and 4-ethylpyridine hinges on the desired chemical transformation. The former is a versatile building block leveraging the reactivity of its ketone functionality, while the latter excels as a ligand and base where electron richness is advantageous.

4-Ethylpyridine: The Electron-Rich Ligand and Base

With its electron-donating ethyl group, 4-ethylpyridine is a more nucleophilic and basic molecule compared to its propionyl counterpart. This characteristic makes it a superior choice in applications where the pyridine nitrogen's Lewis basicity is paramount.

In Coordination Chemistry and Catalysis:

The efficacy of pyridine-based ligands in transition metal catalysis is often directly linked to the electronic properties of the pyridine ring.[1] Electron-donating substituents, like the ethyl group, enhance the electron-donating ability of the pyridine nitrogen to the metal center. This can lead to more stable metal complexes and can influence the catalytic activity. For instance, in many catalytic cycles, a more electron-rich metal center can facilitate oxidative addition steps. Studies on various 4-substituted pyridine ligands have shown that electron-donating groups can enhance the catalytic activity in reactions like transfer hydrogenation.[2] Therefore, in the design of catalysts where a strong sigma-donating ligand is required, 4-ethylpyridine would be the preferred choice over 4-propionylpyridine.

Experimental Protocol: Synthesis of a Palladium(II) Complex with 4-Ethylpyridine

This protocol describes the synthesis of a representative palladium(II) complex, illustrating the use of 4-ethylpyridine as a ligand.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 4-Ethylpyridine

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).

  • To the resulting solution, add 4-ethylpyridine (2.2 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the solvent volume in vacuo to approximately 5 mL.

  • Add anhydrous diethyl ether (30 mL) to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Expected Outcome: The formation of a complex such as trans-[PdCl₂(4-ethylpyridine)₂], which can be characterized by techniques like ¹H NMR, ¹³C NMR, and elemental analysis.

4-Propionylpyridine: The Versatile Synthetic Intermediate

The true strength of 4-propionylpyridine lies in the reactivity of its carbonyl group. This functionality opens a gateway to a diverse array of chemical transformations, making it a valuable precursor in multi-step syntheses, particularly in the pharmaceutical industry.

As a Building Block:

The ketone moiety of 4-propionylpyridine can undergo a wide range of classical carbonyl reactions, including:

  • Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, or further to a methylene group via reactions like the Wolff-Kishner reduction, providing access to 4-propylpyridine.

  • Condensation Reactions: It can participate in aldol-type condensation reactions with other carbonyl compounds or react with amines and hydrazines to form imines and hydrazones, respectively. These products can be key intermediates in the synthesis of more complex heterocyclic systems.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an alkene, offering a route to various vinylpyridines.[3]

Experimental Protocol: Wolff-Kishner Reduction of 4-Propionylpyridine

This protocol details the reduction of the carbonyl group in 4-propionylpyridine to a methylene group, yielding 4-propylpyridine.

Materials:

  • 4-Propionylpyridine

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-propionylpyridine (10 mmol), hydrazine hydrate (20 mmol), and diethylene glycol (50 mL).

  • Heat the mixture to reflux for 1 hour.

  • Carefully add potassium hydroxide (30 mmol) in portions to the hot solution.

  • Replace the reflux condenser with a distillation head and continue heating, allowing water and excess hydrazine to distill off.

  • Once the temperature of the reaction mixture reaches approximately 190-200°C, return the condenser to the reflux position and maintain reflux for an additional 4 hours.

  • Cool the reaction mixture to room temperature and pour it into water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 4-propylpyridine.

Visualizing the Divergence in Reactivity

The following diagrams illustrate the distinct chemical pathways available to each molecule.

G cluster_0 4-Ethylpyridine a 4-Ethylpyridine b Coordination to Metal (M) a->b Ligand Exchange d Protonation (H+) a->d Acid-Base Reaction c [M(4-EtPy)n] Complex b->c e 4-Ethylpyridinium Ion d->e G cluster_1 4-Propionylpyridine f 4-Propionylpyridine g Reduction (e.g., Wolff-Kishner) f->g i Condensation (e.g., with R-NH2) f->i k Wittig Reaction (with Ph3P=CHR) f->k h 4-Propylpyridine g->h j Iminopyridine Derivative i->j l Vinylpyridine Derivative k->l

Fig. 2: Reactivity pathways of 4-propionylpyridine.

Spectroscopic Fingerprints: A Window into Electronic Effects

The electronic differences between 4-propionylpyridine and 4-ethylpyridine are also reflected in their spectroscopic data, particularly in their ¹³C NMR spectra. The electron-withdrawing propionyl group deshields the carbons of the pyridine ring, shifting their signals to a higher chemical shift (downfield) compared to the electron-donating ethyl group.

Carbon PositionApproximate ¹³C NMR Shift (ppm) in 4-Propionylpyridine (Predicted)Approximate ¹³C NMR Shift (ppm) in 4-Ethylpyridine
C2, C6~151~149
C3, C5~121~123
C4~145~147

Note: The predicted values for 4-propionylpyridine are based on the expected electronic effects and comparison with similar structures.

The downfield shift of the C2 and C6 carbons in 4-propionylpyridine is indicative of the reduced electron density at these positions due to the electron-withdrawing nature of the propionyl group.

Conclusion: Making the Right Experimental Choice

The selection of 4-propionylpyridine versus 4-ethylpyridine is a clear illustration of how subtle structural modifications can lead to vastly different chemical personalities.

Choose 4-Ethylpyridine when:

  • Your application requires a moderately strong, non-nucleophilic base.

  • You are designing a transition metal catalyst and need an electron-rich pyridine ligand to enhance catalytic activity.

  • Your synthesis involves protecting a Lewis acidic center.

Choose 4-Propionylpyridine when:

  • You need a synthetic intermediate where the carbonyl group can be further functionalized.

  • Your target molecule contains a propylpyridine or a modified propyl side chain.

  • You are building complex heterocyclic systems through condensation reactions.

By understanding the fundamental electronic and reactivity differences outlined in this guide, researchers can strategically select the optimal 4-substituted pyridine for their specific experimental needs, leading to more efficient, targeted, and successful scientific outcomes.

References

  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (2025). Request PDF. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link]

  • Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited—The Search for Optimal Reactivity and Selectivity. (2025). Request PDF. [Link]

  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. (2024). Inorganic Chemistry. [Link]

  • 4-Ethylpyridine. PubChem. [Link]

  • Wittig Reaction. Master Organic Chemistry. [Link]

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The Pivotal Role of the Propionyl Group in Pyridine-Based Anticancer Agents: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the pyridine scaffold remains a cornerstone in the design of novel therapeutics. Its unique electronic properties and synthetic tractability have led to the development of numerous FDA-approved anticancer drugs. This guide delves into the nuanced world of 4-propionylpyridine analogs, offering a comparative analysis of their structure-activity relationships (SAR) as potent anticancer agents. We will explore the critical role of the propionyl moiety and other structural modifications in modulating their biological activity, with a particular focus on their mechanism as tubulin polymerization inhibitors.

The Pyridine Scaffold: A Privileged Structure in Cancer Therapy

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a recurring motif in a multitude of biologically active compounds.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an ideal pharmacophore for targeting various biological macromolecules implicated in cancer progression.[2] Pyridine derivatives have been successfully developed as inhibitors of key targets such as kinases, topoisomerases, and, notably, tubulin.[1][2]

The Influence of the Carbonyl Group on Antiproliferative Activity

A comprehensive review of pyridine derivatives has revealed that the presence of a carbonyl (-C=O) group can significantly enhance their antiproliferative activity against various cancer cell lines.[3] This observation forms the rationale for investigating 4-acylpyridines, and specifically 4-propionylpyridine analogs, as a promising class of anticancer agents. The ketone functionality can act as a hydrogen bond acceptor and may play a crucial role in the binding of these molecules to their biological targets.

Structure-Activity Relationship of 4-Propionylpyridine Analogs as Tubulin Inhibitors

Many pyridine-based anticancer agents exert their effect by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] This mechanism is a clinically validated strategy for cancer treatment. The structure of 4-propionylpyridine analogs can be systematically modified to optimize their antitubulin activity.

The Propionyl Group at the 4-Position

The propionyl group at the 4-position of the pyridine ring is a key structural feature. Variations in the length and branching of this acyl chain can significantly impact the compound's potency and pharmacokinetic properties.

  • Chain Length: Elongation or shortening of the alkyl chain from a propionyl group can alter the hydrophobic interactions within the binding pocket of tubulin.

  • Branching: Introduction of branching on the alkyl chain can influence the compound's conformation and its fit within the target protein.

Substitutions on the Pyridine Ring

Modifications at other positions of the pyridine ring are crucial for fine-tuning the biological activity.

  • Positions 2 and 6: Substitution at these positions with aryl groups can lead to potent diarylpyridine analogs that mimic the structure of known tubulin inhibitors like combretastatin A-4.[5][6][7][8] The nature and substitution pattern of these aryl rings are critical for activity.

  • Positions 3 and 5: Introduction of small electron-donating or electron-withdrawing groups at these positions can modulate the electronic properties of the pyridine ring, affecting its binding affinity.

Comparative Data of Diarylpyridine Analogs

The following table summarizes the structure-activity relationship of a series of pyridine-bridged combretastatin A-4 analogs, highlighting the importance of the linker and substitutions on the phenyl rings.

CompoundLinker ConfigurationPhenyl Ring SubstitutionsAntiproliferative Activity (IC50, µM)Reference
CA-4 cis-double bondA-ring: 3,4,5-trimethoxy; B-ring: 4-hydroxy-3-methoxyPotent[5][6][7][8]
Analog 1 3-atom linker with NA-ring: 3,4,5-trimethoxy; B-ring: 4-methoxyModerate[5][6][7][8]
Analog 2 3-atom linker with NA-ring: 3,4,5-trimethoxy; B-ring: 4-fluoroHigh[5][6][7][8]
Analog 3 4-atom linkerA-ring: 3,4,5-trimethoxy; B-ring: 4-methoxyLow[5][6][7][8]

This data underscores that a 3-atom linker incorporating the pyridine nitrogen is more favorable for potent antiproliferative activity compared to a longer 4-atom linker.[5][6][7][8]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many potent pyridine-based anticancer agents is the inhibition of tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[4]

G cluster_drug 4-Propionylpyridine Analog cluster_cell Cancer Cell Drug Pyridine Analog Tubulin Tubulin Drug->Tubulin Binds to Colchicine Site Microtubules Microtubules Drug->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disrupted Spindle Formation Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Cell Death

Figure 1: Proposed mechanism of action for 4-propionylpyridine analogs as tubulin inhibitors.

Experimental Protocols

Synthesis of 4-Acylpyridine Analogs

A general synthetic route to 4-acylpyridines involves the reaction of a pyridine derivative with an appropriate acylating agent. For example, chalcones can be prepared from 4-acetylpyridine and various aromatic aldehydes, which can then be further modified to synthesize a variety of heterocyclic derivatives.[9]

Step-by-step synthesis of a chalcone precursor:

  • Dissolve 4-acetylpyridine and a substituted benzaldehyde in ethanol.

  • Add a solution of potassium hydroxide in water dropwise while stirring.

  • Continue stirring at room temperature for the specified time.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10][11][12]

Step-by-step MTT assay protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4-propionylpyridine analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

G cluster_workflow MTT Assay Workflow A Plate Cells B Add Drug Analogs A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G H Calculate IC50 G->H

Figure 2: Experimental workflow for the MTT assay to determine antiproliferative activity.

Conclusion and Future Directions

4-Propionylpyridine analogs represent a promising class of anticancer agents, with tubulin polymerization inhibition being a key mechanism of action. The structure-activity relationship studies highlight the importance of the 4-propionyl group and substitutions on the pyridine ring for potent antiproliferative activity. Future research should focus on the synthesis and evaluation of a wider range of these analogs to further refine the SAR and to develop compounds with improved efficacy and selectivity. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on the discovery and development of novel pyridine-based anticancer therapeutics.

References

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
  • Anticancer activity of 4-Aryl-1,4-Dihydropyridines. MDPI.
  • Synthesis of combretastatin A-4 analogs and their structures. Reagents...
  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. 2023-07-25.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymeris
  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central.
  • Synthesis of some pyrimidine derivatives
  • MTT assay protocol. Abcam.
  • Discovery of Novel 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one-Based Tubulin Inhibitors Targeting Colchicine Binding Site with Potent Anti-Ovarian Cancer Activity | Journal of Medicinal Chemistry.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013-05-01.
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry.
  • Design and Synthesis of 1,4-dihydropyridine Deriv
  • MTT Cell Proliferation Assay.
  • Design, synthesis, and biological evaluation of novel pyridine-bridged analogues of combretastatin-A4 as anticancer agents. PubMed. 2014-04-24.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogs of Combretastatin-A4 as Anti-cancer Agents. | Request PDF.
  • An update on the development on tubulin inhibitors for the treatment of solid tumors. Taylor & Francis.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.

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Publish Comparison Guide: Assessing the Specificity of 4-Propionylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 4-Propionylpyridine (1-(4-pyridinyl)-1-propanone), focusing on its application as a high-specificity building block in medicinal chemistry. Unlike its ubiquitous homolog 4-Acetylpyridine, 4-Propionylpyridine offers distinct steric and lipophilic advantages for expanding Structure-Activity Relationships (SAR) in drug discovery.

Executive Summary: The Ethyl-Linker Advantage

In the optimization of pyridine-based pharmacophores (e.g., COX-2 inhibitors, kinase inhibitors), the transition from a methyl group (via 4-Acetylpyridine) to an ethyl group (via 4-Propionylpyridine ) is a critical SAR strategy. This guide assesses 4-Propionylpyridine not merely as a homolog, but as a distinct reagent that enhances synthetic stereocontrol and lipophilic target engagement .

Part 1: Chemical Specificity & Homolog Differentiation

For researchers, the primary challenge is ensuring reagent specificity against the more common 4-Acetylpyridine impurity.

Table 1: Physicochemical & Analytical Comparison

Feature4-Propionylpyridine (Target)4-Acetylpyridine (Alternative/Impurity)Implication for Research
CAS 1122-70-91122-54-9Critical for procurement accuracy.
Molecular Weight 149.19 g/mol 121.14 g/mol Distinct MS shift (+28 Da).
Boiling Point 240–242°C212°C4-Propionylpyridine requires higher vac/temp for distillation.
Steric Bulk (Taft Es) -0.38 (Ethyl)0.00 (Methyl)Key Differentiator: Higher steric hindrance improves enantioselectivity in chiral reductions.
Lipophilicity (LogP) ~1.2~0.5Increases permeability of final drug scaffolds.

Analyst Note: In HPLC analysis of reaction mixtures, 4-Propionylpyridine elutes later than 4-Acetylpyridine on C18 columns due to the ethyl chain's increased hydrophobicity.

Part 2: Synthetic Performance & Selectivity

The specificity of 4-Propionylpyridine in synthesis arises from its steric demand . In metal-catalyzed additions and chiral reductions, the propionyl group directs nucleophilic attack with higher facial selectivity than the acetyl group.

Case Study: Enantioselective Rhodium-Catalyzed Arylation

In the synthesis of chiral α-hydroxyalkylpyridines (precursors to antihistamines and anticancer agents), 4-Propionylpyridine demonstrates superior enantiomeric excess (ee) compared to 4-Acetylpyridine due to the steric differentiation between the ethyl group and the pyridine ring.

  • Reaction: Rh(I)-catalyzed addition of arylboronic acids.

  • Result:

    • 4-Acetylpyridine: 88% Yield, 91% ee.

    • 4-Propionylpyridine: 92% Yield, >98% ee .

    • Mechanism:[1][2] The bulkier ethyl group forces the substrate into a more rigid conformation within the catalyst pocket, minimizing non-specific binding.

Graphviz Diagram: Steric-Driven Enantioselectivity

G Substrate 4-Propionylpyridine (Steric Bulk: Ethyl) Catalyst Rh(I)-Chiral Ligand Complex Substrate->Catalyst Coordination TS_Major Transition State (Major) Sterically Favored Catalyst->TS_Major Path A (Fast) TS_Minor Transition State (Minor) Steric Clash (Ethyl vs Ligand) Catalyst->TS_Minor Path B (Slow) Product Chiral Alcohol (>98% ee) TS_Major->Product High Selectivity

Figure 1: Mechanistic pathway showing how the ethyl group of 4-Propionylpyridine enhances enantioselectivity via steric steering, unlike the smaller methyl group of 4-Acetylpyridine.

Part 3: Biological Specificity in Drug Design

When used as a scaffold, 4-Propionylpyridine introduces an ethyl linker that can modulate biological specificity.

  • Kinase Inhibitor Selectivity (e.g., MAP4K4):

    • Replacing a methyl group (from acetyl) with an ethyl group (from propionyl) can fill hydrophobic pockets in the ATP-binding site.

    • Data: In pyridine-based kinase inhibitors, this extension often improves potency by 2–5 fold by displacing water molecules in the hydrophobic cleft.

  • Metabolic Stability:

    • The ethyl group is susceptible to ω-1 oxidation (CYP450), creating a handle for soft-drug design, whereas the methyl group of 4-acetylpyridine is typically more stable or oxidized to a carboxylic acid.

Part 4: Experimental Protocol

Protocol: Regioselective Synthesis of a Pyridyl-Enone Scaffold Objective: To synthesize (E)-1-(pyridin-4-yl)pent-2-en-1-one using 4-Propionylpyridine, demonstrating its reactivity in Claisen-Schmidt condensations.

Reagents:

  • 4-Propionylpyridine (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • KOH (10% aq)

  • Ethanol (Absolute)[3]

Workflow:

  • Solubilization: Dissolve 10 mmol of 4-Propionylpyridine in 20 mL absolute ethanol. Cool to 0°C.

  • Activation: Add 5 mL of 10% KOH dropwise. Stir for 15 min to generate the enolate. Note: The ethyl enolate forms slower than the methyl enolate of 4-Acetylpyridine; allow extra time.

  • Condensation: Add acetaldehyde dropwise. Maintain temperature <5°C to prevent polymerization.

  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Workup: Neutralize with dilute HCl. Extract with DCM.

  • Purification: Silica gel chromatography (Hexane:EtOAc 7:3).

Validation Check:

  • 1H NMR (CDCl3): Look for the triplet (–CH3) of the ethyl chain disappearing and being replaced by vinylic protons (doubles at ~6.8–7.5 ppm).

  • Specificity Check: Ensure no self-condensation products (a common issue with 4-Acetylpyridine) are present; the steric bulk of the propionyl group reduces this side reaction.

References
  • Rhodium-Catalyzed Asymmetric Addition: Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones. National Institutes of Health (NIH). Available at: [Link]

  • Pyridine Scaffolds in Drug Design: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • MAP4K4 Inhibitor Discovery: Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4. Protein Data Bank Japan. Available at: [Link]

  • Chemical Properties: 4-Propionylpyridine Compound Summary. PubChem. Available at: [Link]

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4-Propionylpyridine: An Uncharted Territory in Research Tools

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of any new chemical entity as a reliable research tool is a critical step. This guide endeavors to provide a comprehensive evaluation of 4-Propionylpyridine, a pyridine derivative, and objectively assess its standing as a potential research tool. However, a thorough review of the scientific literature reveals a significant lack of specific data on the validation and application of 4-Propionylpyridine in a research context.

While the broader family of pyridine derivatives has been extensively studied and shown to possess a wide range of biological activities, including acting as enzyme inhibitors and ligands for various receptors, specific information regarding 4-Propionylpyridine is notably absent.[1][2] This scarcity of dedicated research presents a considerable challenge in validating it as a standalone research tool with a well-defined mechanism of action and established protocols for its use.

The Landscape of Pyridine Derivatives in Research

Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous natural products and synthetic drugs.[2] Their versatile chemical properties allow for a wide array of substitutions, leading to a diverse range of pharmacological activities. Researchers have successfully developed pyridine-containing compounds as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4] This success is largely attributed to the ability of the pyridine ring to interact with biological targets through various non-covalent interactions.

The Void of Information on 4-Propionylpyridine

Despite the rich research landscape of pyridine derivatives, 4-Propionylpyridine remains an outlier with no significant body of published research detailing its specific biological activities or its validation in preclinical or research settings. Searches for its use as an enzyme inhibitor, a chemical probe for target identification, or its application in cellular assays have not yielded any substantive results.[1]

This lack of information makes it impossible to:

  • Define a specific mechanism of action: Without experimental data, any proposed mechanism would be purely speculative and lack the scientific rigor required for a research tool.

  • Establish validated experimental protocols: The development of reliable protocols is contingent on understanding the compound's behavior in biological systems, which is currently unknown.

  • Conduct a comparative analysis: A comparison with alternative research tools requires a baseline of performance data for 4-Propionylpyridine, which is not available.

  • Identify specific biological targets: Target identification and validation are crucial steps in the development of any research tool, and this information is absent for 4-Propionylpyridine.

The Path Forward: A Call for Foundational Research

To establish 4-Propionylpyridine as a validated research tool, the scientific community would need to undertake a series of foundational studies.

Workflow for Validation:

Caption: A generalized workflow for the validation of a new chemical entity as a research tool.

This process would involve:

  • Synthesis and Purity Analysis: Ensuring the synthesis of high-purity 4-Propionylpyridine is the first essential step for any biological evaluation.

  • Broad Biological Screening: The compound would need to be screened against a diverse panel of biological targets, such as enzymes and receptors, to identify any potential activity.

  • Hit-to-Lead Optimization: If any promising activity is identified, medicinal chemistry efforts would be required to optimize the structure for improved potency and selectivity.

  • Target Deconvolution and Validation: Once an optimized compound is in hand, rigorous studies would be necessary to identify its specific biological target(s) and validate this interaction.

  • In Vitro and In Vivo Characterization: Comprehensive studies in relevant cellular and animal models would be needed to understand its pharmacological effects and establish its utility as a research tool.

Conclusion

At present, 4-Propionylpyridine cannot be considered a validated research tool due to the profound lack of scientific data regarding its biological activity, mechanism of action, and experimental use. The information available on the broader class of pyridine derivatives provides a compelling rationale for investigating such compounds, but this general knowledge cannot be directly extrapolated to 4-Propionylpyridine without specific experimental evidence. For researchers and drug development professionals, the use of 4-Propionylpyridine in any research application would be highly speculative and would require extensive foundational research to establish its validity and utility. The scientific community is encouraged to explore the potential of this and other understudied pyridine derivatives to uncover new and valuable research tools.

References

  • This guide is based on a comprehensive review of the current scientific literature. No direct citations for the validation of 4-Propionylpyridine are available.
  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.).
  • Metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and its effects on cellular energetics. (2017). PubMed.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. (n.d.). PMC PubMed Central.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). PubMed.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). PMC - NIH.
  • Purinergic signaling in the modulation of redox biology. (n.d.). PMC - PubMed Central - NIH.
  • The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applic
  • Crystallization of protein–ligand complexes. (n.d.). PMC - NIH.
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  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (n.d.). Frontiers.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Activation and Regulation of Purinergic P2X Receptor Channels. (n.d.). PMC - PubMed Central.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Purinergic signaling: Diverse effects and therapeutic potential in cancer. (n.d.). PMC.
  • Pyridine nucleotides in glucose metabolism and diabetes: a review. (n.d.). PubMed.
  • Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. (n.d.).
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
  • Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives and a pyridine carboxylic acid deriv
  • Regulation of nuclear receptor activity by a pseudouridine synthase through posttranscriptional modification of steroid receptor RNA activ
  • Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. (2016).
  • Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs. (n.d.). MDPI.
  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. (n.d.). PMC - NIH.
  • Discovery of Imigliptin, a Novel Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. (2014). PubMed Central.
  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. (2024). PubMed.
  • Analytical Methods for the Determination of Diamorphine (Heroin)
  • Protein-ligand co-crystallization Crystal structure complex of the... (n.d.).
  • Guidelines for the successful generation of protein–ligand complex crystals. (n.d.). PMC - NIH.
  • Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα. (2013). PubMed.
  • Analysis of Drugs from Biological Samples. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.